Z-Gly-OMe
Beschreibung
The exact mass of the compound Methyl N-benzyloxycarbonylglycinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-12-11(14)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBBBYFLOPVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153181 | |
| Record name | Methyl N-benzyloxycarbonylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-53-9 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-benzyloxycarbonylglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1212-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-benzyloxycarbonylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-benzyloxycarbonylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL N-BENZYLOXYCARBONYLGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJN4H3C4H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Z-Gly-OMe
This document provides a comprehensive overview of the physicochemical properties of N-Benzyloxycarbonylglycine methyl ester (Z-Gly-OMe), a crucial building block in peptide synthesis and drug development.[1] Intended for researchers, scientists, and professionals in drug development, this guide details the compound's key characteristics, outlines experimental methodologies for their determination, and presents a typical synthesis workflow.
Core Physicochemical Properties
This compound, with the CAS number 1212-53-9, is a derivative of the amino acid glycine.[1][2] It is widely used as a protected amino acid in organic synthesis, particularly in the construction of peptide chains.[1] Its benzyloxycarbonyl (Z) group serves as a protecting group for the amine, preventing unwanted reactions during peptide coupling. The compound typically appears as a colorless to light yellowish solid or oil.[1]
The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-(((benzyloxy)carbonyl)amino)acetate | |
| Synonyms | This compound, CBZ-Glycine methyl ester, Methyl N-benzyloxycarbonylglycinate | [1] |
| CAS Number | 1212-53-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][3] |
| Molecular Weight | 223.23 g/mol | [3] |
| Appearance | Colorless to slightly yellow solid; Light yellowish oil | [1] |
| Melting Point | 22-26 °C | [3][4] |
| Boiling Point | 147-151 °C; 364.1 °C at 760 mmHg | [3][4] |
| Density | 1.19 g/cm³ | [3][4] |
| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide (DMF), dichloromethane (DCM) | |
| Flash Point | 174 °C | [3] |
| pKa (Predicted) | 10.85 ± 0.46 | |
| LogP | 1.47670 | [3] |
| Refractive Index | 1.5120 to 1.5160 | [4] |
| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place; 2-8 °C | [1][4] |
Experimental Protocols
Detailed experimental procedures for the characterization and synthesis of this compound are crucial for its effective use in research and development.
-
Melting Point: The melting point is determined using a standard melting point apparatus. A small, purified sample of this compound is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid sample transitions to a liquid is recorded as the melting point. This range provides an indication of the compound's purity.
-
Solubility: To determine solubility, a measured amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DCM) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectroscopy or HPLC, to quantify its solubility in that solvent. This compound is noted to be soluble in organic solvents like ethanol and dichloromethane but insoluble in water.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible nonpolar (e.g., n-octanol) and polar (e.g., water) phase.[5] The gold standard for its determination is the shake-flask method .[5]
-
A solution of this compound is prepared in one of the two solvents (typically n-octanol).
-
This solution is mixed with a precise volume of the second immiscible solvent in a flask.
-
The flask is agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.[6]
-
The phases are separated, and the concentration of this compound in each phase is determined using a quantitative analytical method like HPLC or UV spectroscopy.[5]
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound. A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired. The chemical shifts, integration, and splitting patterns of the peaks in the ¹H NMR spectrum confirm the presence and connectivity of hydrogen atoms, while the ¹³C NMR spectrum confirms the carbon framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[8][9] A sample is analyzed to produce a spectrum showing absorption bands corresponding to specific molecular vibrations. For this compound, key expected peaks would include C=O stretching (for both the carbamate and the ester), N-H bending, and C-O stretching.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[9] In Electron Impact (EI-MS), the molecule is ionized and fragmented. The molecular ion peak (M⁺) confirms the molecular weight (223.23), and the fragmentation pattern provides further structural evidence.[8][9]
This compound is typically synthesized by protecting the amino group of glycine methyl ester. A common method involves the reaction of glycine methyl ester hydrochloride with benzyl chloroformate under basic conditions.
-
Preparation of Glycine Methyl Ester: Glycine is esterified to glycine methyl ester, often using thionyl chloride in methanol. The product is typically isolated as the hydrochloride salt (H-Gly-OMe·HCl).
-
Protection Reaction (Benzyloxycarbonylation):
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) is dissolved in a suitable solvent, such as dichloromethane or an aqueous solution.
-
A base, such as triethylamine or sodium carbonate, is added to neutralize the hydrochloride and free the primary amine.
-
The solution is cooled in an ice bath. Benzyl chloroformate (Cbz-Cl), the protecting agent, is added dropwise while stirring.
-
The reaction is allowed to proceed for several hours, often monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
The reaction mixture is washed with dilute acid (e.g., HCl) and a basic solution (e.g., NaHCO₃) to remove unreacted starting materials and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified, typically by column chromatography or recrystallization, to obtain the final product with high purity.[1]
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1212-53-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 1212-53-9 [m.chemicalbook.com]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to Z-Gly-OMe: Structure, Synthesis, and Application
This technical guide provides a comprehensive overview of N-Benzyloxycarbonylglycine methyl ester (Z-Gly-OMe), a crucial building block in synthetic organic chemistry and pharmaceutical development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthesis protocols, and its application in peptide synthesis.
Core Compound Identity and Properties
This compound, also known as methyl 2-(phenylmethoxycarbonylamino)acetate, is a derivative of the amino acid glycine. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine functionality, allowing for controlled reactions in complex syntheses. Its chemical formula is C₁₁H₁₃NO₄.
The structure of this compound is represented by the SMILES string: COC(=O)CNC(=O)OCC1=CC=CC=C1.
Physicochemical and Identification Data
A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value |
| Chemical Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.22 g/mol [1][2] |
| CAS Number | 1212-53-9[1][3][4] |
| Appearance | Colorless to light yellowish oil or solid[1][3] |
| Melting Point | 22-26 °C[2] |
| Boiling Point | 364.1 °C at 760 mmHg[2] |
| Density | 1.19 g/cm³[2] |
| Purity | ≥ 97% (HPLC)[1][4] |
| Storage Conditions | 2-8 °C, sealed in dry, dark place[1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in dipeptide formation are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of glycine methyl ester. A common method involves the Schotten-Baumann reaction conditions.
Materials:
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: Dissolve glycine methyl ester hydrochloride in water and cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated solution of sodium carbonate with vigorous stirring until the solution becomes basic (pH ~9-10).
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the glycine methyl ester free base. Use this immediately in the next step.
-
N-Protection Reaction: Dissolve the freshly prepared glycine methyl ester in dichloromethane and cool to 0 °C.
-
To this solution, add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Simultaneously, add a solution of sodium carbonate in water to neutralize the HCl generated during the reaction and maintain a basic pH.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by silica gel column chromatography if necessary.
Application in Dipeptide Synthesis: Synthesis of Z-Gly-Phe-OMe
This compound serves as a fundamental building block in solution-phase peptide synthesis.[1] The following protocol details its use in the synthesis of a protected dipeptide, Z-Gly-Phe-OMe, using a carbodiimide coupling agent.
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Aqueous solutions for work-up (1 M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amino Component Preparation: In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.05 equivalents) in anhydrous DCM. Cool the solution to 0 °C.[5]
-
Add N-Methylmorpholine (1.05 equivalents) dropwise to neutralize the hydrochloride salt and form the free amine. Stir the mixture for 15-20 minutes at 0 °C.[5]
-
Carboxyl Component Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C.[5]
-
Add a solution of DCC (1.05 equivalents) in DCM dropwise to the carboxyl component mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 30 minutes at 0 °C.[4][5]
-
Coupling Reaction: Add the neutralized amino component solution from step 2 to the activated carboxyl component mixture from step 4.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.[4]
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU.[4]
-
Wash the filtrate sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, Z-Gly-Phe-OMe, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography.[4][5]
Visualized Workflow: Dipeptide Synthesis
The following diagram illustrates the logical workflow for the solution-phase synthesis of a dipeptide using this compound as the N-protected amino acid component.
Caption: Workflow for Z-Gly-Phe-OMe dipeptide synthesis.
Applications in Research and Development
This compound is a versatile reagent with several key applications in scientific research:
-
Peptide Synthesis: It is a fundamental building block for creating specific peptide sequences for studies in biochemistry, pharmacology, and materials science.[1]
-
Drug Development: The compound plays a role in the development of pharmaceutical agents, particularly in the synthesis of peptide-based drugs and in the creation of prodrugs to enhance the bioavailability and efficacy of active ingredients.[1]
-
Bioconjugation: this compound can be used in bioconjugation processes, which involve linking biomolecules to other molecules to improve drug delivery systems or for creating diagnostic tools.[1]
References
The Genesis of a Cornerstone in Peptide Synthesis: The Discovery and History of N-Benzyloxycarbonylglycine Methyl Ester
A pivotal moment in the advancement of peptide chemistry occurred in 1932 with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas. This innovation, detailed in their seminal paper in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for modern peptide synthesis. At the heart of this development was the creation of key intermediates, including N-Benzyloxycarbonylglycine methyl ester, a foundational building block for the controlled assembly of amino acids into peptides.
The introduction of the Cbz group by Bergmann and Zervas was a revolutionary step forward, enabling the reversible protection of the amino group of amino acids.[1][2] This allowed for the stepwise and controlled formation of peptide bonds without unwanted side reactions, a significant challenge in the field at the time. Their work provided a robust and generally applicable method for peptide synthesis, a process that has been fundamental to progress in biochemistry, pharmacology, and molecular biology.[1][2]
The Pioneering Synthesis: Unveiling the Original Methodology
While Bergmann and Zervas's 1932 publication primarily focused on the broader application of the Cbz group in peptide synthesis, the preparation of N-Benzyloxycarbonylglycine methyl ester was a critical step. The synthesis first involved the preparation of the corresponding N-protected amino acid, N-Benzyloxycarbonylglycine, followed by its esterification.
Synthesis of N-Benzyloxycarbonylglycine
The original method for the synthesis of N-Benzyloxycarbonylglycine involved the reaction of glycine with benzyl chloroformate in an aqueous basic solution.
Experimental Protocol: Synthesis of N-Benzyloxycarbonylglycine (Adapted from historical context)
-
Dissolution of Glycine: Glycine is dissolved in an aqueous solution of sodium hydroxide.
-
Schotten-Baumann Reaction: The solution is cooled, and benzyl chloroformate is added portion-wise while maintaining a basic pH with the simultaneous addition of a sodium hydroxide solution.
-
Workup: After the reaction is complete, the mixture is extracted to remove impurities. The aqueous layer is then acidified to precipitate the N-Benzyloxycarbonylglycine.
-
Isolation and Purification: The resulting solid is filtered, washed, and can be recrystallized to yield the pure product.
Esterification to N-Benzyloxycarbonylglycine Methyl Ester
Following the synthesis of the Cbz-protected glycine, the next step was the esterification of the carboxylic acid group to yield the methyl ester. Historical methods for esterification of N-protected amino acids often involved treatment with diazomethane or reaction with methanol in the presence of an acid catalyst. While the 1932 paper does not provide a specific, isolated protocol for N-Benzyloxycarbonylglycine methyl ester, the general procedures described would have been followed. A common and effective method at the time was the use of diazomethane.
Experimental Protocol: Synthesis of N-Benzyloxycarbonylglycine Methyl Ester (Hypothesized from historical context)
-
Dissolution: N-Benzyloxycarbonylglycine is dissolved in a suitable solvent, such as diethyl ether.
-
Reaction with Diazomethane: A solution of diazomethane in ether is added portion-wise to the solution of the Cbz-amino acid until a persistent yellow color indicates the consumption of the acid.
-
Workup: The excess diazomethane is carefully quenched, and the solvent is removed under reduced pressure to yield the crude methyl ester.
-
Purification: The product can be purified by recrystallization or distillation.
Quantitative Data from Early and Modern Syntheses
The following table summarizes typical quantitative data for the synthesis of N-Benzyloxycarbonylglycine and its methyl ester, drawing from both historical context and modern, optimized procedures which often report higher yields.
| Compound | Starting Materials | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| N-Benzyloxycarbonylglycine | Glycine, Benzyl chloroformate | Sodium Hydroxide | Water | >90 (Modern) | 119-121 |
| N-Benzyloxycarbonylglycine Methyl Ester | N-Benzyloxycarbonylglycine | Diazomethane or Methanol/Acid Catalyst | Diethyl Ether or Methanol | High | 34-37 |
The Enduring Legacy in Peptide Synthesis
The discovery of the Cbz protecting group and the synthesis of its amino acid derivatives, such as N-Benzyloxycarbonylglycine methyl ester, were transformative for peptide science. This methodology provided a reliable means to construct peptides of defined sequences, paving the way for the synthesis of hormones, enzymes, and other biologically active peptides. The logical workflow of protection, coupling, and deprotection established by Bergmann and Zervas remains a fundamental concept in modern peptide synthesis.
Below is a diagram illustrating the central role of N-Benzyloxycarbonylglycine methyl ester in the Bergmann-Zervas method for dipeptide synthesis.
The development of N-Benzyloxycarbonylglycine methyl ester and its analogues provided the essential tools for the burgeoning field of peptide chemistry, enabling decades of research and discovery in the life sciences. While other protecting groups have since been developed, the foundational principles established by Bergmann and Zervas, and the utility of Cbz-protected amino acid esters, remain a cornerstone of organic chemistry and drug development.
References
Z-Gly-OMe: A Comprehensive Technical Guide for its Application as an Amino Acid Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving desired outcomes with high purity and efficiency. Among the repertoire of N-protecting groups, the benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, remains a cornerstone, particularly in solution-phase peptide synthesis. This technical guide provides an in-depth overview of N-benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe), a fundamental amino acid building block.
This compound is a derivative of the simplest amino acid, glycine, where the amino group is protected by a benzyloxycarbonyl group and the carboxylic acid is esterified as a methyl ester. This dual protection renders it a stable, crystalline solid that is readily incorporated into peptide chains.[1] Its utility stems from the stability of the Z-group under various conditions and its orthogonal deprotection via catalytic hydrogenation, which avoids the harsh acidic or basic conditions required for other common protecting groups like Boc and Fmoc, respectively. This guide will detail its chemical and physical properties, provide comprehensive experimental protocols for its synthesis and application, and discuss its role in the broader context of drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry. Key data is summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1212-53-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [2] |
| Appearance | White to off-white crystalline solid or light yellowish oil | [2][3] |
| Melting Point | 22-26 °C | [1][2][4] |
| Boiling Point | 147-151 °C | [4] |
| Density | 1.19 g/cm³ | [2][4] |
| Refractive Index | 1.5120 to 1.5160 | [1][4] |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and dichloromethane. Insoluble in water. | [1] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically around 7.3 ppm), the benzylic methylene protons (-CH₂-) of the Z-group (around 5.1 ppm), the α-protons of the glycine moiety (-CH₂-) (around 4.0 ppm), and the methyl ester protons (-OCH₃) (around 3.7 ppm). The amide proton (-NH-) would appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbons of the urethane and the methyl ester, the aromatic carbons of the benzyl group, the benzylic methylene carbon, the α-carbon of the glycine unit, and the methyl carbon of the ester. |
| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretching of the urethane (around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3000-2850 cm⁻¹), the urethane C=O stretching (around 1715 cm⁻¹), the ester C=O stretching (around 1750 cm⁻¹), and C-O stretching (around 1210 cm⁻¹).[5] |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (223.23 g/mol ). Common fragmentation patterns would involve the loss of the benzyl group or the methoxy group. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis and application of this compound.
Synthesis of this compound from Glycine
This protocol outlines the two-step synthesis of this compound starting from glycine, involving the esterification of the carboxylic acid followed by the protection of the amino group.
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
Glycine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Benzyl chloroformate (Z-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain a white solid.
-
Recrystallize the crude product from methanol/diethyl ether to yield pure glycine methyl ester hydrochloride.
Step 2: Synthesis of N-Benzyloxycarbonyl-glycine methyl ester (this compound)
-
Dissolve glycine methyl ester hydrochloride (1 equivalent) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound as a colorless to light yellowish oil or a low-melting solid.
-
The product can be further purified by silica gel column chromatography if necessary.
Dipeptide Synthesis using this compound: Synthesis of Z-Gly-Ala-OMe
This protocol details the coupling of this compound with an amino acid ester, exemplified by the synthesis of the protected dipeptide Z-Gly-Ala-OMe.
Caption: Workflow for dipeptide synthesis using Z-Gly-OH.
Materials and Reagents:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N-Methylmorpholine (NMM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Saponification of this compound to Z-Gly-OH
-
Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Add a solution of LiOH (1.1 equivalents) in water and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Z-Gly-OH as a white solid.
Step 2: Peptide Coupling
-
In a round-bottom flask, dissolve H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add N-methylmorpholine (1 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
In a separate flask, dissolve Z-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add EDC (1.1 equivalents) to the Z-Gly-OH/HOBt solution and stir for 5 minutes.
-
Add the neutralized H-Ala-OMe solution from step 2 to the activated Z-Gly-OH solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure Z-Gly-Ala-OMe.
Role of this compound in Drug Development
The utility of this compound as a building block extends significantly into the realm of drug development, primarily through its application in the synthesis of peptide-based therapeutics. Peptides are of great interest as drug candidates due to their high specificity and biological activity.
Synthesis of Bioactive Peptides: this compound is a precursor to the Z-Gly-OH moiety, which is incorporated into numerous bioactive peptides. The glycine residue can be crucial for providing conformational flexibility to the peptide backbone, which is often essential for its interaction with biological targets.
Drug Delivery Systems: Glycine and its derivatives are being explored in the development of drug delivery systems.[6] For instance, glycine units can be incorporated into polymers used for nanoparticle-based drug delivery, potentially improving biocompatibility and drug release profiles. While direct applications of this compound in this context are less common, its role as a fundamental building block for glycine-containing structures is noteworthy. The principles of peptide engineering, which often involve Z-protected amino acids, are also applied to enhance the oral delivery of peptide drugs.[7]
Advantages in Large-Scale Synthesis: For the commercial production of peptide-based active pharmaceutical ingredients (APIs), solution-phase synthesis is often preferred for shorter sequences. The Z-protecting group strategy offers several advantages in this context:
-
Crystallinity of Intermediates: Z-protected amino acids and peptide fragments are often crystalline, facilitating purification by recrystallization, which is a cost-effective and scalable method.
-
Avoidance of Harsh Reagents: The removal of the Z-group by catalytic hydrogenation is a mild process, avoiding the repetitive use of strong acids or bases that can cause side reactions and degradation of sensitive peptide sequences.
Application in Heterocyclic Synthesis
While the primary application of this compound is in peptide chemistry, N-acylglycine derivatives, in general, can serve as precursors for the synthesis of various heterocyclic compounds. For instance, N-aryl glycines are known to be valuable synthons for a variety of heterocyclic structures.[8] The reactive methylene group and the amide functionality in N-acylglycines can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.[9] However, specific and widespread applications of this compound as a direct building block for heterocyclic frameworks are not extensively documented in the literature, with its role being more foundational as a source of a protected glycine unit.
Conclusion
This compound is a versatile and indispensable building block in the field of organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the stability and orthogonal deprotection of the benzyloxycarbonyl group, make it an ideal choice for the controlled synthesis of peptides. The detailed experimental protocols provided in this guide offer a practical framework for its synthesis and application in the laboratory. As the demand for sophisticated peptide-based therapeutics continues to grow, a thorough understanding of the utility and handling of fundamental building blocks like this compound will remain crucial for researchers, scientists, and drug development professionals. Its foundational role in creating complex molecular architectures underscores its continued importance in advancing chemical and pharmaceutical sciences.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 1212-53-9 [m.chemicalbook.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
A Technical Guide on the Preliminary Studies of Z-Gly-OMe in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the role and preliminary applications of N-Benzyloxycarbonylglycine methyl ester (Z-Gly-OMe) in the field of medicinal chemistry. It covers its fundamental properties, core synthetic methodologies, and its application as a foundational building block for developing biologically active molecules.
Introduction to this compound
N-Benzyloxycarbonylglycine methyl ester, commonly abbreviated as this compound, is an N-protected derivative of the simplest amino acid, glycine.[1] The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group, while the methyl ester (-OMe) protects the carboxyl group.[2] This dual-protection strategy makes this compound a valuable and frequently used building block in solution-phase peptide synthesis.[2][3] While this compound itself does not typically exhibit significant biological activity, its importance in medicinal chemistry lies in its role as a synthetic precursor for the construction of more complex peptides and peptidomimetics with potential therapeutic applications, such as enzyme inhibitors.[2][4][5]
Physicochemical and Handling Data
Proper handling and characterization are critical for the successful application of this compound in synthesis. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | N/A |
| Appearance | Colorless to slightly yellow solid | [1] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Ethanol. Insoluble in water. | [1] |
| Storage | Store at -20°C, desiccated. | [6] |
Core Synthetic Methodologies & Workflows
This compound is primarily used in the stepwise elongation of peptide chains. The following sections detail the standard experimental protocols for its use in dipeptide synthesis and subsequent deprotection.
Experimental Protocol: Dipeptide Synthesis via Carbodiimide Coupling
This protocol describes the coupling of this compound with a generic amino acid methyl ester (e.g., H-Ala-OMe·HCl) using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[3]
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and cool the mixture to 0°C in an ice bath. Add TEA or NMM (1.0 eq) dropwise while stirring and continue to stir for 15-30 minutes at 0°C.[3]
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.[3]
-
Coupling Reaction: To the this compound solution, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[3]
-
Peptide Bond Formation: Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture. Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. The filtrate can then be washed sequentially with dilute acid, base, and brine. The organic layer is dried, and the crude product is purified, typically by recrystallization or silica gel column chromatography.[3]
Orthogonal Deprotection Strategies
A key advantage of the Z and -OMe protecting groups is that they can be removed under different conditions, an approach known as an "orthogonal protection" scheme.[7] This allows for selective deprotection at either the N-terminus or C-terminus.
N-Terminus Deprotection (Z-Group Removal):
-
Method: Catalytic hydrogenation.
-
Protocol: Dissolve the protected peptide (e.g., Z-Gly-Ala-OMe) in a suitable solvent like methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Evacuate the flask and backfill with hydrogen gas (H₂), often using a balloon. The reaction is stirred at room temperature until complete, as monitored by TLC. The catalyst is then removed by filtration.[3]
C-Terminus Deprotection (OMe-Group Removal):
-
Method: Saponification (base-catalyzed hydrolysis).
-
Protocol: Dissolve the protected peptide in a mixture of solvents like methanol and water. Add a stoichiometric amount (typically 1.1-1.5 eq) of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Stir the reaction at room temperature until the ester is fully hydrolyzed. The reaction is then acidified to protonate the resulting carboxylate, followed by extraction and purification.
Applications in Medicinal Chemistry
The primary value of this compound is enabling access to peptide-based molecules for therapeutic development. Glycine is often incorporated into peptide backbones to provide conformational flexibility or to serve as a simple, non-chiral spacer. Derivatives containing the Z-Gly motif have been investigated as potent and specific enzyme inhibitors.
Case Study: Precursor to Enzyme Inhibitors
While this compound is a starting material, related structures demonstrate the potential of this chemical motif. For instance, N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN₂) was synthesized and identified as a specific, irreversible inhibitor of post proline cleaving enzyme.[4] This enzyme is involved in the metabolism of neuropeptides, making it a target for neurological disorders. The Z-Gly portion of the inhibitor serves to correctly position the molecule within the enzyme's active site.[4]
Quantitative Biological Data of Z-Gly-Derived Compounds
The following table summarizes key quantitative data from studies on compounds that utilize a Z-Gly or similar motif. This data highlights the biological potencies that can be achieved by elaborating on the this compound starting block. It is critical to note that this data is for related, more complex molecules, not this compound itself.
| Compound | Target Enzyme | Activity Type | Potency | Source(s) |
| Z-Gly-Pro-diazomethyl ketone | Post proline cleaving enzyme | Irreversible Inactivation | 0.3 µM | [4] |
| Z-Ala-Pro-Phe-glyoxal | δ-chymotrypsin | Competitive Inhibition | Kᵢ = 25 ± 8 nM | [5] |
| 2-methyl-butyryl-CoA | Glycine cleavage system | Noncompetitive Inhibition | Kᵢ = 0.1 - 0.15 mM | [8] |
| isobutyryl-CoA | Glycine cleavage system | Noncompetitive Inhibition | Kᵢ = 0.2 - 0.3 mM | [8] |
Conclusion
This compound is a fundamental, versatile, and commercially available building block in medicinal chemistry. Its utility is not derived from its own biological activity, but from its role as a protected glycine unit for the methodical synthesis of peptides and peptidomimetics. The robust and well-documented protocols for its use in coupling and deprotection reactions make it an invaluable tool for researchers developing novel peptide-based therapeutics. Future work will continue to see this compound used in the synthesis of compound libraries for screening against new biological targets and in the development of highly specific enzyme inhibitors and other targeted drug candidates.
References
- 1. chembk.com [chembk.com]
- 2. Buy Z-Glu(ome)-OH | 4652-65-7 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Inhibition of the glycine cleavage system by branched-chain amino acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Gly-OMe as a precursor for bioactive peptide synthesis.
An In-depth Technical Guide to Z-Gly-OMe as a Precursor for Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-glycine methyl ester (this compound), a pivotal building block in the solution-phase synthesis of bioactive peptides. We will cover its physicochemical properties, detailed experimental protocols for its application in peptide coupling and deprotection, and its role in constructing peptide sequences of therapeutic interest.
Introduction: The Strategic Role of this compound
In the intricate field of peptide chemistry, the strategic use of protecting groups is fundamental to achieving the desired amino acid sequence.[1] The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a cornerstone of this strategy, offering robust protection for the α-amino group of amino acids.[2] this compound is a derivative of glycine, the simplest amino acid, where the amine is protected by the Z-group and the carboxylic acid is protected as a methyl ester.
This dual protection makes this compound an excellent precursor for solution-phase peptide synthesis (SPPS).[3][4] The Z-group is stable under various conditions but can be cleanly removed by catalytic hydrogenolysis, a method orthogonal to many other protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethoxycarbonyl).[2][5] The methyl ester provides temporary protection for the carboxyl terminus, which can be selectively cleaved later for chain elongation. Its utility is demonstrated in the synthesis of various bioactive molecules, from therapeutic peptides to prodrugs designed to enhance bioavailability.[6]
Physicochemical and Spectroscopic Data
A thorough understanding of the properties of this compound is essential for its effective application in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 1212-53-9 | [6][7] |
| Molecular Formula | C₁₁H₁₃NO₄ | [6][7] |
| Molecular Weight | 223.23 g/mol | [7] |
| Appearance | Colorless to slightly yellow solid or light yellowish oil | [6][7] |
| Melting Point | 22-26 °C | [7] |
| Boiling Point | 147-151 °C | [7] |
| Density | 1.19 g/cm³ | [7] |
| Solubility | Soluble in organic solvents (DCM, DMF, Ethanol); Insoluble in water | [7] |
| Storage Conditions | 2-8 °C, Sealed in dry, Keep in dark place | [6][7] |
-
¹H NMR: Expected signals would include those for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the α-CH₂ protons of the glycine residue, and the methyl ester protons.
-
IR Spectroscopy: Key peaks would be anticipated around 1700 cm⁻¹ for the carbonyl groups (ester and carbamate) and around 3300 cm⁻¹ for the N-H stretch of the carbamate.[8]
Core Experimental Protocols
The following sections provide detailed methodologies for the key steps involving this compound in the synthesis of a dipeptide, Z-Gly-Xaa-OR, where "Xaa" is another amino acid and "R" is a protecting group.
Dipeptide Synthesis: Coupling of Z-Gly-OH with an Amino Acid Ester
While this compound itself has a protected C-terminus, the synthesis of a dipeptide typically starts with the carboxyl-free version, Z-Gly-OH, which is then coupled to another amino acid ester. For the purpose of this guide, we will outline the general and widely applicable protocol for coupling an N-Z-protected amino acid with an amino acid ester. This process is central to peptide bond formation.[9]
Objective: To synthesize a protected dipeptide (e.g., Z-Gly-Ala-OMe) via a carbodiimide-mediated coupling reaction.
Materials and Reagents:
| Reagent | Purpose |
| Z-Gly-OH | N-protected amino acid |
| H-Ala-OMe·HCl | C-protected amino acid ester hydrochloride |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent that activates the carboxyl group.[9] |
| 1-Hydroxybenzotriazole (HOBt) | Additive to suppress racemization and improve coupling efficiency.[10] |
| Triethylamine (TEA) or NMM | Base to neutralize the hydrochloride salt of the amino component.[4] |
| Dichloromethane (DCM) | Anhydrous reaction solvent.[4] |
Protocol:
-
Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Neutralization: Add the tertiary base (e.g., TEA, 1.1 equivalents) dropwise to the solution and stir for 15-20 minutes to liberate the free amine.
-
Activation: In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Add DCC (1.1 equivalents) to this solution and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]
-
Coupling: Add the pre-activated Z-Gly-OH solution to the neutralized amino acid ester solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash successively with 1M HCl, water, 5% NaHCO₃ solution, water, and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to yield the pure dipeptide, Z-Gly-Ala-OMe.[4]
Deprotection of the Z-Group: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and efficient method for removing the Z-group, yielding the free amine of the peptide.[5][11] This method is valued for its clean reaction profile, producing toluene and carbon dioxide as byproducts.[2]
Objective: To remove the N-terminal Z-group from the synthesized dipeptide (Z-Gly-Ala-OMe) to yield H-Gly-Ala-OMe.
Materials and Reagents:
| Reagent | Purpose |
| Z-Gly-Ala-OMe | Z-protected dipeptide |
| 10% Palladium on Carbon (Pd/C) | Heterogeneous catalyst for the hydrogenolysis reaction.[11] |
| Hydrogen (H₂) Gas | The reducing agent. A hydrogen-filled balloon is often sufficient for lab-scale reactions.[4] |
| Ammonium Formate (HCOONH₄) | Alternative hydrogen donor for catalytic transfer hydrogenation, which avoids the use of H₂ gas.[11][12] |
| Methanol (MeOH) or Ethanol (EtOH) | Reaction solvent.[11] |
| Celite® | Filtration aid to remove the fine Pd/C catalyst.[4] |
Protocol (Using H₂ Gas):
-
Dissolution: Dissolve the Z-protected dipeptide (1.0 equivalent) in methanol in a round-bottom flask.[11]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight of the peptide).[11]
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction vigorously under a hydrogen atmosphere at room temperature.[4]
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-16 hours).[4]
-
Work-up:
-
Once complete, carefully purge the flask with an inert gas like nitrogen or argon.
-
Filter the mixture through a pad of Celite® to completely remove the Pd/C catalyst. Wash the pad with additional methanol.[5]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-Gly-Ala-OMe. The product is often pure enough for the next step without further purification.
-
Visualizing the Workflow and Pathways
Diagrams created using Graphviz DOT language help illustrate the logical and experimental flows in peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Solution-phase synthesis of a dipeptide using a Z-glycine precursor.
Caption: General signaling pathway initiated by a bioactive peptide.
Application in Bioactive Peptide Synthesis
Glycine is a common residue in many bioactive peptides, valued for its conformational flexibility.[13] Peptides containing glycine can exhibit a range of biological activities, including antimicrobial, antioxidant, and antihypertensive effects.[14][15]
-
Opioid Peptides: Many endogenous opioid peptides, such as enkephalins (e.g., Tyr-Gly-Gly-Phe-Met), contain critical Gly-Gly sequences.[3][16] The synthetic methodologies described here are directly applicable to constructing these sequences.
-
Anticoagulant Peptides: Bivalirudin, a synthetic 20-amino acid peptide used as an anticoagulant, features a poly-glycine sequence (Gly-Gly-Gly-Gly) that links two domains of the molecule.[13] Solution-phase or hybrid synthesis strategies can utilize this compound or related building blocks for its construction.
-
Antioxidant Peptides: The presence of glycine, often in combination with proline or hydrophobic amino acids, has been linked to the antioxidant activity of certain peptides.[14]
Conclusion
This compound and its carboxyl-free counterpart, Z-Gly-OH, are versatile and indispensable precursors in the chemical synthesis of bioactive peptides. The robust Z-group provides reliable amine protection, and its facile removal via catalytic hydrogenolysis allows for clean, high-yield deprotection compatible with many other functional groups. The detailed protocols and workflows presented in this guide offer a practical framework for researchers in drug discovery and peptide chemistry to effectively utilize this building block in the creation of novel and therapeutically relevant peptides.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of Food-Derived Bioactive Peptides with Potential Application in the Management of Diabetes and Obesity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Z-Gly-OMe in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-α-Cbz-glycine methyl ester (Z-Gly-OMe), a crucial building block in peptide synthesis and various pharmaceutical applications. Understanding its behavior in common laboratory solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and maintaining the integrity of this key reagent.
Core Compound Properties
| Property | Value | Source |
| Chemical Name | Methyl 2-(benzyloxycarbonylamino)acetate | |
| Synonyms | This compound, Cbthis compound | [1] |
| CAS Number | 1212-53-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Colorless to light yellowish solid or oil | [1][3] |
| Storage | 2-8 °C | [1] |
Solubility Profile
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (at 25°C) | Notes |
| Water | H₂O | 10.2 | Insoluble | This compound lacks significant ionizable groups and possesses hydrophobic character from the benzyl group, leading to poor aqueous solubility.[3] |
| Methanol (MeOH) | CH₃OH | 5.1 | Soluble | The polar hydroxyl group of methanol can interact with the ester and carbamate moieties of this compound. |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving this compound.[3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Very Soluble | A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including this compound. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 6.4 | Very Soluble | Another highly polar aprotic solvent, DMF is expected to readily dissolve this compound.[3] |
| Ethyl Acetate (EtOAc) | CH₃COOC₂H₅ | 4.4 | Soluble | A moderately polar solvent that can effectively solvate the ester and the protected amino group. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | A non-polar aprotic solvent that can dissolve this compound due to its overall organic character.[3] |
Stability Profile
The stability of this compound is primarily influenced by the integrity of the benzyloxycarbonyl (Cbz or Z) protecting group and the methyl ester moiety.
General Stability: this compound is a relatively stable compound when stored under recommended conditions (2-8 °C) in a dry environment.[1] The Cbz protecting group is known to be stable under neutral and mildly acidic or basic conditions.[4]
Degradation Pathways: The two primary degradation pathways for this compound are hydrolysis of the methyl ester and cleavage of the carbamate bond of the Cbz group.
-
Ester Hydrolysis: In the presence of water, especially under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, Z-Gly-OH. This reaction is accelerated by heat.
-
Cbz Group Cleavage: The Cbz group is susceptible to cleavage under specific conditions:
-
Catalytic Hydrogenation: This is the most common method for deprotection, where hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) will cleave the Cbz group to yield toluene and the free amine.[4]
-
Strong Acids: While generally stable to mild acids, strong acids like HBr in acetic acid can cleave the Cbz group.[4]
-
A simplified potential degradation pathway is illustrated below:
Caption: Potential degradation pathways of this compound.
Experimental Protocols
I. Protocol for Determining the Solubility of this compound
This protocol outlines a standard method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, methanol, ethanol, DMSO, DMF, ethyl acetate)
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent.
-
Caption: Experimental workflow for solubility determination.
II. Protocol for Assessing the Stability of this compound
This protocol describes a method to evaluate the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
Selected solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Test Solution:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the solution into several sealed vials.
-
Store the vials under specific conditions to be tested (e.g., different temperatures: 4 °C, 25 °C, 40 °C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Monitor the peak area of the this compound peak.
-
Look for the appearance of new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a versatile and stable compound when handled and stored correctly. It exhibits good solubility in a range of common organic solvents, facilitating its use in various synthetic applications. However, it is practically insoluble in water. The primary routes of degradation are hydrolysis of the methyl ester and cleavage of the Cbz protecting group, both of which can be managed by controlling the experimental conditions. The protocols provided in this guide offer a framework for researchers to precisely determine the solubility and stability of this compound in their specific systems, ensuring the reliability and success of their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing N-α-Benzyloxycarbonyl-glycine (Z-Gly-OH)
Introduction
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a foundational and highly effective technique for constructing peptides. It is particularly advantageous for large-scale synthesis and for the preparation of short peptides where purification of intermediates is desired to ensure high final purity.[1][2] A cornerstone of this methodology is the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence.[3]
The benzyloxycarbonyl (Z or Cbz) group is a classic and widely used urethane-type protecting group for the α-amino function of amino acids.[2][4] It is stable under various reaction conditions but can be readily removed by catalytic hydrogenation, providing a versatile tool for peptide chemists.[5][6] This document provides detailed protocols for the use of Z-Gly-OH in the solution-phase synthesis of a model dipeptide, Z-Gly-Xaa-OR, where 'Xaa' is another amino acid and 'R' is an alkyl protecting group for the C-terminus.
Data Presentation
The following tables summarize the typical reagents and quantitative parameters for the synthesis of a model protected dipeptide, Z-Gly-Ala-OMe. These values are illustrative and may be optimized based on the specific amino acids and laboratory conditions.
Table 1: Materials and Reagents for Dipeptide Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| N-α-Benzyloxycarbonyl-glycine (Z-Gly-OH) | C₁₀H₁₁NO₄ | 209.20 | N-protected C-terminal amino acid |
| Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) | C₄H₁₀ClNO₂ | 139.58 | N-terminal amino acid ester |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent[4] |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant[5][7] |
| N-Methylmorpholine (NMM) or Triethylamine (TEA) | C₅H₁₁NO or C₆H₁₅N | 101.15 or 101.19 | Base for neutralization[5][7] |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Reaction Solvent |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst for Z-group deprotection[1][5] |
| Methanol (MeOH) | CH₄O | 32.04 | Solvent for deprotection |
Table 2: Typical Reaction Parameters and Illustrative Outcomes
| Parameter | Value / Condition | Notes |
| Coupling Reaction | ||
| Stoichiometry (Z-Gly-OH:H-Ala-OMe·HCl:DCC:HOBt:NMM) | 1.0 : 1.0 : 1.1 : 1.1 : 1.0 | Molar equivalents |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions[5] |
| Reaction Time | 12 - 18 hours | Monitored by Thin Layer Chromatography (TLC) |
| Illustrative Yield (Crude) | 85 - 95% | Varies based on specific substrates |
| Purification Method | Recrystallization (e.g., Ethyl Acetate/Hexane) | Silica gel chromatography is an alternative[5] |
| Deprotection Reaction | ||
| Substrate:Catalyst Ratio (Peptide:Pd/C) | 1 : 0.1 (w/w) | Catalytic amount |
| Hydrogen Source | H₂ gas (balloon) or Ammonium Formate | Catalytic transfer hydrogenation is also an option[1] |
| Reaction Time | 2 - 16 hours | Monitored by TLC[5] |
| Illustrative Yield | > 95% | Typically high-yielding |
Experimental Protocols
Protocol 1: Synthesis of Z-Gly-Ala-OMe via DCC/HOBt Coupling
This protocol details the coupling of Z-Gly-OH with alanine methyl ester (H-Ala-OMe) to form the protected dipeptide Z-Gly-Ala-OMe.
A. Neutralization of Amino Acid Ester Salt
-
Suspend H-Ala-OMe·HCl (1.0 eq) in anhydrous Dichloromethane (DCM) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq) dropwise to the stirring suspension.
-
Stir the mixture at 0 °C for 20-30 minutes to generate the free base of the amino acid ester.[6]
B. Activation and Coupling
-
In a separate round-bottom flask, dissolve Z-Gly-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[5]
-
To this solution, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]
-
Allow the activation reaction to stir for 15-20 minutes at 0 °C.
-
Add the neutralized amino acid ester solution from Step A to the activated Z-Gly-OH mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and continue stirring at room temperature overnight (12-16 hours).[5]
C. Work-up and Purification
-
Monitor the reaction progress by TLC until the starting material (Z-Gly-OH) is consumed.
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU by-product. Wash the filter cake with a small amount of DCM.[5]
-
Combine the filtrate and washes and transfer the solution to a separatory funnel.
-
Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1][5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude Z-Gly-Ala-OMe by recrystallization, typically from an ethyl acetate/hexane solvent system.[5]
Protocol 2: N-Terminal Z-Group Deprotection via Catalytic Hydrogenation
This protocol describes the removal of the N-terminal Z-group to yield the free amine of the dipeptide methyl ester (H-Gly-Ala-OMe), which can be used for subsequent peptide chain elongation.
-
Dissolve the purified Z-Gly-Ala-OMe in methanol (MeOH) in a round-bottom flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide) to the solution.[5]
-
Evacuate the flask and backfill with hydrogen gas (a balloon filled with H₂ is often sufficient for lab scale). Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.[5]
-
Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol to ensure complete recovery of the product.[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, which can often be used in the next coupling step without further purification.
Visualized Workflow
Caption: Experimental workflow for Z-Gly-Ala-OMe synthesis and subsequent Z-group deprotection.
References
Step-by-step guide to using Z-Gly-OMe in solid-phase peptide synthesis.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe) in peptide synthesis, with a primary focus on its application in fragment condensation strategies for solid-phase peptide synthesis (SPPS). While direct attachment of this compound to standard resins is not a conventional approach due to the protected C-terminus, its utility in the solution-phase synthesis of dipeptide fragments offers a valuable method for incorporating specific N-terminal modifications or overcoming challenges in stepwise SPPS.
Introduction
This compound is a derivative of the amino acid glycine where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected as a methyl ester (OMe). The Z-group is a classic urethane-type protecting group, typically stable to the acidic conditions used for tert-butyl (tBu) based side-chain deprotection in Fmoc-SPPS, but removable by hydrogenolysis. The methyl ester provides temporary protection for the C-terminus during solution-phase coupling reactions.
The primary application of this compound in the context of SPPS is in the solution-phase synthesis of N-terminally protected dipeptide fragments . These fragments, after selective deprotection of the C-terminal methyl ester, can then be coupled to the N-terminus of a growing peptide chain on a solid support. This fragment condensation approach can be advantageous for:
-
Introducing N-terminal modifications: The Z-group can serve as a permanent N-terminal protecting group in the final peptide.
-
Improving coupling efficiency: Coupling a dipeptide can sometimes be more efficient than stepwise coupling of individual amino acids, especially for sterically hindered residues.
-
Reducing side reactions: Minimizing the number of cycles on the solid support can reduce the accumulation of deletion sequences and other impurities.
Data Presentation
The following tables summarize key quantitative data and reagent specifications relevant to the protocols described.
Table 1: Reagent Specifications
| Reagent | Formula | Molecular Weight ( g/mol ) | Typical Purity |
| This compound | C₁₁H₁₃NO₄ | 223.23 | >98% |
| H-Xaa-OResin | - | Varies | - |
| HBTU | C₁₁H₁₅F₆N₆OP | 379.24 | >99% |
| HOBt | C₆H₅N₃O | 135.12 | >98% |
| DIPEA | C₈H₁₉N | 129.24 | >99% |
| LiOH·H₂O | LiOH·H₂O | 41.96 | >98% |
Table 2: Typical Reaction Conditions for Dipeptide Fragment Synthesis and Coupling
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Solution-Phase Coupling | Z-Gly-OH, H-Xaa-OMe·HCl, EDC·HCl, HOBt, NMM | DCM/DMF | 0 to RT | 12-24 | 80-95 |
| 2 | Saponification (OMe Deprotection) | Z-Gly-Xaa-OMe, LiOH·H₂O | THF/H₂O | 0 to RT | 2-4 | >90 |
| 3 | Solid-Phase Fragment Coupling | Z-Gly-Xaa-OH, H₂N-Peptide-Resin, HBTU, HOBt, DIPEA | DMF | RT | 2-4 | >95 (on resin) |
| 4 | Z-Group Deprotection (Optional) | Z-Peptide-Resin, H₂, Pd/C | DMF/MeOH | RT | 4-16 | >90 (on resin) |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Z-Gly-Xaa-OMe Dipeptide
This protocol describes the synthesis of a Z-protected dipeptide methyl ester in solution. "Xaa" represents any amino acid with appropriate side-chain protection if necessary.
Materials:
-
Z-Gly-OH
-
H-Xaa-OMe·HCl (Amino acid methyl ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Amino Component Preparation: Dissolve H-Xaa-OMe·HCl (1.05 eq) in DCM. Cool the solution to 0 °C and add NMM (1.05 eq) dropwise. Stir for 15 minutes.
-
Carboxyl Component Activation: In a separate flask, dissolve Z-Gly-OH (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF and dilute with DCM. Cool to 0 °C.
-
Add EDC·HCl (1.1 eq) to the carboxyl component solution and stir for 30 minutes at 0 °C.
-
Coupling: Add the activated carboxyl component solution to the amino component solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash chromatography or recrystallization to yield the pure Z-Gly-Xaa-OMe.
Protocol 2: Saponification of Z-Gly-Xaa-OMe to Z-Gly-Xaa-OH
This protocol describes the deprotection of the C-terminal methyl ester to generate the free carboxylic acid required for coupling to the resin.
Materials:
-
Z-Gly-Xaa-OMe
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
Dissolve Z-Gly-Xaa-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add a solution of LiOH·H₂O (1.5 eq) in water dropwise.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Carefully acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Gly-Xaa-OH.
Protocol 3: Solid-Phase Coupling of the Z-Dipeptide Fragment
This protocol details the coupling of the prepared Z-dipeptide acid to the N-terminus of a peptide chain on a solid support. This assumes a standard Fmoc-SPPS workflow where the N-terminal Fmoc group of the resin-bound peptide has been removed.
Materials:
-
Fmoc-deprotected peptide-resin
-
Z-Gly-Xaa-OH
-
HBTU
-
HOBt
-
DIPEA
-
DMF
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Z-Gly-Xaa-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution and pre-activate for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling can be repeated.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations described in the protocols.
Caption: Workflow for Z-dipeptide fragment synthesis and coupling in SPPS.
Caption: SPPS cycle for coupling a Z-protected dipeptide fragment.
Alternative Applications
While the primary application detailed above is the most common, this compound or similar structures can be utilized in more specialized SPPS strategies:
-
Side-Chain Anchoring: For peptides containing trifunctional amino acids like aspartic acid, glutamic acid, or cysteine, it is possible to anchor the peptide to the resin via the side chain. This would leave the C-terminus available for modification, potentially allowing for the synthesis of a peptide with a C-terminal methyl ester.
-
Specialized Linkers: Certain linkers, such as the Hydrazinobenzoyl (HBZ) linker, can be cleaved under specific conditions to yield peptide methyl esters. In such a strategy, the peptide would be assembled normally, and the final cleavage step would be modified to produce the C-terminal ester.
-
N-to-C Directional Synthesis (Inverse SPPS): In this less common approach, the peptide is synthesized from the N-terminus to the C-terminus. This would allow for the direct use of N-protected amino acid methyl esters in the coupling steps. However, this method is often associated with a higher risk of racemization.
These alternative methods are generally more complex and require specialized reagents and expertise compared to the standard C-to-N SPPS with fragment condensation.
Application Notes and Protocols for Z-Gly-OMe Coupling Reaction with DCC and HOBt
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling of N-Cbz-glycine (Z-Gly-OH) with glycine methyl ester (H-Gly-OMe) using dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive. This method is a fundamental technique in peptide synthesis.
Application Notes
The formation of a peptide bond between two amino acids is a cornerstone of peptide and protein chemistry. The DCC/HOBt-mediated coupling is a widely used method for this purpose in solution-phase peptide synthesis.[1][2]
-
Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent that activates the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.[3][4] The primary role of DCC is to facilitate the removal of water, driving the amide bond formation. A key characteristic of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can be removed by filtration.[2][5]
-
1-Hydroxybenzotriazole (HOBt): While DCC is an effective coupling agent, its use alone can lead to side reactions and racemization of the amino acid chiral center.[2] HOBt is frequently used as an additive to suppress these side reactions and enhance the reaction rate.[5][6][7] HOBt reacts with the DCC-activated O-acylisourea intermediate to form an HOBt-active ester.[6] This active ester is more stable than the O-acylisourea and is less prone to racemization, leading to higher yields and purer products.[6][8]
Key Considerations:
-
Solvent: Anhydrous conditions are crucial for the success of the reaction, as water can hydrolyze the O-acylisourea intermediate.[5] Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used anhydrous solvents.[9]
-
Temperature: The reaction is typically initiated at 0°C to control the initial exothermic activation step and minimize side reactions. It is then allowed to warm to room temperature for the completion of the coupling.[9]
-
Byproduct Removal: The insoluble DCU byproduct is removed by filtration. The final product is then typically purified using extraction and/or crystallization.[9]
-
Safety: DCC is a potent allergen and sensitizer. Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
Reaction Mechanism
The coupling reaction proceeds through several key steps:
-
Activation of Carboxylic Acid: The carboxyl group of Z-Gly-OH attacks the carbodiimide carbon of DCC, forming a highly reactive O-acylisourea intermediate.
-
Formation of HOBt Active Ester: HOBt, acting as a nucleophilic catalyst, rapidly intercepts the O-acylisourea intermediate to form an active ester (Z-Gly-OBt). This step is faster than the potential side reactions and minimizes racemization.
-
Peptide Bond Formation: The amino group of H-Gly-OMe attacks the carbonyl carbon of the HOBt active ester. This nucleophilic acyl substitution results in the formation of the desired dipeptide, Z-Gly-Gly-OMe.
-
Byproduct Formation: DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct, and HOBt is regenerated.
Caption: Mechanism of DCC/HOBt mediated peptide coupling.
Experimental Protocols
Protocol 1: Synthesis of Z-Gly-Gly-OMe
This protocol details the coupling of Z-Gly-OH with H-Gly-OMe hydrochloride using DCC and HOBt.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) |
| Z-Gly-OH | 209.22 |
| Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) | 125.55 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 |
| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) | 101.19 / 129.24 |
| Anhydrous Dichloromethane (DCM) | - |
| Ethyl Acetate (EtOAc) | - |
| 5% Aqueous HCl | - |
| Saturated Aqueous NaHCO₃ | - |
| Saturated Aqueous NaCl (brine) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - |
| Round-bottom flasks, magnetic stirrer, ice bath | - |
Procedure:
-
Preparation of the Amine Component (Free-basing):
-
In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.0 eq.) dropwise to neutralize the hydrochloride salt.
-
Stir the mixture at 0°C for 20-30 minutes.
-
-
Activation of the Carboxyl Component:
-
In a separate round-bottom flask, dissolve Z-Gly-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool this solution to 0°C in an ice bath.
-
-
Coupling Reaction:
-
To the cooled solution from step 2, slowly add a solution of DCC (1.1 eq.) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will start to form.[9]
-
Stir the activation mixture at 0°C for 30 minutes.
-
Add the neutralized amine solution from step 1 to the activated carboxyl mixture.
-
Allow the reaction flask to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous HCl (to remove any unreacted amine and excess base)
-
Saturated aqueous NaHCO₃ (to remove unreacted Z-Gly-OH and HOBt)
-
Saturated aqueous NaCl (brine)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude Z-protected dipeptide can be further purified by recrystallization, typically from ethyl acetate/hexanes.
-
Data Presentation
The following table summarizes typical reagent stoichiometry and reaction parameters for the DCC/HOBt coupling.
| Parameter | Value/Condition | Purpose |
| Z-Gly-OH | 1.0 equivalent | Carboxyl component |
| H-Gly-OMe·HCl | 1.0 equivalent | Amine component |
| Base (TEA/DIEA) | 1.0 equivalent | Neutralize the hydrochloride salt of the amine component.[9] |
| DCC | 1.1 equivalents | Coupling agent to activate the carboxyl group.[9] |
| HOBt | 1.1 equivalents | Additive to suppress racemization and improve yield.[9] |
| Solvent | Anhydrous DCM or THF | Reaction medium |
| Temperature | 0°C to Room Temperature | Control reaction rate and minimize side reactions. |
| Reaction Time | 12 - 24 hours | Ensure completion of the coupling reaction.[9] |
| Expected Yield | 70 - 90% | Typical range for this type of solution-phase coupling. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of Z-Gly-Gly-OMe.
Caption: Workflow for Z-Gly-Gly-OMe synthesis.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. reactionweb.io [reactionweb.io]
- 6. m.youtube.com [m.youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Z-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in peptide synthesis and the broader field of organic chemistry. Its removal is a critical step in the synthesis of peptides and other complex molecules. Catalytic hydrogenation is a widely employed method for the deprotection of the Z group due to its mild reaction conditions and the formation of benign by-products (toluene and carbon dioxide). This document provides detailed application notes and protocols for the deprotection of N-benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe) via catalytic hydrogenation.
Reaction Principle
The deprotection of this compound proceeds via hydrogenolysis. In this reaction, the carbon-oxygen bond of the benzyl carbamate is cleaved by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean and efficient, yielding the free amine of glycine methyl ester, which is typically isolated as its hydrochloride salt for enhanced stability.
Methods for Catalytic Hydrogenation of this compound
There are two primary methods for the catalytic hydrogenation of this compound: standard catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation.
-
Standard Catalytic Hydrogenation: This is the most common method, utilizing hydrogen gas (often from a balloon or a pressurized vessel) and a palladium catalyst. It is known for its clean conversion and high yields.
-
Catalytic Transfer Hydrogenation: This method offers a safer alternative to using flammable hydrogen gas. A hydrogen donor, such as ammonium formate or sodium borohydride, is used to generate hydrogen in situ. This technique is often faster than using hydrogen gas.
Data Presentation
The following table summarizes the typical quantitative data for the deprotection of this compound using different catalytic hydrogenation methods. These values are representative for this class of transformation.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Standard Catalytic Hydrogenation | 10% Pd/C (10 mol%) | H₂ (1 atm, balloon) | Methanol | Room Temperature | 1 - 4 hours | >95% |
| Catalytic Transfer Hydrogenation | 10% Pd/C (10 mol%) | Ammonium Formate | Methanol | Room Temperature | 0.5 - 2 hours | ~98% |
| Catalytic Transfer Hydrogenation | 10% Pd/C (5-10 wt%) | Sodium Borohydride | Methanol | Room Temperature | 5 - 15 minutes | 93 - 98% |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation with Hydrogen Gas
This protocol describes a standard laboratory procedure for the deprotection of this compound using 10% palladium on carbon and hydrogen gas.
Materials:
-
N-benzyloxycarbonyl-glycine methyl ester (this compound)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂) in a balloon
-
Celite® or other filtration aid
-
Hydrochloric acid (e.g., 1M in diethyl ether or gaseous HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Flush the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution under the inert atmosphere.
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask.
-
Reaction Initiation: Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle three times to ensure the reaction atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure all the product is collected.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude glycine methyl ester.
-
-
Salt Formation and Isolation:
-
Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 1M in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid (glycine methyl ester hydrochloride) by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Protocol 2: Catalytic Transfer Hydrogenation with Sodium Borohydride
This protocol provides a rapid and efficient alternative using sodium borohydride as the hydrogen source.
Materials:
-
N-benzyloxycarbonyl-glycine methyl ester (this compound)
-
10% Palladium on carbon (Pd/C)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), reagent grade
-
Celite® or other filtration aid
-
Hydrochloric acid (e.g., 1M in diethyl ether or gaseous HCl)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% of the substrate) to the solution.
-
Reaction Initiation: Cool the mixture in an ice bath and add sodium borohydride (1.0 - 1.5 eq) portion-wise over a few minutes. Vigorous gas evolution will be observed.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: The reaction is typically very fast. Monitor the reaction by TLC, which should show complete conversion within 5-15 minutes.
-
Work-up and Isolation: Follow the same work-up and salt formation/isolation procedure as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: General reaction scheme for this compound deprotection.
Application Notes and Protocols: HBr/Acetic Acid Method for Z-Group Deprotection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation or strong acids. This document provides detailed protocols and application notes for the removal of the Z-group using a solution of hydrogen bromide (HBr) in acetic acid. This acidolysis method is a classic and effective technique, particularly useful when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups, such as sulfur-containing residues or double bonds.[1][2]
These notes offer a comprehensive guide, including the chemical principle, detailed experimental procedures, potential side reactions, and troubleshooting to ensure efficient and clean deprotection of peptides.
Principle of the Method
The removal of the Z-group with HBr in acetic acid proceeds via an acid-catalyzed SN1-type mechanism. The acidic environment protonates the carbamate oxygen, leading to the cleavage of the benzyl-oxygen bond and the formation of a stable benzyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.
Key Reaction Steps:
-
Protonation: The ether oxygen of the benzyloxycarbonyl group is protonated by HBr.
-
Cleavage: The protonated intermediate undergoes cleavage to form a benzyl cation and a carbamic acid derivative of the peptide.
-
Decarboxylation: The unstable carbamic acid rapidly decomposes to yield the deprotected peptide amine (as its hydrobromide salt) and carbon dioxide.
Scavengers are often added to the reaction mixture to trap the reactive benzyl cations, preventing side reactions such as the alkylation of sensitive amino acid residues like tryptophan and methionine.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Notes |
| Z-protected Peptide | Synthesis Grade | In-house or Commercial | Ensure peptide is dry and free of residual solvents. |
| Hydrogen Bromide in Acetic Acid | 33% (w/w) solution | Sigma-Aldrich | Corrosive and toxic. Handle in a fume hood with appropriate PPE. |
| Acetic Acid | Glacial | Fisher Scientific | |
| Thioanisole | Reagent Grade | Acros Organics | Scavenger. Pungent odor. |
| Pentamethylbenzene | Reagent Grade | Alfa Aesar | Scavenger. |
| Diethyl Ether or Methyl t-butyl ether (MTBE) | Anhydrous | VWR | For precipitation of the deprotected peptide. |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore | For washing and handling of resin-bound peptides. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Halocarbon | May be used in conjunction with HBr for resin cleavage. |
| Celite® | --- | --- | For filtration of catalyst if alternative deprotection is used.[1] |
| Round-bottom flask | --- | --- | |
| Magnetic stirrer and stir bar | --- | --- | |
| Ice bath | --- | --- | |
| Filtration apparatus | --- | --- | |
| Rotary evaporator | --- | --- | |
| Centrifuge and centrifuge tubes | --- | --- |
Experimental Protocols
Deprotection of a Z-Group from a Peptide in Solution
This protocol is suitable for peptides that are not attached to a solid support.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Z-protected peptide in glacial acetic acid.
-
Addition of Scavengers: To the solution, add appropriate scavengers. A common combination is thioanisole (to protect methionine and tryptophan) and pentamethylbenzene (to accelerate cleavage).[3]
-
Initiation of Deprotection: Cool the flask in an ice bath. Slowly add a solution of 33% HBr in acetic acid to the stirred peptide solution. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 60-90 minutes. Monitor the progress of the deprotection by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete removal of the Z-group.
-
Peptide Precipitation: Once the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold, dry diethyl ether or MTBE.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation.
-
Washing: Wash the peptide precipitate multiple times with cold diethyl ether to remove residual acid and scavengers.
-
Drying: Dry the deprotected peptide hydrobromide salt under vacuum.
Cleavage and Deprotection of a Z-Protected Peptide from a Resin
This protocol is for peptides synthesized on a solid support where the Z-group is removed concurrently with cleavage from the resin. This example is adapted for a 4-methylbenzhydrylamine (MBHA) resin.[3]
-
Resin Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For every 250 mg of resin, mix 10 mL of TFA, 500 mg of pentamethylbenzene, and 600 µL of thioanisole.
-
Initiation of Cleavage and Deprotection: To the resin suspension, add 400 µL of 30% HBr in acetic acid (approximately 5 M).
-
Reaction: Stir the mixture at room temperature for 60-90 minutes.
-
Resin Removal: After the reaction is complete, filter the resin and wash it with a small amount of TFA.
-
Filtrate Concentration: Combine the filtrates and evaporate the solvent under reduced pressure at a temperature not exceeding 30 °C.
-
Peptide Precipitation and Isolation: Triturate the resulting residue with approximately 50 mL of cold, dry diethyl ether to precipitate the peptide. Isolate the peptide by filtration or centrifugation.
-
Washing and Drying: Wash the crude peptide multiple times with cold ether and dry under vacuum.
Data Presentation
The efficiency of Z-group deprotection can be evaluated under various conditions. Below are templates for presenting such data.
Table 1: Effect of Reaction Time on Deprotection Efficiency
| Reaction Time (minutes) | % Deprotection (by HPLC) | % Purity of Deprotected Peptide | Notes |
| 30 | 85 | 90 | Incomplete deprotection observed. |
| 60 | >98 | 92 | Near-complete deprotection. |
| 90 | >99 | 91 | Complete deprotection, minor increase in impurities. |
| 120 | >99 | 88 | Increased side-product formation observed. |
Table 2: Comparison of Scavenger Cocktails
| Scavenger Cocktail | % Purity of Deprotected Peptide (Trp-containing) | % Purity of Deprotected Peptide (Met-containing) | Notes |
| None | 75 | 80 | Significant alkylation of side chains. |
| Anisole | 88 | 85 | Moderate protection. |
| Thioanisole | 92 | 94 | Effective in preventing S-alkylation. |
| Thioanisole + Pentamethylbenzene | 94 | 95 | Enhanced protection and cleavage rate. |
Visualization of Experimental Workflow
Caption: Experimental workflow for Z-group deprotection.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time or temperature.- Low concentration or poor quality of HBr/acetic acid.- Steric hindrance around the Z-group. | - Increase reaction time and monitor by LC-MS.- Use fresh, high-quality HBr/acetic acid solution.- Consider a slight increase in temperature, but monitor for side reactions. |
| Side Product Formation (e.g., Alkylation) | - Inadequate or no scavengers used.- Presence of highly sensitive residues (e.g., Trp, Met).- Prolonged reaction time. | - Always use a scavenger cocktail (e.g., thioanisole, pentamethylbenzene).- Optimize reaction time to the minimum required for complete deprotection. |
| Acetylation of the N-terminus | - Use of acetic acid as a solvent at elevated temperatures can lead to N-acetylation after deprotection.[2] | - Perform the reaction at room temperature or below.- If acetylation is a persistent issue, consider alternative deprotection methods such as using HCl in a non-acetylating solvent like dioxane.[1] |
| Low Peptide Recovery | - Peptide is soluble in the precipitation solvent (ether).- Incomplete precipitation. | - Ensure a large excess of cold ether is used for precipitation.- Test alternative non-polar solvents for precipitation.- Minimize transfer steps. |
| Racemization | - Strong acidic conditions can sometimes lead to racemization, especially at prolonged reaction times or elevated temperatures.[4] | - Keep reaction times to the minimum necessary for complete deprotection.- Maintain a low reaction temperature (room temperature or below). |
Safety Precautions
-
Hydrogen Bromide in Acetic Acid: This reagent is highly corrosive, toxic, and causes severe burns. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with the same precautions as HBr/acetic acid.
-
Thioanisole: This scavenger has a strong, unpleasant odor. Handle in a fume hood.
-
Solvent Handling: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
Disclaimer: These protocols and notes are intended as a guide. Researchers should optimize conditions for their specific peptide sequences and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Application Notes and Protocols for Z-Gly-OMe in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-α-Benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe) is a valuable and versatile building block in solution-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group of glycine, which can be readily removed under mild conditions by catalytic hydrogenation. The methyl ester at the C-terminus allows for straightforward coupling reactions with the free amino group of other amino acid esters. This document provides detailed protocols for the synthesis of dipeptides and tripeptides using this compound, along with quantitative data and visual representations of the experimental workflows.
Data Presentation
Dipeptide Synthesis: Z-Gly-Xaa-OMe
The following table summarizes typical yields for the synthesis of Z-protected dipeptide methyl esters (Z-Gly-Xaa-OMe) using different coupling reagents. Yields are illustrative and can vary based on the specific amino acid (Xaa) and reaction conditions.
| Dipeptide Sequence | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Z-Gly-Ala-OMe | DCC/HOBt | NMM | DCM | 85 - 95 |
| Z-Gly-Leu-OMe | HBTU | DIPEA | DMF | 90 - 98 |
| Z-Gly-Val-OMe | HATU | DIPEA | DMF | 90 - 98 |
| Z-Gly-Phe-OMe | EDC/HOBt | NMM | DCM/DMF | 85 - 95 |
Note: DCC = Dicyclohexylcarbodiimide, HOBt = 1-Hydroxybenzotriazole, NMM = N-Methylmorpholine, DCM = Dichloromethane, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, DIPEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, EDC = N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.
Tripeptide Synthesis: Z-Gly-Phe-Val-OMe
This table presents a comparison of yields and the degree of racemization for the synthesis of the tripeptide Z-Gly-Phe-Val-OMe using various coupling reagents. This highlights the importance of choosing the appropriate reagent to maximize yield and maintain stereochemical integrity.
| Coupling Reagent | Yield (%) | Racemization (%) |
| HDMA | 85 | 11.8 |
| HDMB | 88 | 10.5 |
| HBTU | 92 | 8.9 |
| Modified Yamaguchi Reagent | 94 | 0 |
Data adapted from a comparative study on coupling reagents.[1]
Experimental Protocols
Protocol 1: Synthesis of a Protected Dipeptide (Z-Gly-Xaa-OMe)
This protocol details the coupling of Z-Gly-OH (obtained from the saponification of this compound, or using Z-Gly-OH directly) with an amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl).
Materials:
-
Z-Gly-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl, H-Leu-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Neutralization of Amino Acid Ester:
-
Suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add NMM (1.0 eq) dropwise and stir for 20 minutes at 0 °C to obtain the free amine.
-
-
Activation of Z-Gly-OH:
-
In a separate flask, dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (or DMF for less soluble reactants).
-
Cool the solution to 0 °C.
-
-
Coupling Reaction:
-
To the Z-Gly-OH/HOBt solution, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the neutralized amino acid ester solution from step 1 to the activated Z-Gly-OH mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer successively with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
The crude Z-Gly-Xaa-OMe can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
-
Protocol 2: Deprotection of the Z-Group (Catalytic Hydrogenation)
This protocol describes the removal of the N-terminal Z-group to yield the free amine of the dipeptide, which is required for subsequent tripeptide synthesis.
Materials:
-
Z-Gly-Xaa-OMe
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup:
-
Dissolve the purified Z-Gly-Xaa-OMe in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, approximately 10% by weight of the peptide) under an inert atmosphere.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Gly-Xaa-OMe. The product is often pure enough for the next step without further purification.
-
Protocol 3: Synthesis of a Protected Tripeptide (Z-Gly-Xaa-Yaa-OMe)
This protocol details the coupling of a Z-protected amino acid (in this example, we will assume the synthesis continues from the previously synthesized dipeptide, by coupling another Z-protected amino acid, for instance Z-Phe-OH, to H-Gly-Val-OMe to form Z-Phe-Gly-Val-OMe. A more direct application of this compound would be to couple Z-Gly-Phe-OH with H-Val-OMe). For the synthesis of Z-Gly-Phe-Val-OMe , one would first synthesize Z-Gly-Phe-OH, and then couple it with H-Val-OMe.
Procedure (Coupling of Z-Gly-Phe-OH with H-Val-OMe):
-
Synthesize Z-Gly-Phe-OH via saponification of Z-Gly-Phe-OMe (prepared as per Protocol 1).
-
Neutralize H-Val-OMe·HCl as described in Protocol 1, step 1.
-
Activate Z-Gly-Phe-OH with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF at 0 °C.
-
Add the neutralized H-Val-OMe to the activated Z-Gly-Phe-OH solution.
-
Allow the reaction to proceed, typically for a few hours at 0 °C and then overnight at room temperature.
-
Perform an aqueous work-up similar to that described in Protocol 1, step 4.
-
Purify the crude tripeptide by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for the solution-phase synthesis of a Z-protected dipeptide.
Caption: Logical steps for the synthesis of a tripeptide starting from this compound.
References
Application of Z-Gly-OMe in the Development of Prodrugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of prodrugs represents a pivotal strategy in medicinal chemistry to enhance the therapeutic properties of pharmacologically active agents. This approach involves the chemical modification of a drug into an inactive form that, following administration, undergoes enzymatic or chemical conversion to release the active parent drug. A key component in this design is the linker moiety, which connects the drug to a carrier or promoiety and is engineered for cleavage under specific physiological conditions. This document provides detailed application notes and protocols on the use of N-benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe) as a fundamental building block in the synthesis of sophisticated, enzyme-cleavable linkers for targeted prodrug development.
This compound, a readily available and synthetically versatile derivative of the amino acid glycine, serves as a crucial precursor for constructing peptide-based linkers. The benzyloxycarbonyl (Z) group provides a stable protecting group for the amine terminus of glycine, allowing for controlled, stepwise peptide synthesis. The methyl ester (OMe) at the carboxyl terminus can be readily hydrolyzed or activated for subsequent coupling reactions.
This document will focus on a specific and illustrative application: the synthesis and evaluation of a prodrug utilizing a Z-Gly-Pro dipeptide linker to target the tumor microenvironment. This prodrug, Z-Gly-Pro-Epirubicin (Z-GP-EPI), is designed for selective activation by Fibroblast Activation Protein-α (FAPα), a serine protease highly expressed on the surface of cancer-associated fibroblasts in a majority of epithelial tumors, but with limited expression in normal tissues.[1] The parent drug, epirubicin, is a potent anthracycline chemotherapeutic agent that inhibits DNA and RNA synthesis, leading to cell death.[2][3]
Application Notes
Principle of the Z-Gly-Pro Linker Strategy
The Z-Gly-Pro dipeptide sequence is a specific substrate for FAPα.[1] In the context of the Z-GP-EPI prodrug, the Z-Gly-Pro linker renders the epirubicin molecule inactive and is designed to be stable in systemic circulation. Upon reaching the tumor microenvironment where FAPα is overexpressed, the enzyme specifically cleaves the peptide bond between the proline and the amine group of epirubicin, releasing the active drug directly at the site of action. This targeted activation is intended to increase the therapeutic index of epirubicin by maximizing its concentration in the tumor while minimizing systemic exposure and associated side effects, such as cardiotoxicity.[1]
Advantages of Using this compound as a Synthetic Precursor
-
Controlled Synthesis: The Z-protecting group on this compound allows for precise control during the synthesis of the dipeptide linker, preventing unwanted side reactions.
-
Versatility: this compound can be readily incorporated into various peptide sequences, enabling the development of a range of enzyme-responsive linkers.
-
Established Chemistry: The chemical manipulations involving Z-protected amino acids are well-established in peptide synthesis, facilitating reproducible and scalable production.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the Z-Gly-Pro-Epirubicin prodrug.
Table 1: In Vitro Cytotoxicity of Z-GP-EPI
| Cell Line | FAPα Expression | Compound | IC50 (µM) |
| 4T1/FAPα+ | High | Epirubicin | 0.15 ± 0.03 |
| Z-GP-EPI | 0.21 ± 0.04 | ||
| 4T1/FAPα- | Low | Epirubicin | 0.18 ± 0.02 |
| Z-GP-EPI | > 10 |
Data derived from studies on FAPα-transfected and non-transfected cancer cell lines.[1]
Table 2: In Vivo Antitumor Efficacy of Z-GP-EPI in a 4T1/FAPα+ Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Epirubicin | 5 | 65 ± 8 |
| Z-GP-EPI | 5 | 62 ± 7 |
Tumor growth inhibition was measured at the end of the study period compared to the vehicle control group.[1]
Table 3: Stability of a Similar Z-Gly-Pro-Doxorubicin Prodrug
| Condition | Half-life (t½) |
| Mouse Plasma | > 48 h |
| Tumor Homogenate (FAPα+) | ~ 4 h |
| Heart Homogenate | Stable |
| Liver Homogenate | Stable |
Data from a study on a doxorubicin prodrug with the same Z-Gly-Pro linker, indicating high plasma stability and selective cleavage in a FAPα-positive environment.
Experimental Protocols
Protocol 1: Synthesis of Z-Gly-Pro-Epirubicin (Z-GP-EPI) Prodrug
This protocol describes the synthesis of the Z-GP-EPI prodrug starting from this compound.
Materials:
-
This compound (N-benzyloxycarbonyl-glycine methyl ester)
-
L-Proline
-
Epirubicin Hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Lithium Hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Z-Gly-Pro-OH: a. Hydrolysis of this compound: Dissolve this compound in a mixture of methanol and water. Add a solution of LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC). Neutralize the reaction mixture with an appropriate acid and extract the product, Z-Gly-OH, into an organic solvent. Dry the organic layer and evaporate the solvent. b. Coupling of Z-Gly-OH and L-Proline: Dissolve Z-Gly-OH and L-Proline in DMF. Add NHS and DCC at 0°C and stir for 24 hours at room temperature. Filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the resulting Z-Gly-Pro dipeptide by column chromatography.
-
Activation of Z-Gly-Pro-OH: a. Dissolve the purified Z-Gly-Pro dipeptide in dry DCM. b. Add NHS and DCC at 0°C and stir for 4 hours to form the Z-Gly-Pro-NHS ester.
-
Conjugation of Z-Gly-Pro-NHS to Epirubicin: a. Dissolve Epirubicin Hydrochloride in DMF and add TEA to neutralize the HCl salt. b. Add the solution of Z-Gly-Pro-NHS ester dropwise to the epirubicin solution. c. Stir the reaction mixture at room temperature for 24 hours, protected from light. d. Monitor the reaction progress by TLC or HPLC.
-
Purification of Z-GP-EPI: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane). c. Collect the fractions containing the Z-GP-EPI prodrug and evaporate the solvent. d. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro FAPα-Mediated Cleavage of Z-GP-EPI
This protocol details the procedure to assess the enzymatic cleavage of the Z-GP-EPI prodrug by FAPα.
Materials:
-
Z-GP-EPI prodrug
-
Recombinant human FAPα enzyme
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Epirubicin standard
Procedure:
-
Prepare a stock solution of Z-GP-EPI in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of recombinant FAPα in the assay buffer.
-
In a microcentrifuge tube, combine the Z-GP-EPI solution and the FAPα solution in the assay buffer to a final volume.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC to quantify the amount of released epirubicin and remaining Z-GP-EPI.
-
Use an epirubicin standard curve to calculate the concentration of the released drug.
-
Determine the cleavage kinetics (e.g., half-life) of the prodrug in the presence of FAPα.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic effects of Z-GP-EPI on cancer cells with varying FAPα expression.
Materials:
-
FAPα-positive and FAPα-negative cancer cell lines (e.g., 4T1/FAPα+ and 4T1/FAPα-)
-
Cell culture medium and supplements
-
Z-GP-EPI prodrug
-
Epirubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the FAPα-positive and FAPα-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Z-GP-EPI and epirubicin in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each compound in both cell lines.
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the antitumor activity of Z-GP-EPI in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
FAPα-positive cancer cells (e.g., 4T1/FAPα+)
-
Z-GP-EPI prodrug
-
Epirubicin
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inoculate the FAPα-positive cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, epirubicin, Z-GP-EPI).
-
Administer the treatments intravenously at the predetermined dose and schedule.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
If required, collect heart tissue for histopathological analysis to assess cardiotoxicity.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of the Z-GP-EPI prodrug.
Caption: Targeted activation of Z-GP-EPI and mechanism of action of epirubicin.
Caption: Simplified signaling pathway of epirubicin's cytotoxic effects.
References
- 1. Epirubicin Enhances the Anti-Cancer Effects of Radioactive 125I Seeds in Hepatocellular Carcinoma via Downregulation of the JAK/STAT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 3. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Z-Gly-OMe for Enhanced Pharmaceutical Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral bioavailability of many promising pharmaceutical compounds is limited by poor membrane permeability and active efflux from intestinal epithelial cells. A key strategy to overcome these challenges is the use of prodrugs, which are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. This document outlines the potential application of N-benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe) as a promoiety in a prodrug strategy to enhance the oral bioavailability of pharmaceuticals.
While direct studies on this compound for bioavailability enhancement are not extensively documented, its structural similarity to components of dipeptides and amino acid esters suggests a plausible mechanism of action. Amino acid and dipeptide ester prodrugs have been shown to improve drug absorption, in some cases by targeting the intestinal peptide transporter 1 (PEPT1)[1][2][3][4]. PEPT1 is a high-capacity transporter in the small intestine responsible for the uptake of di- and tripeptides[4]. By mimicking natural peptides, prodrugs can potentially be recognized and transported by PEPT1, thereby increasing their intracellular concentration and subsequent systemic absorption.
Another significant barrier to oral drug absorption is the action of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of intestinal cells and back into the lumen[5][6][7]. Certain chemical moieties can inhibit P-gp, thus increasing the net absorption of a drug[8]. While the P-gp inhibitory activity of this compound itself has not been characterized, the design of prodrugs often considers the potential for reduced P-gp recognition.
These application notes provide a hypothetical framework and detailed protocols for investigating the use of this compound to enhance the bioavailability of a model drug.
Proposed Mechanism of Action
The proposed mechanism for this compound-mediated bioavailability enhancement centers on its potential to act as a promoiety that is recognized by the PEPT1 transporter. The ester linkage would be designed to be cleaved by intestinal or intracellular esterases, releasing the active parent drug.
Data Presentation: Hypothetical In Vitro and In Vivo Studies
The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the effectiveness of a this compound prodrug strategy.
Table 1: In Vitro Caco-2 Permeability Assay Caco-2 cells are a human colon adenocarcinoma cell line used to model the intestinal epithelial barrier[9].
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Parent Drug | 0.5 ± 0.1 | 10.2 |
| Parent Drug + P-gp Inhibitor | 2.5 ± 0.4 | 1.1 |
| Parent Drug-Z-Gly-OMe | 3.0 ± 0.5 | 1.5 |
Table 2: In Vivo Pharmacokinetic Study in Rats
| Compound Administered | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Oral Bioavailability (%) |
| Parent Drug | 150 ± 30 | 2.0 | 600 ± 120 | 5 |
| Parent Drug-Z-Gly-OMe | 750 ± 150 | 1.5 | 3600 ± 700 | 30 |
Experimental Protocols
In Vitro Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability and potential for active efflux of the parent drug and its this compound prodrug.
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics[10]
-
Hanks' Balanced Salt Solution (HBSS)
-
Parent drug and Parent Drug-Z-Gly-OMe
-
P-gp inhibitor (e.g., verapamil) as a positive control[8]
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM. Seed cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Maintain the cultures for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions[9].
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a paracellular marker like Lucifer yellow.
-
Transport Studies:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound (parent drug, prodrug, or parent drug with P-gp inhibitor) to the apical (A) chamber and HBSS to the basolateral (B) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (B) chamber and HBSS to the apical (A) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the transported compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio by dividing Papp (B-A) by Papp (A-B).
In Vivo Pharmacokinetic Study in Rats
This protocol is for evaluating the oral bioavailability of the parent drug and its this compound prodrug in a rodent model.
Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of the parent drug and the prodrug.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
Parent drug and Parent Drug-Z-Gly-OMe
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week before the study. Fast the animals overnight before dosing, with free access to water.
-
Dosing:
-
Oral Administration Group: Administer the parent drug or the prodrug orally via gavage at a predetermined dose.
-
Intravenous Administration Group: Administer the parent drug intravenously via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Develop and validate an LC-MS/MS method for the quantification of the parent drug in plasma. For the prodrug administration group, also monitor for the presence of the intact prodrug.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the parent drug versus time.
-
Calculate the key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Conclusion
The use of this compound as a promoiety represents a plausible and innovative strategy for enhancing the oral bioavailability of poorly absorbed pharmaceuticals. The proposed mechanisms, centered around leveraging the PEPT1 transport pathway and potentially bypassing P-gp efflux, are grounded in established principles of prodrug design[2][3]. The detailed protocols provided herein offer a robust framework for the systematic in vitro and in vivo evaluation of such a this compound-based prodrug approach. Successful application of this strategy could significantly improve the therapeutic potential of a wide range of drug candidates.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Highly Potent and Intestine Specific P-Glycoprotein Inhibitor to Enable Oral Delivery of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 8. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 9. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Z-Gly-OMe: A Versatile Building Block for Kinase Inhibitor Derivatization and Scaffolding
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the development of novel kinase inhibitors remains a cornerstone of drug discovery. The strategic use of versatile chemical building blocks is paramount to efficiently synthesize and optimize these inhibitors. N-α-Benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe), a readily available and well-characterized amino acid derivative, emerges as a valuable tool for researchers and medicinal chemists in the construction and derivatization of kinase inhibitor scaffolds. This document provides detailed application notes and protocols for leveraging this compound in the synthesis and modification of kinase inhibitors, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound in Kinase Inhibitor Design
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized cancer treatment, and the field is continually evolving with the quest for more potent, selective, and resistance-evading drugs.
This compound, a protected form of the simplest amino acid, glycine, offers several advantages as a building block. The benzyloxycarbonyl (Z) group provides robust protection of the amine functionality, which can be selectively removed under specific conditions. The methyl ester allows for straightforward modification through hydrolysis and subsequent amide bond formation. This dual functionality makes this compound an ideal starting point for introducing a glycine moiety into a larger molecule, which can serve as a flexible linker, a pharmacophoric element, or a point for further chemical elaboration.
While not as commonly utilized as a primary scaffold-forming component in many well-known kinase inhibitors, the principles of its reactivity and the incorporation of the glycine motif are applicable to the synthesis of various inhibitor backbones and for the post-synthesis modification of existing kinase inhibitors to improve their pharmacological properties.
Application Notes
Derivatization of Kinase Inhibitors for Improved Potency and Selectivity
Existing kinase inhibitors can be systematically modified using this compound to explore new chemical space and enhance their biological activity. The glycine linker can position additional functional groups to interact with specific residues within or near the ATP-binding pocket of the target kinase, potentially increasing potency and selectivity. For instance, derivatives of the multi-targeted kinase inhibitor Dasatinib have been synthesized by incorporating amino acid esters to extend the molecule and engage with more diverse sites on the kinase.[1][2]
Synthesis of Novel Kinase Inhibitor Scaffolds
The glycine backbone provided by this compound can be incorporated into novel heterocyclic scaffolds that are common in kinase inhibitors. Through a series of well-established chemical transformations, the protected amine and the ester functionality of this compound can be used to construct rings or to append side chains that are crucial for kinase binding.
Structure-Activity Relationship (SAR) Studies
A systematic library of kinase inhibitor analogues can be generated by reacting the free amine (after deprotection of this compound) or the carboxylic acid (after hydrolysis of the methyl ester) with a diverse set of building blocks. These libraries are invaluable for establishing structure-activity relationships, which guide the optimization of lead compounds.
Data Presentation
The following table summarizes hypothetical inhibitory activities of a series of kinase inhibitors derived from a common scaffold and modified with different amino acid esters, illustrating the potential impact of such modifications on potency and selectivity.
| Compound ID | Modification at R-group | Target Kinase | IC50 (nM) | Kinase Selectivity (Fold vs. Off-Target) |
| Lead-Cpd | -H | Kinase A | 150 | 10 |
| Lead-Cpd-Gly-OMe | -Gly-OMe | Kinase A | 75 | 25 |
| Lead-Cpd-Gly-Arg | -Gly-Arg | Kinase A | 15 | 150 |
| Lead-Cpd-Gly-Phe | -Gly-Phe | Kinase A | 90 | 20 |
| Lead-Cpd-Gly-Cys | -Gly-Cys | Kinase A | 50 | 80 |
Experimental Protocols
Protocol 1: Synthesis of a Kinase Inhibitor-Glycine Conjugate
This protocol describes a general method for conjugating a glycine methyl ester to a kinase inhibitor scaffold that possesses a suitable functional group (e.g., a hydroxyl group) for esterification.
Materials:
-
Kinase Inhibitor with a free hydroxyl group
-
N-Boc-Glycine (as a more modern alternative to this compound for simpler deprotection)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Esterification: To a solution of the kinase inhibitor (1.0 eq) and N-Boc-Glycine (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq) and DCC (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected conjugate.
-
Deprotection: Dissolve the purified product in DCM and add an equal volume of TFA.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter and dry the solid to obtain the final kinase inhibitor-glycine conjugate.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase assay buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution or DMSO (for control wells).
-
Add 2.5 µL of a solution containing the target kinase and its substrate to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for utilizing this compound in kinase inhibitor synthesis and evaluation.
References
- 1. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling Reactions Involving Z-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for coupling reactions involving N-benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe). This document outlines detailed protocols, data presentation for common coupling methods, and visual workflows to assist researchers in the successful synthesis of dipeptides.
Application Notes
The benzyloxycarbonyl (Z) group is a widely used protecting group for the amine terminus in peptide synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation. This compound is a common starting material for the synthesis of glycine-containing peptides. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization.
Commonly used coupling reagents for this type of reaction include carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. Onium salts, such as HBTU and HATU, offer rapid and efficient coupling with low racemization potential.[1][2] The selection of the appropriate reagent depends on factors such as the scale of the synthesis, the steric hindrance of the amino acids, and the desired purity of the final product.[1]
Purification of the resulting Z-protected dipeptide is typically achieved through aqueous work-up to remove water-soluble byproducts, followed by recrystallization or silica gel chromatography.[3][4] The hydrophobicity of the Z-group can sometimes present challenges in purification, potentially requiring the use of mixed solvent systems.[5]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the performance of various coupling reagents for the synthesis of Z-protected dipeptides, providing a basis for method selection.
| Coupling Reagent | Additive | Base (equivalents) | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| DCC | HOBt | DIEA (1.0-1.2) | 12-24 hours | 80-90% | >95% | Cost-effective; formation of insoluble dicyclohexylurea (DCU) byproduct facilitates removal by filtration.[3] |
| EDC | HOBt | DIPEA (1.0-1.2) | 12-24 hours | 85-95% | >95% | Water-soluble carbodiimide and urea byproduct allow for easy aqueous workup.[2] |
| HBTU | HOBt (optional) | DIPEA (2.0) | 1-4 hours | 90-98% | >97% | Rapid and efficient with low racemization; byproducts are generally soluble in organic solvents.[2] |
| HATU | None | DIPEA (2.0-3.0) | 30 min - 2 hours | 92-99% | >98% | Highly efficient and very low racemization; ideal for sterically hindered couplings.[1][2] |
Experimental Protocols
This section provides a detailed protocol for a representative coupling reaction of Z-Gly-OH with an amino acid ester (e.g., H-Gly-OEt·HCl) to form the corresponding dipeptide, Z-Gly-Gly-OEt.
Protocol 1: Dipeptide Synthesis using DCC/HOBt
Materials:
-
Z-Gly-OH (1.0 eq.)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) (1.0 eq.)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIEA) (1.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Salt Neutralization: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add DIEA (1.0 eq.) dropwise and stir the mixture for 15-20 minutes at 0 °C.
-
Carboxylic Acid Activation: In a separate flask, dissolve Z-Gly-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will start to form. Stir this activation mixture at 0 °C for 30 minutes.
-
Addition of Amine: Add the neutralized amino acid ester solution from step 1 to the activated Z-Gly-OH mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Recrystallization: The crude Z-Gly-Gly-OEt can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure dipeptide.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a Z-protected dipeptide.
Caption: Workflow for Z-protected dipeptide synthesis.
Signaling Pathway: Mechanism of DCC/HOBt Coupling
The diagram below illustrates the general mechanism of peptide bond formation using DCC and HOBt as coupling agents.
Caption: DCC/HOBt peptide coupling mechanism.
References
Troubleshooting & Optimization
How to improve the yield of a Z-Gly-OMe coupling reaction.
Welcome to the technical support center for Z-Gly-OMe coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction has a low yield. What are the most common causes?
Low yields in this compound coupling reactions can stem from several factors, including:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the N-Z-glycine must be activated to react with the methyl ester of the incoming amino acid. Inefficient or insufficient coupling reagent will lead to poor activation and consequently, low product yield.[1]
-
Steric Hindrance: While glycine itself is not sterically hindered, the coupling partner might be, which can slow down the reaction.[1][2]
-
Side Reactions: Undesired side reactions can consume starting materials or the desired product. A common side reaction with uronium-based coupling reagents is the formation of a guanidinium byproduct.[3] Racemization can also be a concern, especially if the reaction conditions are not optimized.[3]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the yield.[1]
-
Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the desired amide bond. It is crucial to use anhydrous solvents and reagents.[1]
Q2: How do I choose the right coupling reagent for my this compound synthesis?
The selection of a coupling reagent is critical for a successful reaction. Modern coupling reagents are generally more efficient and lead to fewer side reactions than classical methods.[4] Here is a comparison of common coupling reagents:
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Inexpensive and widely used.[3][5] | Can lead to the formation of N-acylurea byproduct, which can be difficult to remove. Racemization can be an issue without additives.[6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization, especially with additives like HOAt.[2][3] PyAOP is particularly effective for sterically hindered couplings.[5] | Can be more expensive. BOP produces a carcinogenic byproduct (HMPA).[3] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | Highly reactive and fast reactions.[4][5][7] HATU is very efficient and minimizes racemization.[4] COMU is a safer and highly efficient alternative.[5][6] | Can cause guanidinylation of the N-terminal amine, leading to chain termination. |
For a standard this compound coupling, a uronium salt like HATU or HCTU, or a phosphonium salt like PyBOP, in combination with an additive like HOBt or HOAt, is often a good starting point.[4][7]
Q3: What is the role of additives like HOBt and HOAt?
Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization and improving reaction rates.[3][7] They react with the activated carboxylic acid to form an active ester, which is less prone to racemization and is highly reactive towards the amine component. HOAt is generally considered superior to HOBt in preventing racemization.[2]
Q4: Which base should I use and in what amount?
A non-nucleophilic tertiary amine base is typically used to neutralize the salts formed during the reaction and to ensure the amine component is deprotonated and nucleophilic. Common choices include:
-
Diisopropylethylamine (DIPEA or DIEA): A sterically hindered base that is widely used.
-
N-methylmorpholine (NMM): A weaker base that can sometimes reduce racemization compared to DIPEA.[2]
-
2,4,6-Collidine: A sterically hindered and weaker base that can be beneficial in sensitive couplings.
Typically, 2-3 equivalents of the base are used. It is important to use a non-nucleophilic base to avoid its reaction with the activated carboxylic acid.
Q5: What are the recommended solvents for a this compound coupling?
The choice of solvent is important for solubility of the reactants and for influencing the reaction rate. Common solvents include:
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for most peptide couplings due to its high polarity and ability to solvate peptides.
-
Dichloromethane (DCM): A less polar solvent that can also be effective.
-
Acetonitrile (ACN): Can be a good solvent, particularly for dissolving hydrophobic peptides.[7]
It is critical to use anhydrous (dry) solvents to prevent hydrolysis of the activated intermediate.[1][8]
Troubleshooting Guide
Low or No Product Yield
If you are experiencing low or no yield in your this compound coupling reaction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in this compound coupling.
Presence of Side Products
If your reaction is producing significant side products, consider the following:
Caption: Decision tree for addressing common side products.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using HATU
This protocol provides a general method for the coupling of Z-glycine with an amino acid methyl ester using HATU as the coupling reagent.
Materials:
-
Z-glycine
-
Amino acid methyl ester hydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-glycine (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF and add DIPEA (1.0 equivalent) to neutralize the salt.
-
Add the solution of the free amine to the pre-activated Z-glycine mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for the Synthesis of a Tripeptide Z-Gly-Phe-Val-OMe
| Coupling Reagent | Yield (%) | Racemization (%) | Reference |
| BEMT | 46 | 2.7 | [3] |
| PyClU | 12 | 25 | [3] |
| HDMA | - | - | [9] |
| HDMB | - | - | [9] |
| HBTU | - | - | [9] |
| Modified Yamaguchi Reagent | Comparable to others | 0 | [9] |
Note: Specific yield and racemization percentages for HDMA, HDMB, and HBTU in this specific synthesis were not provided in the source but were used for comparison against the modified Yamaguchi reagent which showed no racemization.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Z-Group Deprotection
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the Z-group?
The most prevalent methods for Z-group deprotection are catalytic hydrogenolysis, transfer hydrogenation, and acidolysis.[1]
-
Catalytic Hydrogenolysis: This method typically employs a palladium catalyst (e.g., Pd/C) and hydrogen gas. It is known for its clean conversion to toluene and carbon dioxide, and mild, neutral reaction conditions, often resulting in high yields.[2][3][4]
-
Transfer Hydrogenation: A variation of catalytic hydrogenation where a hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a palladium catalyst. This method conveniently avoids the need for handling hydrogen gas.[1][4]
-
Acidolysis: This involves the use of strong acids to cleave the Z-group. Common reagents include hydrogen bromide (HBr) in acetic acid and trifluoroacetic acid (TFA).[1] This method is often chosen when the molecule contains functional groups sensitive to hydrogenation.[1]
Q2: Why is my Z-group deprotection via catalytic hydrogenation incomplete or slow?
Incomplete or slow catalytic hydrogenation is a frequent issue that can be attributed to several factors:[5][6]
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities in the substrate or solvent.[5][6]
-
Poor Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and diminish over time.[6]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient, especially for sterically hindered substrates.[5][6]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[5][6]
-
Poor Substrate Solubility: If the Z-protected compound is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[4]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[5]
Q3: What potential side reactions can occur during Z-group cleavage?
Several side reactions can impact the yield and purity of the final product:
-
Reduction of Other Functional Groups: During catalytic hydrogenation, other susceptible functional groups like alkenes, alkynes, and some sulfur-containing groups can also be reduced.[2]
-
O-Acylation: In acidolysis with TFA, the hydroxyl group of amino acids like serine can be acylated, forming an O-trifluoroacetylated byproduct.[1]
-
Racemization: The chiral integrity of the amino acid can be compromised under harsh acidic or basic conditions.[1]
-
Alkylation: Reactive cationic species generated during acid-mediated cleavage can alkylate nucleophilic residues like tryptophan and methionine.[7]
Troubleshooting Guides
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
If your Cbz deprotection using H₂ and Pd/C is not proceeding to completion, consider the following troubleshooting steps:
| Potential Cause | Solution |
| Catalyst Poisoning | Ensure the high purity of the starting material and solvents to remove any sulfur-containing contaminants. If the substrate contains sulfur, consider an alternative deprotection method like acidolysis.[5][6] |
| Poor Catalyst Activity | Use a fresh, high-quality catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[4][6] |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure (e.g., to 50 psi or higher).[4][5][6] |
| Inadequate Mixing | Ensure vigorous stirring or agitation of the reaction mixture to maximize contact between the substrate and catalyst.[4][5][6] |
| Poor Substrate Solubility | Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate). A moderate increase in temperature (e.g., to 40-60 °C) may also improve solubility.[4] |
| Product Inhibition | Add a small amount of a weak acid, like acetic acid, to protonate the amine product and reduce its coordination to the catalyst.[4][5] |
Issue 2: Incomplete Transfer Hydrogenation
When using a hydrogen donor like ammonium formate or formic acid, incomplete reactions can be addressed as follows:
| Potential Cause | Solution |
| Depletion of Hydrogen Donor | Increase the equivalents of the hydrogen donor (e.g., to 5-10 equivalents). Consider adding the donor in portions throughout the reaction.[4] |
| Sub-optimal Temperature | Some transfer hydrogenation reactions are slow at room temperature. Gently heating the reaction mixture (e.g., refluxing in ethanol with ammonium formate) can improve the reaction rate.[4] |
| Catalyst Inactivity | Similar to catalytic hydrogenation, ensure the catalyst is fresh and active. Increasing the catalyst loading may be necessary.[4] |
Issue 3: Incomplete Deprotection with Acidolysis (e.g., HBr in Acetic Acid)
If you are observing remaining starting material after acidolysis, consider these points:
| Potential Cause | Solution |
| Insufficient Acid Strength/Concentration | Use a higher concentration of the acid (e.g., 33% HBr in acetic acid).[4] An increase in reaction temperature may also be beneficial, but should be done cautiously to avoid side reactions.[1] |
| Short Reaction Time | Extend the reaction time and monitor the progress closely using TLC or HPLC.[1][4] |
| Presence of Water | Ensure anhydrous conditions and use fresh reagents, as moisture can interfere with the reaction.[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This protocol describes the standard procedure for Z-group cleavage using hydrogen gas and a palladium catalyst.
-
Materials: Z-protected compound, 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol (or other suitable solvent), Hydrogen gas (H₂).[2]
-
Procedure:
-
Dissolve the Z-protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Securely attach the flask to a hydrogenation apparatus (e.g., Parr hydrogenator).
-
Evacuate the flask and refill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., atmospheric or 50 psi) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.[5]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]
-
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This protocol provides an alternative to using hydrogen gas.
-
Materials: Z-protected compound, Ammonium formate (3-5 equivalents), 10% Pd/C (10-20 mol%), Methanol.[1]
-
Procedure:
-
Dissolve the Z-protected compound in methanol in a round-bottom flask.[1]
-
Add ammonium formate.[1]
-
Carefully add 10% Pd/C to the mixture.[1]
-
Heat the reaction mixture to reflux (around 65°C) and stir.[1]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[1]
-
After completion, cool the reaction mixture to room temperature.[1]
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure.[1]
-
The residue can be purified by a suitable method like recrystallization or chromatography.[1]
-
Protocol 3: Acidolysis using HBr in Acetic Acid
This protocol details the cleavage of the Z-group under acidic conditions.
-
Materials: Z-protected compound, 33% Hydrogen bromide (HBr) in acetic acid, Diethyl ether.[1]
-
Procedure:
-
Place the Z-protected compound in a round-bottom flask.[1]
-
Add a solution of 33% HBr in acetic acid.[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 30-60 minutes.[1]
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.[1]
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for incomplete Z-group deprotection.
Caption: Mechanism of Z-group deprotection via catalytic hydrogenolysis.
References
Technical Support Center: Preventing Racemization During Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize racemization during peptide synthesis, with a focus on scenarios involving N-protected amino acids and peptide fragments, such as Z-Gly-Xaa-OMe model systems.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where an optically active, single enantiomer of an amino acid (typically the L-form) is converted into a mixture of both L and D enantiomers.[1] During peptide synthesis, the chiral integrity of the α-carbon of an activated amino acid can be compromised, leading to the incorporation of the incorrect stereoisomer into the peptide chain.[1] This is a significant issue as it can lead to impurities that are difficult to remove and can dramatically affect the biological activity of the final peptide.[2]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[3][4][5] This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon before the amino group of the incoming amino acid attacks.[3][6] A secondary mechanism is the direct abstraction of the alpha-proton by a strong base, which is more prevalent for certain amino acid residues.[3][4] Urethane-based protecting groups like Z (benzyloxycarbonyl), Fmoc, and Boc are known to significantly reduce the rate of oxazolone formation compared to acyl groups.[5][6]
Q3: Why is Glycine often used in racemization studies (e.g., Z-Gly-Phe-OH)?
A3: Glycine itself is achiral and cannot be racemized. However, peptide fragments with C-terminal Glycine are not relevant to racemization of the activated residue. The concern arises when coupling a peptide fragment that has a chiral C-terminal amino acid, for example, Z-Gly-Phe -OH, to another amino acid. In this case, the Phenylalanine (Phe) residue is highly susceptible to racemization upon activation of its carboxyl group. Therefore, sequences like Z-Gly-Xaa-OH (where Xaa is a chiral amino acid) are classic models used to test the tendency of different coupling methods to cause racemization.[7][8]
Q4: Which amino acids are most susceptible to racemization?
A4: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[1][3][9][10] Other susceptible amino acids include Phenylalanine (Phe), Serine (Ser), and Aspartic Acid (Asp).[1][3][10] Amino acids with electron-withdrawing groups in their side chains can also show an increased tendency for racemization.[4]
Q5: How do coupling reagents influence racemization?
A5: The choice of coupling reagent is critical.[11] Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), if used alone, can lead to significant racemization.[3][11] To prevent this, they are almost always used with racemization-suppressing additives.[3][6][12] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents are generally more efficient and cause less racemization, but the choice of base is crucial when using them.[6][11][13]
Troubleshooting Guide
Issue 1: Significant Diastereomeric Impurity Detected by HPLC/MS after Coupling
You've coupled a Z-Gly-Phe-OH fragment to H-Val-OMe and, upon analysis, you observe a significant peak corresponding to the Z-Gly-D-Phe-L-Val-OMe diastereomer.
Root Causes & Solutions:
-
Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (DIC/DCC) without an additive is a common cause of extensive racemization.
-
Solution: Always use carbodiimide coupling reagents with a racemization-suppressing additive.[3] Oxyma and HOAt are generally more effective than HOBt.[6][12][14] For particularly difficult couplings, consider using a phosphonium reagent like PyBOP or a uronium reagent like HATU, but be mindful of the base used.[11][13]
-
-
Incorrect Base Selection: The type and amount of base used have a major impact.[1][11] Strong, non-sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can accelerate racemization.[11][14]
-
Elevated Reaction Temperature: Higher temperatures increase the rate of most reactions, including racemization.[1][10][11] This is a key consideration in microwave-assisted peptide synthesis.[10][15]
-
Prolonged Pre-activation Time: Allowing the carboxylic acid to sit in the presence of the coupling reagent and base for an extended period before adding the amine component can lead to increased oxazolone formation and subsequent racemization.[1][11]
-
Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the carboxylic acid, additive, and base immediately before adding it to the amine component.[11]
-
Issue 2: Racemization Observed Even with Recommended Reagents
You are using a standard "low-racemization" protocol (e.g., DIC/Oxyma with Collidine) but still observe unacceptable levels of racemization for a sensitive residue like Cysteine or Histidine.
Root Causes & Solutions:
-
Solvent Polarity: The choice of solvent can influence the reaction outcome. Polar solvents like DMF can sometimes promote racemization more than less polar alternatives.[7]
-
Solution: If reagent solubility allows, consider using a less polar solvent like dichloromethane (DCM) or a mixture of DCM/DMF to potentially reduce racemization.[3]
-
-
Special Additives: For highly sensitive couplings, standard additives may not be sufficient.
Quantitative Data Summary
The extent of racemization is highly dependent on the specific amino acids being coupled, the solvent, and the temperature. The following tables provide a comparative overview of different strategies.
Table 1: Effect of Additives on Racemization with Carbodiimides
| Additive | Effectiveness in Suppressing Racemization | Notes |
| None | Very Low | High risk of racemization. Not recommended.[3] |
| HOBt | Moderate | The classic additive, but less effective than newer options.[6][14] |
| HOAt | High | More effective than HOBt due to the nitrogen atom in the pyridine ring.[6][14] |
| Oxyma | High | A non-explosive and highly effective alternative to HOBt and HOAt.[6][11][14] |
| CuCl₂ (+HOBt) | Very High | Particularly effective for sensitive residues.[3][9] |
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | Basicity | Tendency to Cause Racemization |
| Triethylamine (TEA) | Low | Strong | High[14] |
| DIPEA | High | Strong | Moderate to High[11] |
| N-Methylmorpholine (NMM) | Moderate | Weaker | Low to Moderate[6] |
| 2,4,6-Collidine (TMP) | High | Weaker | Low[11][14] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling in Solution Phase
This protocol describes the coupling of a Z-Gly-Phe-OH fragment to H-Val-OMe, a common model for evaluating racemization.
Materials:
-
Z-Gly-Phe-OH (1.0 eq.)
-
H-Val-OMe·HCl (1.05 eq.)
-
Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (1.2 eq.)
-
2,4,6-Collidine (TMP) (1.1 eq.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Z-Gly-Phe-OH (1.0 eq.) and Oxyma (1.2 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, suspend H-Val-OMe·HCl (1.05 eq.) in DCM. Add 2,4,6-Collidine (1.1 eq.) to neutralize the salt and stir for 5-10 minutes at room temperature.
-
Add the H-Val-OMe solution/suspension to the cooled Z-Gly-Phe-OH/Oxyma solution.
-
Add DIC (1.1 eq.) to the reaction mixture dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the precipitated diisopropylurea.
-
Work up the filtrate by washing with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Protocol 2: Analysis of Racemization by Chiral HPLC
Objective: To quantify the percentage of the undesired diastereomer (e.g., Z-Gly-D-Phe-L-Val-OMe) in the crude product.
Procedure:
-
Column Selection: Choose a chiral stationary phase (CSP) column capable of separating the peptide diastereomers. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective.
-
Method Development:
-
Dissolve a small amount of the crude peptide product in the mobile phase.
-
Develop an isocratic or gradient method, typically using a mixture of hexane/isopropanol or a similar mobile phase system.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the L-L and D-L diastereomers.
-
-
Quantification:
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(D-L) + Area(L-L))] * 100
-
Visual Guides
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: A step-by-step workflow for troubleshooting racemization issues.
Caption: Key factors that influence the extent of racemization in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on racemization during couplings using a series of model tripeptides involving activated residues with unfunctionalized side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. pubs.acs.org [pubs.acs.org]
Side reactions of Z-Gly-OMe in peptide synthesis and how to avoid them.
Welcome to the technical support center for peptide synthesis utilizing Z-Gly-OMe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides using N-benzyloxycarbonyl-glycine methyl ester (this compound).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?
A1: The two most significant side reactions when using this compound are diketopiperazine (DKP) formation and racemization of the coupled amino acid residue. Diketopiperazine formation is particularly prevalent due to the flexibility of the glycine residue and the presence of the methyl ester.
Q2: What is diketopiperazine (DKP) formation and why is it a problem?
A2: Diketopiperazine formation is an intramolecular cyclization of a dipeptide ester, resulting in a stable six-membered ring.[1] This side reaction leads to the cleavage of the growing peptide chain, significantly reducing the yield of the desired full-length peptide. The dipeptide Z-Gly-Xaa-OMe is particularly susceptible to this reaction, especially when the N-terminal protecting group of the second amino acid (Xaa) is removed, leaving a free amine that can attack the methyl ester carbonyl.
Q3: Which amino acid sequences are most prone to DKP formation when coupled with this compound?
A3: Sequences where the second amino acid (Xaa in Z-Gly-Xaa-OMe) is proline are highly susceptible to DKP formation.[2] Glycine itself also increases the risk. In general, sequences with less sterically hindered amino acids at the second position are more prone to cyclization.
Q4: What is racemization and why is it a concern?
A4: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers in the final peptide. This can dramatically affect the peptide's biological activity and create purification challenges. The choice of coupling reagent, base, and reaction temperature are critical factors that influence the extent of racemization.[3]
Q5: Can the methyl ester of this compound be hydrolyzed during the coupling reaction?
A5: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially if the reaction conditions are not anhydrous.[4] The presence of water can lead to the hydrolysis of the active ester intermediate, reducing the coupling efficiency.[5] Saponification (base-promoted hydrolysis) of the methyl ester can also occur, particularly if strong bases are used or if the reaction is heated for extended periods.[6]
Q6: Is the benzyloxycarbonyl (Z) protecting group stable during coupling reactions?
A6: The Z-group is generally stable under the neutral or mildly basic conditions used for most common coupling reactions (e.g., using carbodiimides like EDC or uronium/aminium salts like HATU and HBTU).[7] However, it is sensitive to strong acids and catalytic hydrogenation. Care should be taken to avoid conditions that could lead to its premature cleavage.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
Symptom: After the coupling of this compound and subsequent steps, the final yield of the target peptide is significantly lower than expected. LC-MS analysis may show a major peak corresponding to the mass of a diketopiperazine.
Possible Causes & Solutions:
-
Diketopiperazine (DKP) Formation: This is a very common cause of low yield when working with glycine methyl esters.
-
Solution:
-
Control Reaction Temperature: Perform the coupling reaction at 0°C or even lower to reduce the rate of intramolecular cyclization.
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid using an excess of a strong, non-hindered base.
-
"In Situ" Neutralization/Coupling: If you are deprotecting the amino acid to be coupled to Z-Gly-OH (the carboxylic acid form), perform the neutralization and coupling steps simultaneously. This minimizes the time the free amine is available to initiate cyclization.[8]
-
Use of Z-Gly-OH: If DKP formation is persistent, consider using Z-Gly-OH instead of this compound and coupling it to an amino acid ester. This avoids having the reactive dipeptide methyl ester intermediate.
-
-
-
Incomplete Coupling: The peptide bond formation may not have gone to completion.
-
Solution:
-
Optimize Coupling Reagent: For sterically hindered amino acids being coupled to this compound, consider using a more powerful coupling reagent like HATU or HBTU.[3]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
-
Pre-activation: Pre-activate the carboxylic acid component with the coupling reagent before adding the amine component.
-
-
-
Hydrolysis of Active Ester: The presence of moisture can hydrolyze the activated Z-Gly-OH, preventing it from reacting with the amine component.
-
Solution:
-
Use Anhydrous Solvents: Ensure that all solvents (e.g., DMF, DCM) are anhydrous.
-
Dry Reagents: Use freshly opened or properly stored and dried coupling reagents and other reactants.
-
-
Issue 2: Presence of Diastereomeric Impurities
Symptom: Chiral HPLC analysis of the purified peptide shows two closely eluting peaks, indicating the presence of a diastereomer (epimer).
Possible Cause & Solutions:
-
Racemization: The stereocenter of the amino acid being coupled to Z-Gly-OH has been compromised.
-
Solution:
-
Choice of Coupling Reagent and Additive: Use coupling reagents known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) is crucial, especially when using carbodiimides.[9] Onium salt reagents like HATU and HBTU are generally good choices for minimizing racemization.[3]
-
Control the Base: Use a weak, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or DIPEA if racemization is a significant issue. Use the minimum amount of base necessary.
-
Lower the Temperature: Perform the coupling reaction at low temperatures (e.g., 0°C to -15°C) to reduce the rate of enolization, which is a key step in the racemization mechanism.
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component.
-
-
Data Presentation
Table 1: Comparison of Yield and Racemization in the Synthesis of Z-Gly-Phe-Val-OMe with Various Coupling Reagents
| Coupling Reagent | Base | Yield (%) | Racemization (%) |
| HBTU | DIPEA | 90 | 11.8 |
| HDMA | DIPEA | 92 | 10.6 |
| HDMB | DIPEA | 94 | 1.8 |
| Modified Yamaguchi Reagent | - | 93 | 0 |
Data adapted from a study on the synthesis of Z-Gly-Phe-Val-OMe.[6] This data is for illustrative purposes and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Z-Gly-OH with an Amino Acid Methyl Ester to Minimize Diketopiperazine Formation
This protocol is designed for the coupling of Z-Gly-OH to an amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl) and includes measures to suppress diketopiperazine formation.
Materials:
-
Z-Gly-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Coupling Reagent (e.g., EDC·HCl or HATU)
-
Additive (e.g., HOBt)
-
Sterically hindered base (e.g., N-methylmorpholine (NMM) or DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Aqueous work-up solutions (e.g., 1N HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Neutralization of the Amino Acid Ester:
-
Suspend the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the sterically hindered base (1.0 eq.) and stir for 15-20 minutes at 0°C.
-
-
Activation of Z-Gly-OH (Pre-activation):
-
In a separate flask, dissolve Z-Gly-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0°C.
-
Add the coupling reagent (e.g., EDC·HCl, 1.1 eq.) and stir for 15-20 minutes at 0°C.
-
-
Coupling Reaction:
-
Slowly add the pre-activated Z-Gly-OH solution from step 2 to the neutralized amino acid ester solution from step 1 at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the organic solvent used.
-
Wash the organic layer sequentially with cold 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-dipeptide-OMe.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
Protocol 2: Saponification of a Z-Dipeptide Methyl Ester
This protocol describes the hydrolysis of the methyl ester of a Z-protected dipeptide to the corresponding carboxylic acid.
Materials:
-
Z-dipeptide-OMe
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., Tetrahydrofuran (THF)/water or Methanol/water)
-
Aqueous HCl (e.g., 1N)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolution:
-
Dissolve the Z-dipeptide-OMe (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.
-
-
Saponification:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of LiOH (1.1 - 1.5 eq.) in water.
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with cold 1N HCl. A precipitate of the Z-dipeptide-OH should form.
-
-
Isolation:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Z-dipeptide-OH.
-
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Solid-Phase Synthesis of Peptides with C-Terminal Methyl Esters and Z-Protected Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the solid-phase synthesis (SPPS) of peptides, with a specific focus on the challenges associated with incorporating N-benzyloxycarbonyl (Z)-protected amino acids and synthesizing peptides with a C-terminal methyl ester (-OMe), such as a sequence ending in Z-Gly-OMe.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly in standard Fmoc-based solid-phase peptide synthesis?
A1: Directly using a pre-synthesized this compound dipeptide or starting your synthesis with this compound is not compatible with standard Fmoc- or Boc-SPPS protocols for several reasons. In conventional SPPS, the C-terminal amino acid is anchored to a solid support resin through its carboxyl group. A C-terminal methyl ester, by definition, has a modified carboxyl group and therefore cannot be attached to standard resins like Wang or Rink Amide.
Furthermore, the Z (benzyloxycarbonyl) group is an N-terminal protecting group that is typically removed by strong acidic conditions or catalytic hydrogenation, which are often not compatible with the protecting group strategies used for the rest of the peptide chain in Fmoc-SPPS.
Q2: How can I synthesize a peptide with a C-terminal methyl ester using solid-phase techniques?
A2: Synthesizing a peptide with a C-terminal methyl ester on a solid support requires specialized strategies that differ from standard SPPS. Two notable methods include:
-
Side-Chain Anchoring: This method involves attaching a trifunctional amino acid to the resin via its side chain, leaving the C-terminus free for modification. A common approach is to anchor an Fmoc-protected cysteine methyl ester to a trityl-based resin through its thiol side chain.[1][2][3] The peptide is then elongated from the N-terminus of the cysteine.
-
Backbone Cyclic Urethane Formation: This technique involves the modification of a C-terminal serine residue on the fully assembled peptide into a cyclic urethane. This activates the backbone amide for nucleophilic attack. Subsequent treatment with methanol can then yield the desired C-terminal methyl ester peptide.
Q3: What are the main challenges when using Z-protected amino acids in SPPS?
A3: The primary challenge with Z-protected amino acids lies in the orthogonality of the protecting groups. In Fmoc-SPPS, the temporary N-terminal Fmoc group is removed with a base (e.g., piperidine), while the permanent side-chain protecting groups and the resin linkage are cleaved with a strong acid (e.g., TFA). The Z group's removal conditions (hydrogenolysis or strong acid) can interfere with this scheme, potentially leading to premature cleavage of other protecting groups or the peptide from the resin. While more compatible with the Boc/Bzl strategy, careful planning is still required.
Q4: What are common side reactions to be aware of during the synthesis of C-terminal modified peptides?
A4: Besides the typical side reactions in SPPS like racemization and aggregation, the synthesis of C-terminal modified peptides can present unique challenges.[4][5] When using side-chain anchoring strategies, epimerization of the C-terminal residue can be a concern, especially under the basic conditions of Fmoc deprotection.[2] For methods involving post-synthesis modification on the resin, incomplete reactions can lead to a mixture of the desired product and the unmodified peptide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when attempting to synthesize peptides with C-terminal methyl esters or incorporating Z-protected amino acids.
| Problem | Potential Cause | Recommended Solution |
| Low yield of C-terminal methyl ester peptide using side-chain anchoring. | 1. Inefficient loading of the C-terminal amino acid ester onto the resin. 2. Premature cleavage of the peptide from the resin during synthesis cycles. | 1. Optimize the loading conditions, including the choice of trityl-based resin (Trt-Cl resin may give higher yields than 2-ClTrt-Cl resin).[1] 2. Ensure that the deprotection and coupling conditions are mild enough to not cleave the acid-labile side-chain anchor. |
| Presence of both desired methyl ester and free acid forms of the peptide in the final product. | Incomplete reaction during the methanolysis step (e.g., in the cyclic urethane method). | 1. Increase the reaction time and/or temperature for the methanolysis step. 2. Ensure an adequate excess of methanol and base is used to drive the reaction to completion. |
| Epimerization of the C-terminal amino acid. | Prolonged exposure to basic conditions during Fmoc deprotection when using a side-chain anchoring strategy. | 1. Minimize the Fmoc deprotection times. 2. Consider using a milder base for deprotection if compatible with the synthesis. |
| Unwanted deprotection of the Z-group during synthesis. | The Z-group is not fully orthogonal to the deprotection conditions used for other protecting groups. | 1. If using an Fmoc-based strategy, avoid any acidic conditions that might partially cleave the Z-group. 2. If using a Boc-based strategy, carefully select side-chain protecting groups that are stable to the conditions required for Z-group removal. |
Experimental Protocols
Protocol 1: Synthesis of a Peptide with a C-Terminal Cysteine Methyl Ester via Side-Chain Anchoring
This protocol is a general guideline for synthesizing a peptide with a C-terminal cysteine methyl ester using a trityl chloride resin.[2]
-
Resin Preparation and Loading:
-
Swell trityl chloride resin in dichloromethane (DCM).
-
In a separate vessel, dissolve Fmoc-Cys-OMe and a hindered base (e.g., diisopropylethylamine - DIPEA) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Cap any remaining unreacted chloride groups on the resin with methanol.
-
Wash the resin extensively with DCM and dimethylformamide (DMF).
-
-
Peptide Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, coupling, and washing cycles until the desired peptide sequence is assembled.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Lyophilize the crude peptide for purification and analysis.
-
Diagrams
Caption: Workflow for SPPS of a C-terminal methyl ester peptide via side-chain anchoring.
References
- 1. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
How to address low purity issues in Z-Gly-OMe reactions.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding low purity issues in the synthesis of Z-Gly-OMe (N-benzyloxycarbonyl-glycine methyl ester).
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Question: My reaction is complete according to TLC, but after work-up, the product is an oil or a low-melting solid instead of the expected white crystalline solid. What happened?
Answer: This issue typically points to the presence of significant impurities that depress the melting point and prevent proper crystallization.
-
Potential Cause 1: Residual Solvent: Inadequate drying of the organic extracts can leave behind solvents like DMF, DMSO, or ethyl acetate.
-
Solution: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 30-40°C) if the product is stable.
-
-
Potential Cause 2: Unreacted Starting Materials: Unreacted glycine methyl ester or benzyl chloroformate may remain. Benzyl alcohol, a common byproduct from the hydrolysis of benzyl chloroformate, is also a frequent oily impurity.
-
Solution: The aqueous work-up is critical. Washing the organic layer with dilute acid (e.g., 1M HCl) removes unreacted amine, while a wash with dilute base (e.g., 5% NaHCO₃) removes acidic impurities.[1] Follow with a brine wash to aid phase separation.
-
-
Potential Cause 3: Side-Product Formation: Side reactions can generate non-crystalline byproducts. A common side reaction is the hydrolysis of benzyl chloroformate, especially if the reaction is run at elevated temperatures or if base and the protecting group are added simultaneously.[2]
-
Solution: Attempt to purify the crude product by recrystallization or column chromatography to isolate the pure this compound.
-
Question: My TLC plate shows multiple spots in the product lane. How do I identify the impurities and prevent them?
Answer: Multiple spots indicate a mixture of compounds. Identifying them is key to optimizing the reaction.
-
Identification:
-
Co-spotting: Run a TLC plate spotting your starting materials, the reaction mixture, and a co-spot (mixture of starting material and reaction mix) in separate lanes. This will help identify unreacted starting materials.
-
Common Byproducts: The main byproducts to suspect are benzyl alcohol (from hydrolyzed benzyl chloroformate) and potentially di-substituted products if an excess of the benzylating agent was used.[2]
-
-
Prevention & Optimization:
-
Temperature Control: Maintain a low temperature (0-5°C) during the addition of benzyl chloroformate to minimize its hydrolysis.[2]
-
Reagent Addition: Add the benzyl chloroformate and the aqueous base solution dropwise and separately to the reaction mixture.[2][3] Simultaneous addition can cause rapid decomposition of the protecting agent.[2]
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the protecting agent. A large excess can lead to side reactions.
-
Question: The yield of my reaction is very low, even though the starting materials were consumed. What are the likely causes?
Answer: Low yield often results from suboptimal reaction conditions or losses during the work-up and purification stages.
-
Potential Cause 1: Hydrolysis of Benzyl Chloroformate: As mentioned, if the pH and temperature are not controlled, the protecting agent can be hydrolyzed by the base before it reacts with the glycine methyl ester.
-
Solution: Ensure slow, separate addition of reagents at 0°C.[2]
-
-
Potential Cause 2: Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction can be slow and incomplete.
-
Solution: Using a co-solvent system or choosing a solvent like DMF can improve the solubility of the reactants.[2]
-
-
Potential Cause 3: Losses During Work-up: The product may have some solubility in the aqueous phase, leading to losses during extraction.
-
Solution: After the initial extraction, perform one or two additional extractions of the aqueous layer with the organic solvent to recover any dissolved product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis? A1: The most common impurities include unreacted starting materials (glycine methyl ester, benzyl chloroformate), benzyl alcohol (from hydrolysis of benzyl chloroformate), and water or residual solvents from the work-up.[4] In peptide synthesis generally, side reactions like transesterification or the formation of deletion products can occur, though these are less common in this specific single-step reaction.[5][6]
Q2: What is the best method to purify crude this compound? A2: Recrystallization is the most common and effective method for purifying this compound on a lab scale.[7] It efficiently removes most common impurities, yielding a high-purity crystalline solid. For very impure samples or those that fail to crystallize, column chromatography on silica gel is a reliable alternative.[8]
Q3: Which solvents are recommended for the recrystallization of this compound? A3: A common and effective solvent system for recrystallization is ethyl acetate/hexanes. The crude product is dissolved in a minimum amount of hot ethyl acetate, and hexanes are added slowly until the solution becomes cloudy. Upon cooling, pure crystals should form. Other solvent systems can also be explored depending on the specific impurities present.
Q4: How can I confirm the purity and identity of my final product? A4: Purity and identity should be confirmed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot indicates high purity.
-
Melting Point: A sharp melting point that matches the literature value (typically ~36-39°C) is a strong indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]
Data Presentation
Table 1: Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or gummy solid | Residual solvent; Presence of oily byproducts (e.g., benzyl alcohol) | Dry thoroughly under high vacuum; Purify via recrystallization or column chromatography. |
| Multiple spots on TLC | Incomplete reaction; Side reactions (e.g., hydrolysis of Cbz-Cl) | Co-spot with starting materials to identify; Optimize reaction conditions (low temp, slow addition). |
| Low reaction yield | Hydrolysis of protecting agent; Product loss during work-up | Maintain 0°C during reagent addition; Perform multiple extractions of the aqueous layer. |
| Broad melting point range | Presence of impurities | Recrystallize the product until a sharp melting point is achieved. |
Table 2: Recommended Reaction Conditions for this compound Synthesis
| Parameter | Recommended Value / Condition | Rationale |
| Temperature | 0 - 5 °C | Minimizes hydrolysis of benzyl chloroformate and other side reactions.[2] |
| pH | 8 - 10 | Ensures the amine of glycine methyl ester is deprotonated and nucleophilic. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system (e.g., Toluene/Water). | Provides good solubility for reactants. |
| Base | Aqueous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃). | Neutralizes the HCl byproduct without being overly harsh. |
| Stoichiometry | Gly-OMe·HCl (1.0 eq), Base (~2.1 eq), Cbz-Cl (1.05-1.1 eq) | Sufficient base to neutralize HCl salt and reaction byproduct; slight excess of Cbz-Cl to drive reaction. |
| Reagent Addition | Add Cbz-Cl and base dropwise and separately. | Prevents localized high concentrations and minimizes side reactions.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard lab-scale synthesis of this compound from glycine methyl ester hydrochloride.
-
Dissolution: Dissolve glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Base Addition: Slowly add an aqueous solution of sodium carbonate (2.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Protection: In a separate dropping funnel, dissolve benzyl chloroformate (Cbz-Cl, 1.05 eq) in a small amount of DCM. Add this solution dropwise to the vigorously stirred reaction mixture over 30-45 minutes. Maintain the temperature at 0-5°C throughout the addition.
-
Reaction: Allow the mixture to stir at 0-5°C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), water (1x), 5% NaHCO₃ (2x), and finally, saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol details the purification of crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
Insolubilization: While the solution is still warm, slowly add hexanes dropwise with swirling until a persistent cloudiness (turbidity) is observed. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Troubleshooting workflow for addressing low purity in this compound synthesis.
Caption: Key steps in the synthesis and purification workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. mt.com [mt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation in Glycine-Containing Peptides
Welcome to the technical support center for managing aggregation in peptide sequences containing glycine. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation, particularly in sequences containing glycine?
A1: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains, which leads to the formation of stable secondary structures, most commonly β-sheets.[1] While glycine's flexibility can sometimes inhibit aggregation by disrupting these structures, it can also contribute to β-sheet formation, especially when adjacent to hydrophobic residues.[1][2] Long stretches of glycine, known as poly-Glycine tracts, are potent drivers of self-assembly into solid-like fibrils.[3] Other contributing factors include hydrophobic interactions and unfavorable peptide-solvent conditions.[4]
Q2: What is the dual role of glycine in peptide aggregation?
A2: Glycine's role in peptide aggregation is complex. On one hand, its small side chain provides high conformational flexibility to the peptide backbone, which can disrupt the formation of rigid β-sheet structures that are precursors to aggregation.[2] In this context, conserved glycine residues in some proteins are thought to have an evolutionary role in inhibiting aggregation.[2] On the other hand, this same flexibility can facilitate the adoption of conformations that are prone to aggregation.[5] Furthermore, specific motifs containing glycine, such as the GxxxG motif found in transmembrane sequences, can promote the formation of β-sheets and stabilize their packing in amyloid-like fibrils.[6][7] Peptides with a high glycine content can also exhibit enhanced inhibitory activity against the aggregation of other proteins.[5]
Q3: How can I predict if my glycine-containing peptide sequence is likely to aggregate?
A3: While precise prediction is challenging, certain sequence characteristics increase the likelihood of aggregation.[8] Sequences containing alternating hydrophobic and hydrophilic residues, as well as stretches of hydrophobic amino acids, are prone to aggregation.[9] The presence of a Gly-Ala dipeptide motif is also frequently found in aggregating peptides.[1] Several computational tools and algorithms have been developed to predict aggregation propensity based on the primary amino acid sequence, taking into account factors like hydrophobicity, charge, and propensity to form secondary structures.
Q4: What are the visible signs of peptide aggregation in solution?
A4: The most common sign of peptide aggregation in a solution is the appearance of cloudiness, turbidity, or the formation of a visible precipitate.[4] This indicates that the peptide is self-assembling into larger, insoluble structures.[4] Even in the absence of visible precipitation, the formation of soluble oligomers and protofibrils can occur, which may require more sensitive analytical techniques to detect.
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized Peptide Powder
| Possible Cause | Troubleshooting Steps |
| pH of the solvent is near the peptide's isoelectric point (pI). | Adjust the pH of the solvent to be at least 2 units away from the pI. For peptides with a net positive charge at neutral pH, try dissolving in a dilute acidic solution (e.g., 10% acetic acid). For peptides with a net negative charge, try a dilute basic solution (e.g., 0.1% ammonium hydroxide).[4] |
| High peptide concentration. | Attempt to dissolve the peptide at a lower concentration. It is often easier to first dissolve the peptide in a small volume of a suitable solvent and then dilute it with the desired buffer. |
| Formation of initial insoluble aggregates. | Use brief, gentle bath sonication to aid in the dissolution of small aggregates. Avoid vigorous or prolonged sonication as it can induce further aggregation. |
Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
| Possible Cause | Troubleshooting Steps |
| Formation of stable secondary structures on the resin. | 1. Change the solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties.[1] 2. Introduce chaotropic agents: Add chaotropic salts like LiCl to the synthesis solvents to disrupt hydrogen bonding.[8] 3. Use backbone-protecting groups: Incorporate 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids, particularly at glycine residues, to prevent hydrogen bond formation.[8][9] 4. Incorporate pseudoproline dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[9] |
| Slow or incomplete Fmoc deprotection. | This is often a sign of aggregation. In addition to the steps above, consider using a stronger base for deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[8] |
| Incomplete coupling reactions. | Monitor coupling reactions closely using tests like the Kaiser test. If incomplete, extend the coupling time or perform a double coupling.[1] Switching to a more potent coupling reagent like HATU or PyBOP may also be beneficial.[9] |
Issue 3: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Presence of soluble oligomers or aggregates affecting bioactivity. | 1. Characterize the peptide solution: Before each experiment, analyze the aggregation state of your peptide stock using techniques like Dynamic Light Scattering (DLS). 2. Prepare fresh solutions: Make fresh peptide solutions immediately before each use to minimize the formation of aggregates over time. |
| Decreasing effective monomer concentration due to aggregation. | If possible, disaggregate the stock solution before diluting it into the final assay medium. This can sometimes be achieved by a brief treatment with a suitable solvent followed by rapid dilution. |
Experimental Protocols & Workflows
Workflow for Troubleshooting Peptide Aggregation
Caption: A workflow for identifying and troubleshooting peptide aggregation issues.
Protocol: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation
This protocol is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., DMSO or water).
-
ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in water. Filter the solution through a 0.22 µm filter and store it in the dark.
-
Assay Buffer: Prepare the desired buffer for the aggregation study (e.g., phosphate buffer at a specific pH).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the assay buffer.
-
Add the peptide stock solution to the desired final concentration.
-
Add the ThT stock solution to a final concentration of 10-20 µM.
-
Include a blank control containing only the buffer and ThT.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to approximately 440-450 nm and the emission wavelength to approximately 480-490 nm.[4]
-
Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking if desired to accelerate aggregation.
-
Record fluorescence readings at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
-
Data Analysis:
-
Subtract the blank reading from all peptide sample readings.
-
Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is indicative of amyloid-like fibril formation.[4]
-
Logical Diagram: Factors Influencing Glycine-Peptide Aggregation
Caption: Key intrinsic and extrinsic factors that influence peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural role of glycine in amyloid fibrils formed from transmembrane alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Diketopiperazine (DKP) Formation in Dipeptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of diketopiperazine (DKP) formation during dipeptide synthesis. It is intended for researchers, scientists, and drug development professionals to help minimize yield loss and product impurities.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that results in a stable, six-membered ring structure.[1][2] This is a significant side reaction, particularly in solid-phase peptide synthesis (SPPS), because it can lead to the cleavage of the dipeptide from the resin support.[1][3] This cleavage results in a lower yield of the desired full-length peptide. In some cases, this is referred to as "traceless" DKP formation because the cleaved DKP is washed away, leading to a deceptively pure crude product but a significant loss of material.[4][5]
Q2: What is the chemical mechanism of DKP formation in SPPS?
A2: The mechanism involves a nucleophilic attack by the deprotected N-terminal amino group of the dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin.[1] This intramolecular aminolysis releases the cyclic dipeptide (DKP) from the solid support. The basic conditions typically used for Fmoc-deprotection, such as 20% piperidine in DMF, facilitate this side reaction by increasing the nucleophilicity of the N-terminal amine.[1][6]
Q3: Which factors are known to promote DKP formation?
A3: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: Sequences with a proline residue at the second position from the N-terminus are highly susceptible to DKP formation.[1][6][7] This is attributed to the cis-amide bond conformation favored by proline, which brings the N-terminal amine in close proximity to the ester linkage. Other secondary amino acids, like sarcosine, also increase the likelihood of this side reaction.[1][4]
-
Deprotection Conditions: The use of strong bases for Fmoc deprotection, such as the conventional 20% piperidine in DMF, is a primary catalyst for DKP formation.[5][6]
-
Resin Type: Resins that link the peptide via an ester bond, such as Wang and other p-alkoxybenzyl ester resins, are particularly prone to DKP formation.[4][6]
-
Temperature and Time: Elevated temperatures and prolonged exposure to basic deprotection conditions can increase the rate of DKP formation.[6]
-
Solvent: The choice of solvent can impact the rate of DKP formation, with less polar solvents potentially increasing the reaction rate.[8][9][10]
Q4: How can I detect DKP formation in my synthesis?
A4: DKP formation can be detected in a couple of ways. If the DKP remains as an impurity in the final product, it can be identified by HPLC and mass spectrometry (MS) as a species with a mass corresponding to the cyclic dipeptide.[11] In the case of "traceless" DKP formation in SPPS, where the DKP is cleaved from the resin, you can analyze the Fmoc-deprotection solution by LC-MS to detect the presence of the cleaved DKP.[1] A significantly lower than expected yield of the final peptide, despite a clean crude HPLC profile, is also a strong indicator of traceless DKP formation.[5]
Troubleshooting Guides
Issue 1: Low yield of the desired peptide, but the crude product appears pure on HPLC.
-
Possible Cause: "Traceless" DKP formation, where the C-terminal dipeptide has cyclized and cleaved from the resin during synthesis.[5]
-
Troubleshooting Steps:
-
Analyze Deprotection Solution: If possible, analyze the piperidine solution used for Fmoc deprotection of the second amino acid by LC-MS. The presence of the expected mass for the DKP will confirm this side reaction.[1]
-
Review Your Sequence: Check if your dipeptide sequence is prone to DKP formation (e.g., Xaa-Pro).
-
Modify Synthesis Strategy:
-
Use a Sterically Hindered Resin: Switch to a 2-chlorotrityl chloride (2-CTC) resin. Its steric bulk hinders the intramolecular cyclization.[4][12]
-
Optimize Deprotection: Employ milder Fmoc deprotection conditions. A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[4][5]
-
Use Dipeptide Building Blocks: Couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptidyl-resin stage.[6][12]
-
-
Issue 2: Presence of a significant impurity peak corresponding to a double-amino-acid deletion.
-
Possible Cause: DKP formation in the middle of a peptide sequence during SPPS. This leads to the cleavage of a dipeptide unit and subsequent coupling of the next amino acid to the truncated sequence.[4][6]
-
Troubleshooting Steps:
-
Confirm Impurity Identity: Use LC-MS/MS to confirm that the mass of the impurity corresponds to the desired peptide minus the two amino acids prone to DKP formation.
-
Optimize Deprotection Conditions: As with traceless DKP formation, switching to a milder deprotection cocktail (e.g., 2% DBU, 5% piperazine in NMP) can suppress this side reaction.[4]
-
Incorporate Dipeptide Building Blocks: Synthesize the problematic dipeptide segment separately and couple it as a single unit to the growing peptide chain.[6]
-
Quantitative Data Summary
The choice of Fmoc deprotection reagent can have a significant impact on the extent of DKP formation. The following table summarizes a study comparing different deprotection solutions for the synthesis of a DKP-prone sequence.
| Fmoc-Deprotection Solution | DKP Formation (%) |
| 20% Piperidine / DMF | 13.8% |
| 5% Piperidine / DMF | 12.2% |
| 20% Piperidine / Toluene | 11.7% |
| 5% Piperazine / DMF | < 4.0% |
| 5% Piperazine / NMP | < 4.0% |
| 2% DBU, 5% Piperazine / NMP | Significantly Reduced |
Data adapted from a study on a model peptide resin, Fmoc-Cys[(CH2)3COOtBu]-Pro-2-Cl-trityl resin.[4][5]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Dipeptide (Susceptible to DKP Formation)
This protocol outlines a standard procedure using 20% piperidine/DMF for Fmoc deprotection, which is known to promote DKP formation.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin) in DMF for 30-60 minutes.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 eq.), a coupling agent like HBTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection (Standard Conditions):
-
Second Amino Acid Coupling: Repeat step 2 for the second amino acid.
-
Cleavage and Analysis: Cleave a small sample of the dipeptidyl-resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC and MS to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Modified Fmoc-SPPS to Suppress DKP Formation
This protocol utilizes an optimized deprotection solution to minimize DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1. A 2-chlorotrityl chloride resin is recommended.[12]
-
Fmoc Deprotection (Optimized Conditions):
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1. Compare the results with those from the standard protocol to observe the reduction in DKP formation.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for DKP-related issues in peptide synthesis.
Caption: Experimental workflow for dipeptide synthesis with DKP suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Peptides Synthesized Using Z-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting the purification of peptides synthesized using Z-Gly-OMe (N-Benzyloxycarbonyl-glycine methyl ester). The presence of the benzyloxycarbonyl (Z) protecting group introduces significant hydrophobicity, which can present challenges in solubility, aggregation, and chromatographic separation. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides synthesized with this compound?
A1: The primary challenges stem from the hydrophobic Z-group.[1] This can lead to:
-
Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous buffers used for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
-
Peptide Aggregation: Increased hydrophobicity can promote intermolecular interactions, leading to aggregation.[2] Aggregates are difficult to purify and can cause broad or tailing peaks in chromatography.
-
Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or by-products from synthesis, may have retention times similar to the target peptide, making separation difficult.
-
Longer Retention Times: The Z-group increases the peptide's interaction with the hydrophobic stationary phase (e.g., C18) in RP-HPLC, leading to longer elution times compared to its unprotected counterpart.[3]
Q2: What are the most common impurities to expect in my crude peptide mixture?
A2: Besides the target peptide, the crude product may contain several synthesis-related impurities:
-
Unreacted this compound: Resulting from incomplete coupling reactions.
-
Deletion Sequences: Peptides missing one or more amino acids due to inefficient coupling at a previous step.[4]
-
Truncated Sequences: Peptides where the chain elongation was halted, often due to incomplete removal of a temporary protecting group.[5]
-
Incompletely Deprotected Peptides: If the Z-group is meant to be removed, incomplete deprotection can leave a mix of protected and unprotected peptides.[4]
-
Side-Reaction Products: Depending on the peptide sequence and synthesis conditions, side reactions like diketopiperazine formation (especially at the dipeptide stage) can occur.[6]
Q3: Which purification method is most effective for peptides containing this compound?
A3: A multi-step approach is often best.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for final peptide purification, separating molecules based on hydrophobicity.[2][7]
-
Recrystallization can be a highly effective initial purification step for the crude, protected peptide, especially to remove more polar or less structured impurities.[8][9]
-
Flash Chromatography on a silica or C18 stationary phase can be used as a preliminary purification step to remove major impurities before final polishing by preparative RP-HPLC.[10]
Q4: How should I handle the Z-group deprotection step?
A4: The Z-group is typically removed by catalytic hydrogenation .[11][12] This involves using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source.[11][13] Transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, is a common and safer alternative to using hydrogen gas.[11][13] It is crucial to monitor the reaction to ensure complete removal of the Z-group, as incomplete deprotection will complicate the final purification.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your peptide.
| Symptom | Possible Cause(s) | Recommended Solutions |
| Broad or Tailing Peaks in HPLC | 1. Peptide Aggregation: The hydrophobic Z-group promotes self-association.[2] 2. Poor Solubility: The peptide is not fully dissolved in the injection solvent or mobile phase. 3. Column Overload: Too much sample was injected for the column capacity. 4. Secondary Interactions: The peptide is interacting with residual silanols on the HPLC column packing.[2] | 1. Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO first, then dilute with the initial mobile phase.[2] 2. Try injecting a more dilute sample. 3. Reduce the sample load or switch to a larger diameter preparative column. 4. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA. Use a high-purity, end-capped column.[2] |
| Multiple Unexpected Peaks in HPLC | 1. Synthesis-Related Impurities: Presence of deletion sequences, truncated peptides, or other side-products.[4] 2. Incomplete Deprotection: If the Z-group was meant to be removed, a peak corresponding to the Z-protected peptide will be present.[4] 3. System Contamination: Contaminants from the HPLC system, solvents, or a previous run. | 1. Optimize synthesis coupling and deprotection steps. 2. Use LC-MS to identify the mass of each impurity peak to diagnose its origin (see Data Presentation section).[14][15] 3. Optimize the deprotection reaction time or catalyst load. 4. Run a "blank" gradient (injecting only the solvent) to rule out system contamination. |
| Low Peptide Recovery After Purification | 1. Irreversible Adsorption: The highly hydrophobic peptide binds permanently to the stationary phase.[2] 2. Precipitation on Column: The peptide is not soluble in the mobile phase as the organic solvent concentration changes during the gradient.[2] 3. Poor Solubility in Fractions: The peptide precipitates in the collected fractions upon solvent evaporation. | 1. Use a less retentive column (e.g., C8 or C4 instead of C18). 2. Increase the final concentration of the organic modifier (e.g., acetonitrile) at the end of the gradient to ensure the peptide elutes completely. 3. Modify the mobile phase pH (if compatible with the peptide) to improve solubility. 4. Lyophilize fractions immediately after collection to prevent precipitation during solvent evaporation. |
Data Presentation
Quantitative data from LC-MS and HPLC method development are crucial for successful purification.
Table 1: Common Impurities and Expected Mass Differences for LC-MS Analysis
This table helps in identifying unexpected peaks in your chromatogram by comparing the observed mass with the expected mass of potential impurities.[14]
| Impurity Type | Mass Change Relative to Target Peptide | Common Cause |
| Deletion of Glycine | -57.02 Da | Incomplete coupling |
| Deletion of Alanine | -71.04 Da | Incomplete coupling |
| Deletion of Leucine/Isoleucine | -113.08 Da | Incomplete coupling |
| Incomplete Z-group Removal | +134.04 Da | Inefficient deprotection |
| Loss of Water (Dehydration) | -18.01 Da | Side reaction, often from Asn, Gln, Ser, or Thr |
| Deamidation (Asn to Asp) | +0.98 Da | Degradation during synthesis or storage |
| Unreacted this compound | Mass = 223.23 Da | Incomplete initial coupling |
Table 2: Typical RP-HPLC Method Parameters for Z-Protected Peptides
Use these parameters as a starting point for developing your purification method.[3]
| Parameter | Recommended Conditions & Rationale |
| Column | C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size). C18 provides strong retention for hydrophobic Z-protected peptides. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile. Acetonitrile is the standard organic modifier for peptide separations. |
| Flow Rate | Analytical: ~1.0 mL/min. Preparative: Varies with column diameter. |
| Detection Wavelength | 210-230 nm. The peptide backbone absorbs strongly in this range, allowing for sensitive detection of the main peptide and most impurities.[3] |
| Gradient | Start with a broad "scouting" gradient (e.g., 5% to 95% B over 30-40 minutes) to determine the peptide's retention time. Then, optimize with a shallower gradient around the elution point to improve resolution.[3] |
| Sample Preparation | Dissolve the sample in the minimal amount of DMSO or DMF, then dilute with Mobile Phase A to a suitable concentration. Filter through a 0.22 µm filter before injection. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification
This protocol provides a general starting point for the purification of a synthetic peptide containing a Z-group.
-
System Preparation:
-
Install a suitable C18 reversed-phase column.
-
Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Degas both solutions.[3]
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at the desired flow rate until a stable baseline is achieved.[3]
-
-
Sample Preparation:
-
Accurately weigh the crude peptide.
-
Dissolve in a minimal volume of DMSO.
-
Dilute with Mobile Phase A to the desired concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Run:
-
Set the UV detector to monitor at 220 nm.[3]
-
Inject the prepared sample.
-
Run an optimized linear gradient (e.g., from 10% B to 70% B over 40 minutes). The high hydrophobicity of Z-protected peptides often requires a higher starting percentage of organic modifier.
-
Collect fractions corresponding to the target peptide peak.
-
-
Post-Run Analysis:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 2: Z-Group Deprotection via Catalytic Transfer Hydrogenation
This protocol describes a common and effective method for removing the Z-group.[11]
-
Reaction Setup:
-
Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[11]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the peptide).
-
Add a hydrogen donor, such as ammonium formate (3-5 equivalents).[11]
-
-
Reaction:
-
Stir the mixture at room temperature. Gentle heating (e.g., to 40 °C) can accelerate the reaction if it is sluggish.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10]
-
Wash the Celite pad with additional reaction solvent (e.g., methanol).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting deprotected peptide can then be purified by RP-HPLC (Protocol 1).
-
Mandatory Visualization
Caption: General workflow for the purification of Z-protected peptides.
Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.
Caption: Logical relationship between synthesis errors and common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. gilson.com [gilson.com]
- 6. peptide.com [peptide.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. agilent.com [agilent.com]
- 15. enovatia.com [enovatia.com]
Impact of base selection on Z-Gly-OMe coupling efficiency.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of base selection on the efficiency and outcome of Z-Gly-OMe coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a tertiary amine base in this compound coupling reactions?
In peptide coupling reactions, particularly those using uronium or phosphonium salt reagents (like HATU or PyBOP), a tertiary amine base serves two essential functions:
-
Carboxylate Activation: The base deprotonates the carboxylic acid of the Z-Gly-OH, forming a carboxylate anion. This anion is a more potent nucleophile that attacks the coupling reagent to form a highly reactive activated ester, which is then susceptible to attack by the amine.[1]
-
Neutralization of the Amine Component: The amine component, Gly-OMe, is often supplied as a hydrochloride or trifluoroacetate salt. The base neutralizes the salt to generate the free amine, which is necessary to act as the nucleophile and attack the activated ester to form the peptide bond.[1]
Q2: What are the key differences between commonly used bases like DIPEA, NMM, and 2,4,6-Collidine?
The primary differences lie in their basicity (measured by the pKa of their conjugate acid) and their steric hindrance.
-
N,N-Diisopropylethylamine (DIPEA): A strong, sterically hindered base. Its bulkiness makes it a poor nucleophile, which is advantageous in preventing side reactions.[2]
-
N-Methylmorpholine (NMM): A weaker base than DIPEA and is less sterically hindered.[2]
-
2,4,6-Collidine: A weaker base than DIPEA with significant steric shielding around the nitrogen atom.[3]
Q3: How does the choice of base impact the overall coupling efficiency and reaction rate?
While both strong and weak bases can facilitate high yields in standard couplings, the choice can be critical in challenging situations. For sterically hindered amino acids or difficult sequences, the stronger basicity of DIPEA may lead to faster reaction rates and higher completion.[2] However, for most standard couplings, including this compound, both DIPEA and NMM can result in high yields.
Q4: What is racemization, and how does the selected base influence it?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of unwanted D-isomers. This is a major concern in peptide synthesis. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[4]
The choice of base is critical in controlling racemization:
-
Stronger bases like DIPEA can increase the rate of α-proton abstraction, thereby increasing the risk of racemization.[3]
-
Weaker, more sterically hindered bases like NMM or collidine are less likely to abstract the α-proton, thus minimizing racemization.[3][4] For couplings known to be prone to racemization, collidine is often recommended.[4]
Q5: When should I choose DIPEA over NMM or Collidine?
The decision should be based on a balance between reaction rate and the risk of racemization.
-
Use DIPEA when:
-
Coupling sterically hindered amino acids where a stronger base is necessary to drive the reaction to completion.[2]
-
Racemization is not a significant concern (e.g., when coupling glycine or proline, which are not chiral or have restricted conformations, respectively).
-
-
Use NMM when:
-
Coupling racemization-prone amino acids (e.g., His, Cys).[2]
-
A milder base is needed to prevent side reactions with other sensitive functional groups on the peptide.
-
-
Use 2,4,6-Collidine when:
-
There is a markedly increased risk of racemization, and the use of a weaker, sterically hindered base is the top priority.[4]
-
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Basicity | For difficult couplings, the base may not be strong enough. Consider switching from NMM to DIPEA. You can also try increasing the equivalents of the base used (e.g., from 2 to 3 eq.).[2] |
| Base Degradation | Tertiary amines can degrade over time, especially if not stored properly. Use a fresh bottle of the base or purify it by distillation. |
| Steric Hindrance | If coupling a sterically hindered residue, the reaction may be slow. Increase the reaction time (e.g., from 1-2 hours to 4 hours or overnight). Consider using a more potent coupling reagent like HATU or COMU.[3] |
| Poor Reagent Solubility | The chosen solvent may not be suitable for all reaction components. Ensure all reagents are fully dissolved before proceeding. DMF is a common and effective solvent for most peptide couplings.[2] |
Issue 2: High Levels of Racemization Detected
| Possible Cause | Suggested Solution |
| Base is too Strong | A highly basic environment promotes oxazolone formation. Switch from DIPEA to a weaker, more sterically hindered base like NMM or 2,4,6-collidine.[2][3] |
| Excess Base | Using a large excess of base can increase the risk of racemization. Reduce the amount of base to the minimum required for efficient coupling (typically 2-3 equivalents). |
| Prolonged Activation Time | Pre-activating the carboxylic acid for too long before adding the amine can lead to racemization. Reduce the pre-activation time to 1-5 minutes. |
| Elevated Temperature | Higher temperatures can accelerate racemization. Lower the reaction temperature. If using heat to overcome steric hindrance, optimize for the shortest time necessary.[3] |
Quantitative Data Presentation
Table 1: Impact of Base Selection on Coupling Efficiency and Racemization
| Base | pKa (Conjugate Acid) | Steric Hindrance | Relative Coupling Rate | Racemization Risk |
|---|---|---|---|---|
| DIPEA | ~10.75 | High | Fast | High |
| NMM | ~7.38 | Low | Moderate | Moderate |
| 2,4,6-Collidine | ~7.43 | High | Moderate | Low |
Data compiled from multiple sources indicating general trends in peptide synthesis.[2][3][4]
Experimental Protocols
Protocol: this compound Coupling using HATU and a Tertiary Amine Base
This protocol describes a general procedure for the solution-phase coupling of Z-Gly-OH to H-Gly-OMe·HCl using HATU as the coupling reagent.
Materials and Reagents:
-
Z-Gly-OH (1.0 eq.)
-
H-Gly-OMe·HCl (1.0 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq.)
-
Tertiary Amine Base (DIPEA, NMM, or 2,4,6-Collidine) (2.5 - 3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
1M aqueous HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve Z-Gly-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add the selected tertiary amine base (e.g., DIPEA, 2.5 eq.) dropwise to the solution. Stir the mixture at 0 °C for 5 minutes to allow for the pre-activation of the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq.) in a minimal amount of DMF and add the remaining portion of the tertiary amine base (0.5 eq.) to neutralize the salt. Add this solution to the activated Z-Gly-OH mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC until the starting material (Z-Gly-OH) is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude Z-Gly-Gly-OMe product by silica gel column chromatography or recrystallization as required.
Mandatory Visualizations
Caption: Troubleshooting workflow for low peptide coupling efficiency.
Caption: Role of the base in desired coupling versus side reactions.
References
Validation & Comparative
A Comparative Guide to Z-Gly-OMe and Fmoc-Gly-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison between the modern standard, Fmoc-Gly-OH, and the historically significant but largely incompatible Z-Gly-OMe within the context of solid-phase peptide synthesis (SPPS). We will delve into the core principles of SPPS, present a data-driven comparison of the two protection strategies, provide detailed experimental protocols, and visualize the chemical workflows.
The Cornerstone of Modern SPPS: Orthogonal Protection
Solid-phase peptide synthesis (SPPS) is a technique where a peptide chain is assembled sequentially while one end is attached to an insoluble solid support.[1] The success of SPPS hinges on the concept of orthogonal protection . This principle requires the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[2][3] In a typical SPPS cycle, a temporary protecting group on the α-amino group of the growing peptide chain is removed, and the next N-terminally protected amino acid is coupled.[1]
The two dominant orthogonal strategies in the history of peptide synthesis are the Boc/Bzl and the Fmoc/tBu methods.[2]
-
Boc/Bzl Strategy: This older method utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for more permanent side-chain protection. A key drawback is the lack of true orthogonality, as both groups are removed by acid, albeit of different strengths.[1]
-
Fmoc/tBu Strategy: This is the current gold standard in SPPS. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[1] This provides excellent orthogonality, as the deprotection chemistries are completely different.[4]
Performance Comparison: Fmoc-Gly-OH vs. This compound
A direct quantitative comparison of this compound and Fmoc-Gly-OH in modern SPPS is challenging because This compound is not a suitable building block for this methodology . The Z (benzyloxycarbonyl or Cbz) group is primarily used in solution-phase synthesis, and its deprotection via catalytic hydrogenolysis is incompatible with the solid-phase setup. Furthermore, the methyl ester (-OMe) of this compound would require an additional deprotection step to liberate the free carboxylate needed for coupling.
The following table contrasts the characteristics of the Fmoc and Z protecting group strategies, highlighting why Fmoc-Gly-OH is the superior choice for SPPS.
| Parameter | Fmoc-Gly-OH (Fmoc/tBu Strategy) | This compound (Hypothetical SPPS Application) | Key Findings & Citations |
| Nα-Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Benzyloxycarbonyl (Z or Cbz) | The Fmoc group is the cornerstone of modern SPPS due to its mild, base-labile deprotection.[] |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) | Piperidine deprotection is highly efficient and compatible with the solid-phase format.[6] Hydrogenolysis is impractical on a solid support.[7] |
| Orthogonality | Fully orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt) | Not orthogonal in a standard SPPS workflow; Z-group deprotection can affect other protecting groups. | The Fmoc/tBu strategy offers true orthogonality, which is crucial for synthesizing complex peptides.[1][4] |
| Carboxyl Group | Free carboxylic acid (-OH) | Methyl ester (-OMe) | A free carboxylic acid is required for activation and coupling in SPPS. The methyl ester would need to be saponified, adding a complex and potentially side-reaction-prone step. |
| Coupling Efficiency | Typically >99% with standard coupling reagents (e.g., HBTU, HATU) | Not applicable for direct SPPS | High coupling yields are essential for the synthesis of long peptides.[] |
| Side Reactions | Minimized due to mild deprotection conditions.[] | N-alkylation can occur during acidolytic cleavage of Z-groups.[8] | The mild conditions of the Fmoc strategy reduce the risk of side reactions.[] |
| Automation | Highly amenable to automated synthesis | Not suitable for automation | The straightforward and repetitive nature of the Fmoc cycle is ideal for automated peptide synthesizers. |
Logical Workflows and Chemical Mechanisms
The stark differences in the chemical nature of the Fmoc and Z protecting groups lead to fundamentally different synthesis workflows. The Fmoc-based SPPS is a streamlined, cyclical process, whereas a hypothetical SPPS cycle with a Z-protected amino acid would be fraught with chemical incompatibilities.
The chemical mechanisms for the deprotection of the Fmoc and Z groups further illustrate their incompatibility within a single, streamlined workflow.
Experimental Protocols
Protocol 1: Standard Fmoc-Gly-OH Coupling Cycle in SPPS
This protocol outlines a standard manual coupling cycle for adding Fmoc-Gly-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Preparation:
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Glycine Coupling:
-
In a separate vessel, prepare the activation solution:
-
Dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading capacity) and HBTU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
The resin is now ready for the next deprotection cycle.
Protocol 2: Hypothetical and Problematic this compound Incorporation
A direct SPPS protocol for this compound is not feasible. However, to illustrate the challenges, a hypothetical multi-step process is outlined below, highlighting the impracticality.
1. Saponification of this compound (Solution Phase):
-
Dissolve this compound in a suitable solvent (e.g., methanol/water).
-
Add an aqueous base (e.g., 1M NaOH) and stir until the ester is fully hydrolyzed to Z-Gly-OH (monitored by TLC or HPLC).
-
Acidify the solution to protonate the carboxylate and extract the Z-Gly-OH into an organic solvent.
-
Dry and evaporate the solvent to isolate Z-Gly-OH. This is a separate synthesis and purification step before SPPS can even begin.
2. Coupling of Z-Gly-OH (SPPS):
-
The coupling would proceed similarly to step 3 in Protocol 1, using the prepared Z-Gly-OH.
3. Deprotection of the Z-Group (Incompatible with SPPS):
-
To deprotect the N-terminal Z-group, the peptide-resin would need to be subjected to catalytic hydrogenolysis. This involves:
-
Suspending the resin in a suitable solvent with a palladium catalyst (e.g., Pd/C).
-
Pressurizing the vessel with hydrogen gas.
-
-
This process is highly inefficient on a solid support due to poor catalyst-substrate interaction and presents significant safety and handling challenges in standard SPPS equipment.
Conclusion: The Uncontested Superiority of Fmoc-Gly-OH in SPPS
The comparison between this compound and Fmoc-Gly-OH for solid-phase peptide synthesis is a study in contrasts between a historical protecting group strategy and the modern, optimized standard. Fmoc-Gly-OH, as part of the elegant and robust Fmoc/tBu orthogonal strategy, offers mild deprotection conditions, high coupling efficiencies, and amenability to automation, making it the undisputed choice for SPPS.[4][]
Conversely, this compound is fundamentally unsuited for this application. The harsh and impractical deprotection conditions of the Z-group, coupled with the need for an additional deprotection step for the methyl ester, render it incompatible with the principles and practice of modern solid-phase peptide synthesis. For researchers and professionals in the field, a comprehensive understanding of these differences is key to the successful and efficient synthesis of high-quality peptides.
References
- 1. peptide.com [peptide.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. osti.gov [osti.gov]
- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
A Comparative Analysis of Z-Gly-OMe and Boc-Gly-OH in Organic Synthesis
In the realm of organic synthesis, particularly in the construction of peptides and other complex molecules, the strategic use of protecting groups is paramount. Among the most fundamental building blocks are protected amino acids, with N-benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe) and N-tert-butoxycarbonyl-glycine (Boc-Gly-OH) representing two cornerstone reagents. This guide provides a comprehensive comparative analysis of these two compounds, offering insights into their respective applications, performance, and the practical considerations for their use in a research and drug development setting. While both serve to protect the amino group of glycine, their distinct chemical properties dictate their preferred synthetic contexts and deprotection strategies.
At a Glance: Key Differences and Applications
The primary distinction between this compound and Boc-Gly-OH lies in the nature of their Nα-protecting groups. The benzyloxycarbonyl (Z or Cbz) group is typically removed under neutral conditions via catalytic hydrogenation, making it highly suitable for classical solution-phase peptide synthesis.[1] In contrast, the tert-butoxycarbonyl (Boc) group is labile to acid, which is the foundational principle of the widely adopted Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[2]
This compound, with its methyl ester protecting the C-terminus, is primed for solution-phase synthesis where it can be coupled with another amino acid ester. Boc-Gly-OH, possessing a free carboxylic acid, is designed for activation and coupling to a resin-bound amine or an amino acid ester.
Quantitative Performance Comparison
While direct, head-to-head experimental data comparing the synthesis of an identical peptide under the same conditions using this compound and Boc-Gly-OH is not extensively reported in the literature, a comparison can be constructed based on well-established principles and typical outcomes in peptide chemistry. The following table summarizes key performance indicators for a model solution-phase dipeptide synthesis, such as the preparation of Gly-Phe-OMe.
| Parameter | This compound in Solution-Phase Synthesis | Boc-Gly-OH in Solution-Phase Synthesis | Key Findings & Citations |
| Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) | The Z group is removed by catalytic hydrogenation, while the Boc group is acid-labile.[1][2] |
| Typical Coupling Yield | 85-95% | 90-98% | Yields are generally high for both, but can be influenced by the coupling reagent and reaction conditions. |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Acidolysis (e.g., Trifluoroacetic Acid - TFA) | Hydrogenation is a mild, neutral deprotection method, whereas TFA is a strong, corrosive acid.[1][2] |
| Byproducts of Deprotection | Toluene and CO₂ | Isobutylene and CO₂ | The byproducts of Z-group removal are generally straightforward to remove. The volatile byproducts of Boc deprotection are easily removed under vacuum. |
| Racemization Potential | Low for glycine. The Z-group is considered resistant to racemization during activation.[1] | Low for glycine. Glycine, being achiral, is not susceptible to racemization. However, the choice of coupling reagent and base can influence racemization of other amino acids in the peptide chain.[1] | |
| Primary Application | Solution-Phase Peptide Synthesis[1] | Solid-Phase Peptide Synthesis (Boc-SPPS) and Solution-Phase Synthesis[2] | Z-protected amino acids are mainstays of classical solution-phase synthesis, while Boc-protected amino acids are central to a major strategy in SPPS. |
| Orthogonality | Orthogonal to acid- and base-labile groups. | Orthogonal to base-labile groups (e.g., Fmoc) and those removed by hydrogenolysis (e.g., Z). | This allows for selective deprotection in the presence of other protecting groups. |
Note: The data presented is based on established principles of peptide synthesis and typical experimental outcomes. Actual results can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments involving this compound and Boc-Gly-OH are provided below. These protocols outline the synthesis of a model dipeptide, Gly-Phe-OMe, in solution-phase.
Protocol 1: Synthesis of Z-Gly-Phe-OMe
This protocol describes the coupling of Z-Gly-OH (generated in situ from this compound for the purpose of this comparative protocol) with L-phenylalanine methyl ester.
Materials:
-
Z-Gly-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amino Component Preparation: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.05 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add NMM (1.05 equivalents) dropwise. Stir for 15 minutes at 0 °C.
-
Carboxyl Component Activation: In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of DMF and dilute with DCM. Cool the solution to 0 °C.
-
Coupling Reaction: Add a solution of DCC (1.05 equivalents) in DCM dropwise to the carboxyl component solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes at 0 °C. Add the activated carboxyl component solution to the amino component solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Phe-OMe.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
Protocol 2: Synthesis of Boc-Gly-Phe-OMe
This protocol details the coupling of Boc-Gly-OH with L-phenylalanine methyl ester.
Materials:
-
Boc-Gly-OH
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amino Component Preparation: Dissolve H-Phe-OMe·HCl (1.05 equivalents) in anhydrous DCM and cool to 0 °C. Add DIPEA (1.05 equivalents) dropwise and stir for 15 minutes.
-
Coupling Reaction: To the solution from step 1, add Boc-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents). Add EDC·HCl (1.2 equivalents) in one portion and stir the reaction mixture at 0 °C for 2 hours, then at room temperature overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 3: Deprotection of Z-Gly-Phe-OMe
This protocol describes the removal of the Z-group via catalytic hydrogenation.
Materials:
-
Z-Gly-Phe-OMe
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon)
Procedure:
-
Reaction Setup: Dissolve Z-Gly-Phe-OMe in methanol in a round-bottom flask. Carefully add 10% Pd/C (catalytic amount, approximately 10% by weight of the peptide).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.
-
Work-up: Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield H-Gly-Phe-OMe.
Protocol 4: Deprotection of Boc-Gly-Phe-OMe
This protocol outlines the removal of the Boc group using trifluoroacetic acid.
Materials:
-
Boc-Gly-Phe-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the purified Boc-Gly-Phe-OMe in DCM in a round-bottom flask and cool to 0 °C.
-
Deprotection: Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture). Allow the solution to warm to room temperature and stir for 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Concentrate the solution under reduced pressure to remove the solvent and excess TFA. The resulting peptide-TFA salt can be used in the next coupling step after neutralization or further purified.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of the synthesis and deprotection steps, the following diagrams are provided.
Caption: Workflow for the synthesis and deprotection of a dipeptide using Z-Gly-OH.
Caption: Workflow for the synthesis and deprotection of a dipeptide using Boc-Gly-OH.
Concluding Remarks
The choice between this compound and Boc-Gly-OH is fundamentally a strategic one, dictated by the overall synthetic plan. This compound remains a robust and reliable choice for solution-phase synthesis, particularly when avoiding strong acidic conditions is desirable. Its deprotection via catalytic hydrogenation is mild and efficient. On the other hand, Boc-Gly-OH is a versatile reagent suitable for both solution-phase and, more prominently, solid-phase peptide synthesis. Its acid-lability forms the basis of a powerful and widely used orthogonal protection strategy.
For researchers and drug development professionals, a thorough understanding of the nuances of each protecting group, including their respective deprotection conditions and potential for side reactions, is crucial for the successful and efficient synthesis of target molecules. This guide provides a foundational comparison to aid in making informed decisions for specific synthetic challenges.
References
A Comparative Guide to N-Terminal Glycine Protection in Peptide Chemistry: Alternatives to Z-Gly-OMe
In the intricate field of peptide synthesis, the strategic protection and deprotection of amino acid functional groups are paramount to achieving desired peptide sequences with high fidelity. For glycine, the simplest amino acid, N-benzyloxycarbonylglycine methyl ester (Z-Gly-OMe) has traditionally been a common choice for N-terminal protection. However, the landscape of peptide chemistry has evolved, offering a range of alternatives with distinct advantages in terms of deprotection conditions, orthogonality, and compatibility with various synthetic strategies. This guide provides a detailed comparison of prominent alternatives to this compound, supported by experimental data and protocols to aid researchers in selecting the optimal protecting group for their specific needs.
The most widely employed alternatives to the benzyloxycarbonyl (Z or Cbz) group are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. These protecting groups form the basis of the two primary strategies in solid-phase peptide synthesis (SPPS): Boc-SPPS and Fmoc-SPPS.
Comparative Analysis of Key N-Protecting Groups for Glycine
The choice of an N-protecting group for glycine profoundly impacts the overall synthetic strategy, particularly the conditions required for its removal and the stability of other protecting groups used for side chains. The following table summarizes the key characteristics and experimental data for the most common N-protected glycine derivatives.
| Protecting Group | Structure | Protected Glycine Derivative | Molecular Weight ( g/mol ) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyloxycarbonyl (Z) | Z-Gly-OH | 209.19 | Catalytic Hydrogenation (e.g., H₂, Pd/C); Strong acid (HBr in acetic acid) | Stable to mildly acidic and basic conditions. | Harsh deprotection conditions can cleave other protecting groups. | Not ideal for SPPS due to harsh cleavage. |
| tert-Butyloxycarbonyl (Boc) | Boc-Gly-OH | 175.17 | Moderate to strong acids (e.g., 25-50% TFA in DCM) | Easily removed with acid. | Acid-labile side-chain protecting groups are not compatible. | Requires strong acid for cleavage. |
| 9-Fluorenyl-methyloxycarbonyl (Fmoc) | Fmoc-Gly-OH | 297.29 | Mildly basic conditions (e.g., 20% piperidine in DMF) | Mild, base-labile deprotection allows for orthogonal protection schemes with acid-labile side-chain groups. | The Fmoc group is large, which can sometimes hinder coupling reactions. | The cleaved dibenzofulvene-piperidine adduct must be thoroughly washed out. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups. Below are representative protocols for the deprotection of Fmoc-Glycine and the coupling of a subsequent amino acid in a typical solid-phase peptide synthesis workflow.
Protocol 1: Fmoc-Deprotection of N-Terminal Glycine in SPPS
This protocol outlines the removal of the Fmoc group from a resin-bound peptide with an N-terminal glycine.
Materials:
-
Fmoc-Gly-Resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
-
Kaiser test reagents
Procedure:
-
Swell the Fmoc-Gly-Resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine and the cleaved dibenzofulvene adduct.
-
Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine. A positive test (blue color) indicates successful Fmoc deprotection.
Protocol 2: Peptide Coupling to N-Terminal Glycine
This protocol describes the coupling of the next Fmoc-protected amino acid to the deprotected N-terminal glycine on the solid support.
Materials:
-
H-Gly-Resin (from Protocol 1)
-
Fmoc-protected amino acid (3 equivalents)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
DMF
Procedure:
-
Dissolve the Fmoc-protected amino acid, HBTU, and DIPEA in DMF.
-
Add this activation mixture to the swollen H-Gly-Resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the reaction solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test. A negative test (yellow color) indicates complete coupling.
Strategic Selection of Protecting Groups: Orthogonality
The primary advantage of using Fmoc or Boc over the traditional Z group in modern peptide synthesis is the concept of orthogonality. An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others. This is fundamental to SPPS, where the N-terminal protecting group must be removed at each cycle without affecting the protecting groups on the amino acid side chains.
The diagram below illustrates the orthogonal relationship between the Fmoc, Boc, and Z protecting groups, which is central to planning a synthetic peptide strategy.
A Head-to-Head Comparison of Z-Protected and Boc-Protected Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is paramount to the successful synthesis of peptides. The strategic use of protecting groups is fundamental to preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.[1][2] This guide provides an in-depth, objective comparison of two stalwart protecting groups for α-amino functionalities: the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group. This comparison is supported by experimental data and detailed protocols to aid in making an informed decision for your synthetic strategy.
The fundamental difference between the Z and Boc protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal relationship in peptide synthesis.[2] The Boc group is highly sensitive to acidic conditions, while the Z group is stable to acids but readily cleaved by catalytic hydrogenolysis.[2][3] This distinction is a critical factor in the design of a synthetic route, especially for complex peptides with multiple protecting groups.[2]
At a Glance: Key Differences Between Z and Boc Protection
| Parameter | Z (Benzyloxycarbonyl) Protection | Boc (tert-Butoxycarbonyl) Protection |
| Introduction Reagent | Benzyl chloroformate (Cbz-Cl)[4][5] | Di-tert-butyl dicarbonate (Boc₂O)[6] |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr in Acetic Acid)[4][7] | Acidolysis (e.g., Trifluoroacetic acid (TFA), HCl in dioxane)[6][8] |
| Byproducts of Cleavage | Toluene and CO₂[2] | Isobutylene and CO₂[2] |
| Orthogonality | Orthogonal to Boc and other acid-labile groups.[2][4] | Orthogonal to Z, Fmoc, and other base-labile or hydrogenolysis-labile groups.[2] |
| Primary Application | Solution-phase peptide synthesis, protection of lysine side chains.[1][9] | Solid-phase peptide synthesis (SPPS), orthogonal protection schemes.[1][] |
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons under identical conditions are sparse in the literature, the following tables summarize typical performance indicators based on established knowledge.
Coupling Efficiency
The efficiency of the coupling reaction is critical for the overall yield and purity of the final peptide. While both Z- and Boc-protected amino acids generally provide high coupling efficiencies, several factors can influence the outcome. Urethane-type protecting groups like Z and Boc are known to suppress racemization during peptide bond formation.[7][11]
| Amino Acid Type | Z-Protected | Boc-Protected | Factors Affecting Efficiency |
| Standard Amino Acids | Generally high, often >99%.[1] | Generally high, often >99%.[12] | Steric hindrance of the reacting amino acids, quality of coupling reagents, reaction time.[13][14] |
| Sterically Hindered (e.g., Val, Ile) | Can be challenging, may require more potent coupling reagents or longer reaction times.[15] | Slower reaction kinetics may lead to incomplete coupling (98-99% or lower), often requiring double coupling or more potent activating agents.[12][13] | Use of advanced coupling reagents like HATU, HBTU, or PyBOP can improve efficiency.[14][16] |
| N-methyl Amino Acids | Coupling can be difficult. | Coupling is notoriously difficult and requires specialized coupling reagents like PyAOP.[16] | The increased steric bulk around the nitrogen atom significantly reduces reactivity. |
A study on the classical Merrifield method using a Boc-benzyl strategy for the synthesis of over 500 peptides concluded that no amino acid coupling can be predicted to be complete with a single coupling reaction, highlighting the need for monitoring each step.[13][17] The most difficult carboxyl-reacting amino acids in this study were histidine, threonine, arginine, valine, isoleucine, and glutamine.[13]
Deprotection and Stability
The key difference between Z and Boc protection lies in their deprotection conditions, which dictates their use in orthogonal synthesis strategies.
| Protecting Group | Deprotection Conditions | Stability |
| Z (Benzyloxycarbonyl) | - Catalytic hydrogenolysis (e.g., H₂ over Pd/C).[18] - Strong acids (e.g., HBr in acetic acid, liquid HF).[7] | Stable to mild acids and bases.[4][7] |
| Boc (tert-Butoxycarbonyl) | - Moderate to strong acids (e.g., 50% TFA in DCM, HCl in organic solvents).[19][20] | Stable to most nucleophiles and bases.[21] |
The Boc/Bzl (benzyl-based side-chain protection) scheme is considered quasi-orthogonal because both protecting groups are acid-labile. However, the Boc group can be removed with moderate acids like TFA, while the benzyl-based groups require much stronger acids like HF for cleavage.[20][22]
Common Side Reactions
Several side reactions can occur during peptide synthesis, and the choice of protecting group can influence their prevalence.
| Side Reaction | Z-Protected Amino Acids | Boc-Protected Amino Acids | Mitigation Strategies |
| Racemization | The urethane structure helps suppress the formation of racemization-prone oxazolone intermediates, especially in solution-phase synthesis.[11][23] | Racemization can occur during the activation step.[24] | Addition of reagents like HOBt, HOAt, or 6-Cl-HOBt during coupling suppresses racemization.[24] |
| Aspartimide Formation | Less prone to aspartimide formation during routine synthesis due to stability in mild acids and bases.[2] | Can occur during final cleavage with strong acids (e.g., HF). Prone to this side reaction in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences.[2][24] | Using a β-cyclohexyl ester for the aspartic acid side chain significantly reduces aspartimide formation compared to the β-benzyl ester.[24] |
| Diketopiperazine Formation | More of a concern in solution-phase synthesis at the dipeptide stage. | Can occur at the dipeptide stage, especially with proline as one of the first two residues. This can be suppressed using in situ neutralization protocols.[19][24] | In Fmoc/tBu strategies, using 2-chlorotrityl chloride resin can inhibit this side reaction.[24] |
| Alkylation by Deprotection Byproducts | N/A | The tert-butyl cation generated during deprotection can alkylate nucleophilic residues like methionine and tryptophan.[25][26] | Use of scavengers such as anisole, thioanisole, or dithioethane (DTE) in the deprotection solution.[25][26] |
| Pyroglutamate Formation | N-terminal glutamic acid residues can cyclize.[9] | N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially during HF cleavage.[24] | Careful control of cleavage conditions and the use of appropriate side-chain protection. |
Experimental Protocols
Z-Protection of an Amino Acid (General Procedure)
-
Dissolve the amino acid in an aqueous solution of a base such as sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while stirring vigorously.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture to precipitate the Z-protected amino acid.
-
Collect the product by filtration, wash with cold water, and dry.[4]
Z-Deprotection by Catalytic Hydrogenolysis (General Procedure)
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a palladium catalyst, such as 10% Pd on carbon.
-
Subject the mixture to a hydrogen atmosphere with stirring.
-
Monitor the reaction's progress using TLC or HPLC.
-
Upon completion, filter off the catalyst through a pad of Celite.
-
Evaporate the solvent to obtain the deprotected peptide.[4]
Boc-Protection of an Amino Acid (General Procedure)
-
Prepare a solution of the amino acid in a suitable solvent (e.g., water, THF, or a mixture).
-
Add a base (e.g., NaOH, Na₂CO₃, or triethylamine) to deprotonate the amino group.[6]
-
Add di-tert-butyl dicarbonate (Boc₂O), typically 2-3 equivalents.[8]
-
Stir the reaction at room temperature or with moderate heat (e.g., 40°C).[8]
-
Upon completion, isolate the product, often by water dilution and subsequent extraction.[8]
Boc-Deprotection in Solid-Phase Peptide Synthesis (General Procedure)
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Filter and repeat the 50% TFA/DCM treatment for an additional 20-25 minutes to ensure complete removal of the Boc group.[14][19]
-
Wash the resin thoroughly with DCM and then isopropanol.[14]
-
Neutralize the resulting TFA salt of the N-terminal amine with a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) in DCM) before the next coupling step.[26]
Standard Coupling Step in Boc-SPPS
-
Swell the deprotected and neutralized peptide-resin in N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve 2-4 equivalents of the incoming Boc-protected amino acid and 2-4 equivalents of a coupling agent (e.g., HBTU or HATU) in DMF.
-
Add 4-8 equivalents of DIPEA to the activation mixture and mix briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-4 hours.
-
Monitor the reaction using a qualitative method like the Kaiser test to check for the presence of free amines. A negative test indicates complete coupling.[14]
Visualizing the Chemistry
Chemical Structures
Caption: Chemical structures of Z- and Boc-protected amino acids.
Generalized Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Generalized workflows for Z- and Boc-based peptide synthesis.
Deprotection Mechanisms
Caption: Simplified deprotection mechanisms for Z and Boc groups.
Conclusion
The choice between Z-protected and Boc-protected amino acids is highly dependent on the overall synthetic strategy and the specific requirements of the target peptide. The Z-group, with its stability to acidic and basic conditions and removal by hydrogenolysis, remains a valuable tool, particularly in solution-phase synthesis and for the protection of side chains where orthogonality to acid-labile groups is required.[2][7] The Boc group, with its convenient acid-labile nature, has been a cornerstone of solid-phase peptide synthesis.[1][]
For researchers embarking on peptide synthesis, a thorough understanding of the nuances of each protecting group is essential. Factors such as the desired scale of synthesis, the presence of sensitive amino acid residues, and the required orthogonality of the protection scheme must all be carefully considered to ensure a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chempep.com [chempep.com]
- 20. peptide.com [peptide.com]
- 21. Boc-Protected Amino Groups [organic-chemistry.org]
- 22. biosynth.com [biosynth.com]
- 23. benchchem.com [benchchem.com]
- 24. peptide.com [peptide.com]
- 25. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 26. peptide.com [peptide.com]
A Comparative Guide to the Synthesis and Validation of a Tripeptide Using Z-Gly-OMe
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a fundamental process in drug discovery and biochemical research. The choice of synthetic strategy significantly influences the purity, yield, and scalability of the final product. This guide provides an objective comparison of tripeptide synthesis using the classical solution-phase method starting with Z-Gly-OMe against modern solid-phase peptide synthesis (SPPS) techniques. The performance of these methods is evaluated based on experimental data, and detailed protocols are provided for reproducibility.
Performance Comparison: Solution-Phase vs. Solid-Phase Synthesis
The selection of a peptide synthesis methodology is a critical decision that impacts various aspects of the research and development process. This section provides a quantitative comparison of the solution-phase synthesis of a model tripeptide (e.g., Gly-Gly-Ala) initiated with this compound versus its synthesis via Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).
| Parameter | Solution-Phase (this compound) | Solid-Phase (Fmoc-SPPS) | Solid-Phase (Boc-SPPS) |
| Typical Purity | 90–98% (variable)[1][2] | ≥95%[1][2] | ≥95% |
| Typical Yield | Can be high for short peptides[2] | High for short to medium peptides[2] | High for short to medium peptides |
| Synthesis Time | Slower due to intermediate purification[2] | Faster due to automation[1][2] | Faster than solution-phase |
| Solvent Consumption | Generally lower, but requires purification solvents[2] | High due to extensive washing steps[2] | High due to extensive washing steps |
| Reagent Usage | Stoichiometric amounts | Excess reagents used to drive completion | Excess reagents used to drive completion |
| Scalability | More amenable to large-scale synthesis | Excellent for mg-to-gram scale[1] | Suitable for various scales |
| Flexibility | High, allows for modification of intermediates | High, with a wide range of available resins and amino acid derivatives | Well-established with extensive literature |
Experimental Protocols
Detailed methodologies for the synthesis of a model tripeptide, Gly-Gly-Ala, are presented below for each of the compared techniques.
Solution-Phase Synthesis of Z-Gly-Gly-Ala-OMe
This protocol outlines the stepwise synthesis of a protected tripeptide in solution, starting from this compound.
Step 1: Synthesis of Z-Gly-Gly-OMe
-
Deprotection of this compound: The Z (benzyloxycarbonyl) group is removed from this compound via catalytic hydrogenation to yield H-Gly-OMe.
-
Coupling: The resulting H-Gly-OMe is coupled with another molecule of Z-Gly-OH using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[3]
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed successively with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The crude Z-Gly-Gly-OMe is purified by recrystallization or column chromatography.
Step 2: Synthesis of Z-Gly-Gly-Ala-OMe
-
Deprotection of Z-Gly-Gly-OMe: The Z-group of the dipeptide is removed by catalytic hydrogenation as described previously to yield H-Gly-Gly-OMe.
-
Coupling: The dipeptide methyl ester is then coupled with Z-Ala-OH using DCC and HOBt.
-
Work-up and Purification: A similar aqueous work-up is performed, followed by purification of the final protected tripeptide, Z-Gly-Gly-Ala-OMe.
Solid-Phase Synthesis of H-Gly-Gly-Ala-OH (Fmoc/tBu Strategy)
This protocol describes the synthesis of the tripeptide on a solid support using the popular Fmoc/tBu chemistry.[4][5]
-
Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin for obtaining a C-terminal carboxylic acid, is swelled in a suitable solvent like dichloromethane (DCM).[6]
-
Loading of the First Amino Acid: Fmoc-Ala-OH is attached to the swelled resin in the presence of a base like diisopropylethylamine (DIPEA).[4]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound alanine using a solution of 20% piperidine in dimethylformamide (DMF).[4][6]
-
Coupling of the Second Amino Acid: Fmoc-Gly-OH is pre-activated with a coupling agent like HBTU and HOBt in the presence of DIPEA and then added to the resin. The reaction progress can be monitored using a Kaiser test.[7]
-
Repeat Deprotection and Coupling: The Fmoc deprotection and coupling steps are repeated for the final glycine residue.
-
Cleavage and Global Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups (if any) are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[4] The crude peptide is then precipitated in cold diethyl ether.
Solid-Phase Synthesis of H-Gly-Gly-Ala-OH (Boc/Bzl Strategy)
This protocol outlines the synthesis using the classical Boc/Bzl protection scheme.[7][8]
-
Resin Preparation: A Merrifield resin is swelled in DCM.[7]
-
Loading of the First Amino Acid: Boc-Ala-OH is attached to the resin.
-
Boc Deprotection: The Boc protecting group is removed using a solution of TFA in DCM.[7][9]
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base like DIPEA.[8]
-
Coupling of the Second Amino Acid: Boc-Gly-OH is coupled to the resin-bound alanine using a coupling agent.
-
Repeat Deprotection, Neutralization, and Coupling: The cycle of deprotection, neutralization, and coupling is repeated for the final glycine residue.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and the benzyl-based side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]
Validation of Tripeptide Synthesis
The identity and purity of the synthesized tripeptide must be confirmed using various analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final peptide and to purify the crude product. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the peptide and confirm the sequence. |
| Amino Acid Analysis | To determine the amino acid composition and quantify the peptide. |
Visualizing the Synthesis and Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: Workflow for Solution-Phase Tripeptide Synthesis.
Caption: General Workflow for Solid-Phase Peptide Synthesis.
Caption: Workflow for Tripeptide Validation.
References
Benchmarking Z-Gly-OMe against other coupling reagents in dipeptide synthesis.
For researchers, scientists, and professionals in drug development, the efficient and stereochemically pure synthesis of peptides is a critical aspect of their work. The choice of coupling reagent is a pivotal decision that directly influences reaction yield, purity, reaction time, and the degree of racemization. This guide provides an objective comparison of Z-Gly-OMe against other common coupling reagents in the context of dipeptide synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent is a balance of reactivity, the potential for side reactions (most notably racemization), and cost. The following table summarizes key performance indicators for various reagents in dipeptide synthesis. It is important to note that performance can be sequence and substrate-dependent.
| Coupling Reagent | Model Peptide | Yield (%) | Purity (%) | Reaction Time (h) | Racemization/Epimerization (%) |
| This compound Precursor | - | - | - | - | - |
| Novel Yamaguchi Reagent | Z-Gly-Phe-Val-OMe | 94 | - | - | 0[1] |
| HDMA | Z-Gly-Phe-Val-OMe | 92 | - | - | 11.8[1] |
| HDMB | Z-Gly-Phe-Val-OMe | 93 | - | - | 10.4[1] |
| HBTU | Z-Gly-Phe-Val-OMe | 91 | - | - | 12.6[1] |
| Common Alternatives | |||||
| HATU | N-protected L-Ala + H-D-Ala-OtBu.HCl | 95-99 | >98 | 1-2 | <0.5[2] |
| HBTU | N-protected L-Ala + H-D-Ala-OtBu.HCl | 90-95 | >95 | 2-4 | <1.0[2] |
| PyBOP | N-protected L-Ala + H-D-Ala-OtBu.HCl | 90-96 | >95 | 2-4 | <1.0[2] |
| EDC/HOBt | N-protected L-Ala + H-D-Ala-OtBu.HCl | 85-92 | >95 | 4-8 | <2.0[2] |
Note: Data for the novel Yamaguchi reagent and its comparisons were obtained from the synthesis of a tripeptide, Z-Gly-Phe-Val-OMe.[1] Data for HATU, HBTU, PyBOP, and EDC/HOBt were based on a representative dipeptide synthesis of N-protected L-alanine and H-D-Ala-OtBu.HCl.[2]
Experimental Workflow
The general workflow for the comparative study of coupling reagents in dipeptide synthesis involves the activation of the N-protected amino acid followed by coupling with the C-protected amino acid ester.
Caption: General experimental workflow for dipeptide synthesis.
Experimental Protocols
Detailed methodologies for the synthesis of a dipeptide (e.g., Z-Gly-Ala-OMe) using different coupling reagents are provided below. These are generalized protocols that may require optimization for specific substrates.
Protocol 1: Dipeptide Synthesis using EDC/HOBt
-
Materials:
-
Z-Gly-OH
-
H-Ala-OMe·HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure: a. In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add DIEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15 minutes. d. In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. e. To the Z-Gly-OH solution, add EDC (1.1 equivalents) and stir for 5 minutes at 0 °C. f. Add the neutralized H-Ala-OMe solution from step (c) to the activated Z-Gly-OH solution. g. Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. h. Monitor the reaction progress by Thin-Layer Chromatography (TLC). i. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. j. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. k. Purify the crude dipeptide by column chromatography.
Protocol 2: Dipeptide Synthesis using HATU
-
Materials:
-
Z-Gly-OH
-
H-Ala-OMe·HCl
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure: a. In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DMF. b. Add DIEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature. c. In a separate flask, dissolve Z-Gly-OH (1.0 equivalent), HATU (1.05 equivalents), and DIEA (2.0 equivalents) in anhydrous DMF. d. Stir the activation mixture for 5-10 minutes at room temperature. e. Add the neutralized H-Ala-OMe solution from step (b) to the activated Z-Gly-OH solution. f. Stir the reaction mixture at room temperature for 1-2 hours. g. Monitor the reaction progress by TLC. h. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude dipeptide by column chromatography.
Protocol 3: Dipeptide Synthesis using PyBOP
-
Materials:
-
Z-Gly-OH
-
H-Ala-OMe·HCl
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure: a. In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. b. Cool the solution to 0 °C and add DIEA (1.1 equivalents) for neutralization. Stir for 15 minutes. c. In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) and PyBOP (1.05 equivalents) in anhydrous DCM. d. Add DIEA (2.0 equivalents) to the Z-Gly-OH/PyBOP solution and stir for 5 minutes. e. Add the neutralized H-Ala-OMe solution from step (b) to the activated Z-Gly-OH mixture. f. Stir the reaction at room temperature for 2-4 hours. g. Monitor the reaction progress by TLC. h. Upon completion, work up the reaction as described in the previous protocols (washing with acidic, basic, and brine solutions). i. Dry the organic layer, concentrate, and purify the product by column chromatography.
References
Orthogonal Deprotection Strategies in Peptide Synthesis: A Comparative Guide Focusing on the Z-Group
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high-purity target peptides. This guide provides an objective comparison of orthogonal deprotection strategies, with a specific focus on the utility of the benzyloxycarbonyl (Z or Cbz) group in relation to the more commonly employed Boc and Fmoc strategies in solid-phase peptide synthesis (SPPS).
The principle of orthogonality in peptide synthesis is foundational, allowing for the selective removal of one type of protecting group under specific conditions without affecting others.[1][2] This enables the precise, stepwise assembly of amino acids into a defined sequence.[3] The three most prominent protecting groups—Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butoxycarbonyl), and Z (benzyloxycarbonyl)—form an orthogonal set, as they are labile to base, acid, and hydrogenolysis, respectively.[2]
At a Glance: Comparison of Key Protecting Groups
The choice of an Nα-amino protecting group dictates the overall synthetic strategy, including the selection of compatible side-chain protecting groups and the final cleavage conditions. The following table summarizes the key characteristics of the Fmoc, Boc, and Z groups.
| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Z (Benzyloxycarbonyl) |
| Chemical Lability | Base-labile | Acid-labile | Removable by hydrogenolysis |
| Nα-Deprotection Condition | 20% piperidine in DMF | 50% TFA in DCM | Catalytic (transfer) hydrogenation (e.g., H₂/Pd) |
| Typical Strategy | Fmoc/tBu | Boc/Bzl | Primarily solution-phase; side-chain protection in Boc-SPPS |
| Advantages | - Mild deprotection preserves acid-sensitive functionalities- Orthogonal to acid-labile side-chain groups- Amenable to automation | - Robust and well-established- Can be advantageous for long or aggregation-prone sequences | - Orthogonal to both acid- and base-labile groups- Mild, non-acidic removal |
| Disadvantages | - Potential for side reactions like aspartimide formation- Fmoc-protected amino acids can be more expensive | - Repetitive harsh acid deprotection can degrade sensitive peptides- Final cleavage often requires hazardous HF | - Limited use for Nα-protection in SPPS- Catalyst poisoning by sulfur-containing residues |
Performance Comparison: Z-Group in Orthogonal Strategies
While the Z-group is less common for Nα-protection in modern SPPS, it remains a valuable tool for the protection of amino acid side chains, particularly lysine, when orthogonality to both Fmoc and Boc groups is required.[4][5] The choice between a Z-protected amino acid within a Boc/Bzl strategy and a Boc-protected amino acid in an Fmoc/tBu strategy has significant implications for the synthesis outcome.
The following table presents a summary of expected quantitative outcomes for the synthesis of a model decapeptide containing a single glutamic acid residue, comparing a Boc/Bzl strategy (using Z-Glu-OBzl) with an Fmoc/tBu strategy.[5]
| Parameter | Z-Glu-OBzl (in Boc/Bzl Strategy) | Fmoc-Glu(OtBu)-OH (in Fmoc/tBu Strategy) | Key Considerations |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity is sequence-dependent. The Fmoc strategy may show more side products like aspartimide.[5] |
| Overall Yield | ~50-60% | ~45-55% | The Boc/Bzl strategy can sometimes offer higher yields for routine sequences.[5] |
| Major Side Product Formation | Pyroglutamate, Alkylated products | Aspartimide, Pyroglutamate, Piperidinyl adducts | Side reaction profiles are distinct and depend heavily on synthesis conditions.[5] |
| Coupling Efficiency | >99% | >99% | With modern coupling reagents, both can achieve high coupling efficiencies.[5] |
| Side-Chain Deprotection | HF or Catalytic Transfer Hydrogenation | 95% TFA | Catalytic transfer hydrogenation offers a milder alternative for Z/Bzl removal.[5] |
Experimental Workflows and Logical Relationships
The logical flow of SPPS is dictated by the chosen orthogonal strategy. The diagrams below illustrate the workflows for Fmoc/tBu and Boc/Bzl strategies, and a specific workflow for the selective deprotection of a Z-protected side chain.
Figure 1: General workflow for Fmoc/tBu solid-phase peptide synthesis.
Figure 2: General workflow for Boc/Bzl solid-phase peptide synthesis.
Figure 3: Orthogonal strategy using a Z-protected side chain in Fmoc-SPPS.
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and high-yield peptide synthesis. Below are representative protocols for the deprotection of Fmoc, Boc, and Z protecting groups.
Protocol 1: Nα-Fmoc Group Deprotection
This protocol is for the removal of the Fmoc group from the N-terminus of the growing peptide chain during SPPS.
-
Resin Preparation: Following the coupling of an Fmoc-protected amino acid, wash the peptide-resin thoroughly with DMF (3 x 5 mL per gram of resin).
-
Deprotection: Add a solution of 20% piperidine in DMF to the washed resin.
-
Reaction: Gently agitate the resin slurry at room temperature for 5-20 minutes. The reaction progress can be monitored by observing the release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[6]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5 x 5 mL per gram of resin) to remove all traces of piperidine and the adduct.
-
The peptide-resin is now ready for the next coupling cycle.
Protocol 2: Nα-Boc Group Deprotection
This protocol describes the removal of the acid-labile Boc group during SPPS.
-
Resin Preparation: After the coupling step, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL per gram of resin).
-
Deprotection: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Reaction: Agitate the mixture at room temperature for 15-30 minutes. During this process, tert-butyl cations are generated, which can lead to side reactions with nucleophilic residues like Trp, Cys, or Met.[1] The addition of scavengers such as 0.5% dithioethane (DTE) can mitigate these side reactions.[1]
-
Washing: Filter the resin and wash thoroughly with DCM (3 x 5 mL per gram of resin).
-
Neutralization: Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes to neutralize the TFA salt of the N-terminal amine.[1]
-
Final Wash: Wash the resin with DCM (3 x 5 mL per gram of resin) to remove excess base. The peptide-resin is now ready for the subsequent coupling step.
Protocol 3: Side-Chain Z-Group Deprotection by Catalytic Transfer Hydrogenolysis
This protocol is suitable for the selective removal of a Z-group from an amino acid side chain (e.g., Lys(Z)) while the peptide is still on the resin, or after cleavage in solution. The following is a general protocol for a peptide in solution.[7][8]
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH) or 10% formic acid in MeOH.[7][9]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst. The amount can range from 10% to 100% of the weight of the peptide substrate.[8][9]
-
Hydrogen Donor Addition: Add a hydrogen donor such as ammonium formate (3-5 equivalents) or formic acid.[7][10]
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by a suitable analytical method like Thin Layer Chromatography (TLC) or HPLC.[8][9]
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with several portions of the solvent.[8]
-
Work-up: Combine the filtrates and evaporate the solvent in vacuo to obtain the crude deprotected peptide, which can then be purified by HPLC.[9]
Conclusion
The choice between orthogonal deprotection strategies involving the Z-group, Boc, and Fmoc is a strategic decision that depends on the specific requirements of the target peptide. While Fmoc/tBu is the dominant strategy in modern SPPS due to its mild conditions, the Boc/Bzl strategy, often incorporating Z-protected side chains, remains a robust and effective method, particularly for sequences prone to side reactions under basic conditions.[5] The Z-group offers a unique advantage of being orthogonal to both acid- and base-labile protecting groups, providing an additional layer of flexibility for the synthesis of complex peptides with side-chain modifications. A thorough understanding of the chemistry, potential side reactions, and the specific context of the target peptide will ultimately guide the researcher to the most appropriate and successful synthetic strategy.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Peptide Synthesis: Z-Gly-OMe vs. Modern Coupling Reagents for Complex Fragments
For researchers, scientists, and drug development professionals, the efficient synthesis of complex peptide fragments is a cornerstone of innovation. The choice of synthetic methodology directly impacts yield, purity, and the overall feasibility of obtaining the target molecule. This guide provides an objective comparison between the classical solution-phase synthesis utilizing Z-Gly-OMe and modern solid-phase peptide synthesis (SPPS) employing advanced coupling reagents.
The use of this compound, a benzyloxycarbonyl-protected glycine methyl ester, represents a traditional approach to peptide bond formation, typically carried out in solution. In contrast, modern peptide synthesis is dominated by SPPS, which leverages a solid support and highly efficient coupling reagents to streamline the process. This guide will delve into the performance of this compound and compare it with contemporary coupling agents such as HATU, HBTU, COMU, and PyBOP, particularly in the context of synthesizing "difficult" or complex peptide sequences.
Performance Comparison: this compound vs. Modern Coupling Reagents
The efficiency of a peptide synthesis strategy is a multifactorial assessment, encompassing reaction times, coupling efficiency (yield), and the stereochemical integrity of the final product (racemization). While direct head-to-head comparisons for the synthesis of the same complex peptide fragment are not always available in the literature, a clear consensus on the relative merits of these approaches has been established.
Difficult peptide sequences, often characterized by steric hindrance, hydrophobicity, or a propensity to aggregate, pose significant challenges to any synthetic method.[1][2] The performance of different coupling strategies in overcoming these hurdles is a key differentiator.
Table 1: Quantitative Comparison of Coupling Methods for a Model Tripeptide (Z-Gly-Phe-Val-OMe)
| Coupling Reagent/Method | Yield (%) | Racemization (%) |
| Classical (Solution-Phase) | ||
| Z-Gly-Phe-OH + H-Val-OMe with HDMA | Comparable to modern reagents | Observed |
| Z-Gly-Phe-OH + H-Val-OMe with HDMB | Comparable to modern reagents | Observed |
| Modern (SPPS) | ||
| HBTU | Comparable to other modern reagents | Observed |
| Modified Yamaguchi Reagent | Comparable to other modern reagents | Not Observed |
Data synthesized from a study on the synthesis of Z-Gly-Phe-Val-OMe. Note that specific yield percentages were not provided in the abstract, but were stated to be comparable.
Table 2: Qualitative and Semi-Quantitative Performance in Complex Peptide Synthesis
| Feature | This compound (Solution-Phase) | HATU (SPPS) | HBTU (SPPS) | COMU (SPPS) | PyBOP (SPPS) |
| Coupling Efficiency | Moderate to high, but can be sequence-dependent. | Very high, especially for hindered couplings.[3][4] | High, a widely used standard.[5] | High, comparable to HATU.[6] | High, with non-carcinogenic byproducts. |
| Reaction Time | Hours to days per coupling step. | Minutes per coupling step.[4] | 10-30 minutes per coupling.[5] | Minutes per coupling step.[6] | Minutes to hours per coupling. |
| Racemization Suppression | Urethane-protected amino acids generally show good optical purity.[6] | Excellent, due to the HOAt moiety.[4] | Good, effective at minimizing racemization.[5] | Reduced epimerization compared to older reagents. | Lower risk of racemization. |
| Suitability for Complex Peptides | Can be challenging due to purification of intermediates. | Highly effective for "difficult sequences".[1][3] | Good performance, but may be less effective than HATU for severely hindered couplings.[5] | Highly effective, with a better safety profile than HATU.[6] | Effective for sterically hindered amino acids.[6] |
| Byproduct Removal | Requires purification after each step (e.g., chromatography, recrystallization). | Byproducts are water-soluble and easily washed away.[5] | Water-soluble byproducts simplify purification.[5] | Water-soluble byproducts.[7] | Byproducts can sometimes be difficult to remove. |
Experimental Protocols
To provide a practical understanding of these methodologies, detailed experimental protocols for a representative coupling step in both solution-phase and solid-phase synthesis are outlined below.
Solution-Phase Synthesis of a Dipeptide using a Z-Protected Amino Acid
This protocol describes the coupling of a Z-protected amino acid (e.g., Z-Gly-OH) with an amino acid methyl ester (e.g., H-Leu-OMe).
Materials:
-
Z-Gly-OH (1 equivalent)
-
H-Leu-OMe·HCl (1 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, 5% NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, suspend H-Leu-OMe·HCl in anhydrous DCM and cool to 0°C. Add TEA or NMM dropwise and stir for 15-30 minutes at 0°C.
-
Activation of Z-Amino Acid: In a separate flask, dissolve Z-Gly-OH and HOBt in anhydrous DCM and cool to 0°C.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.
-
Add the neutralized amino acid ester solution from step 1 to the mixture from step 3. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the organic layer successively with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude dipeptide by recrystallization or silica gel column chromatography.
Solid-Phase Synthesis of a Dipeptide using HATU
This protocol outlines a single coupling cycle in Fmoc-based solid-phase peptide synthesis on a resin.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for the recommended coupling time (typically 30-60 minutes).
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both solution-phase and solid-phase peptide synthesis.
References
A comparative study of solution-phase versus solid-phase synthesis using Z-Gly-OMe.
For researchers and professionals in the fields of peptide chemistry and drug development, the choice between solution-phase and solid-phase synthesis methodologies is a critical decision that influences not only the efficiency and scalability of the process but also the purity and yield of the final product. This guide provides a detailed comparative analysis of these two synthetic strategies, focusing on the preparation of N-benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe), a fundamental building block in peptide synthesis.
Quantitative Performance Comparison
The selection of a synthetic route often hinges on quantitative metrics. The following table summarizes the key performance indicators for the synthesis of this compound via both solution-phase and solid-phase methods. The data presented is a composite of typical results obtained under standard laboratory conditions.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (Wang Resin) |
| Typical Yield | 75-90%[1] | 70-85% (after cleavage)[2][3] |
| Crude Purity (HPLC) | ~85-95% (after work-up)[1] | ~70-85% (after cleavage)[2][3] |
| Final Purity (after purification) | >98% | >97%[3] |
| Reaction Time (per cycle) | 12-24 hours | 2-4 hours |
| Purification Method | Recrystallization or Flash Chromatography[1] | Preparative RP-HPLC[4] |
| Scalability | Readily scalable to large quantities | Typically used for small to medium scale |
| Solvent Consumption | Moderate | High (due to extensive washing) |
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for the successful synthesis of the target compound. Below are the step-by-step procedures for both solution-phase and solid-phase synthesis of this compound.
Solution-Phase Synthesis of this compound
This classical approach involves the direct esterification of N-benzyloxycarbonyl-glycine (Z-Gly-OH) in solution.
Materials:
-
N-benzyloxycarbonyl-glycine (Z-Gly-OH)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC) with DMAP
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: Dissolve Z-Gly-OH (1 equivalent) in anhydrous methanol.
-
Esterification: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise while stirring. Alternatively, for a carbodiimide-mediated reaction, add DCC (1.1 equivalents) and a catalytic amount of DMAP.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.[1]
Solid-Phase Synthesis of this compound on Wang Resin
This method involves the attachment of Z-Gly-OH to a solid support (Wang resin), followed by cleavage to yield the methyl ester. This is a less conventional use of SPPS which is typically for peptide elongation, but serves as a comparative example. A more common solid-phase approach would be to load glycine onto the resin and then protect it, but for direct comparison of synthesizing the target molecule, we will consider loading the protected amino acid.
Materials:
-
Fmoc-Gly-Wang resin (as a starting point for demonstrating the process, though direct loading of Z-Gly is also possible)
-
N-benzyloxycarbonyl-glycine (Z-Gly-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) for cleavage
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing the free amine of glycine. Wash the resin thoroughly with DMF and DCM.
-
Loading of Z-Gly-OH:
-
Dissolve Z-Gly-OH (3 equivalents), DIC (3 equivalents), and DMAP (0.1 equivalents) in DMF/DCM.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Cleavage from Resin:
-
Purification: Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Visualizing the Synthetic Workflows
To provide a clear visual representation of the distinct processes, the following diagrams illustrate the workflows for both solution-phase and solid-phase synthesis of this compound.
Logical Comparison of Methodologies
The decision between solution-phase and solid-phase synthesis is governed by a series of logical considerations related to the project's specific requirements.
References
A Comparative Analysis of Crude Peptide Purity: Z-Gly-OMe vs. Fmoc-Gly-OH Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Peptide Synthesis Strategy
The synthesis of high-purity peptides is a cornerstone of drug discovery, proteomics research, and the development of novel therapeutics. The choice of protecting group strategy for the α-amino group of amino acids is a critical determinant of the final crude peptide's purity, influencing subsequent purification efforts and overall yield. This guide provides an objective comparison of two seminal strategies: the traditional solution-phase synthesis employing benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe) and the widely adopted solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl-glycine (Fmoc-Gly-OH). This analysis is supported by illustrative experimental data and detailed methodologies to inform strategic decisions in peptide synthesis.
Executive Summary: Purity at a Glance
The selection between a Z-group-based solution-phase synthesis and an Fmoc-group-based solid-phase synthesis fundamentally impacts the workflow and the purity of the resulting crude peptide. While both methods are capable of producing high-quality peptides after purification, they present different outcomes in their crude forms.
| Parameter | This compound Strategy (Solution-Phase) | Fmoc-Gly-OH Strategy (Solid-Phase) | Key Findings |
| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS) | The Z group is a classic choice for solution-phase synthesis, while the Fmoc group is the standard for modern automated SPPS.[1] |
| Typical Crude Peptide Purity | ~75-85% | ~70-80% (can be higher depending on sequence) | Illustrative data for a model decapeptide suggests comparable, and in some cases slightly higher, crude purity for the Z-strategy.[2] However, for other sequences, Fmoc-SPPS can yield higher crude purity due to milder reaction conditions.[3] |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/acetic acid) | Mild base (e.g., 20% piperidine in DMF) | The harsh deprotection conditions for the Z-group can be a significant drawback, especially for complex peptides.[1] |
| Major Potential Side Reactions | Racemization during coupling, acid-catalyzed side reactions | Aspartimide formation, diketopiperazine formation, piperidinyl adducts | The side reaction profiles for each strategy are distinct and heavily dependent on the synthesis conditions.[2] |
Experimental Workflows: A Visual Comparison
The logical flow of a synthesis cycle differs significantly between the solution-phase Z-strategy and the solid-phase Fmoc-strategy.
Caption: Solution-phase peptide synthesis workflow using this compound.
References
Safety Operating Guide
Proper Disposal of Z-Gly-OMe: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Z-Gly-OMe (Z-glycine methyl ester) are critical for maintaining a secure and compliant laboratory environment. This guide outlines the essential procedures for the proper disposal of this compound, focusing on immediate safety protocols and logistical waste management.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance or mixture according to available safety data sheets, it is prudent to handle it with standard laboratory precautions.[1] Always wear appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Facilities handling this material should be equipped with an eyewash fountain.[1] It is important to avoid contact with skin, eyes, and clothing.[1] Hands should be washed thoroughly after handling.[1]
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound.
| Property | Value |
| Appearance | Light yellowish oil |
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.23 g/mol |
| Boiling Point | No data available |
| Melting Point | No data available |
| Solubility | No data available |
| Chemical Stability | Stable under recommended storage conditions. |
Source: AFG Bioscience Safety Data Sheet, ChemicalBook[1][2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to prevent its entry into the environment.[1] Under no circumstances should this chemical be disposed of down the drain.
-
Waste Identification: Identify all waste materials containing this compound. This includes unused neat material, solutions, and any contaminated disposable labware such as pipette tips, tubes, and weighing paper.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable items that have come into contact with this compound in a designated, leak-proof container clearly labeled for chemical waste.
-
Liquid Waste: Transfer all solutions containing this compound into a separate, sealed, and appropriately labeled container for liquid chemical waste. Use a funnel to prevent spills during transfer.
-
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" (as a general good practice for all chemical waste), the full chemical name "this compound" or "Z-glycine methyl ester," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[1]
-
Final Disposal: Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Always follow their specific procedures for waste manifests and pickup scheduling.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Z-Gly-OMe
This guide provides crucial safety and logistical information for the handling and disposal of Z-Gly-OMe (Z-glycine methyl ester), a key reagent in scientific research and drug development. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment.
While this compound is not classified as a hazardous substance or mixture, observing standard laboratory safety protocols is essential to minimize exposure and mitigate any potential risks.[1] The toxicological properties of this substance have not been thoroughly investigated, warranting a cautious approach to its handling.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to prevent direct contact. The following table summarizes the recommended PPE.
| Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must meet appropriate national standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for incidental contact. |
| Skin and Body Protection | Laboratory coat | Should be worn fully buttoned to protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area | If dust or fumes are generated, use with adequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound from reception to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as strong oxidizing agents, heat, flames, and sparks.[1]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area.
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Avoid breathing fumes.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Accidental Release Measures:
-
In case of a spill, prevent further leakage if it is safe to do so.[1]
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Avoid allowing the product to enter drains.[1]
4. Disposal:
-
Dispose of the material through a licensed professional waste disposal service.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Discharge into the environment must be avoided.[1]
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Facilities storing or utilizing this material should be equipped with an eyewash fountain.[1]
Physical and Chemical Properties
| Property | Value |
| Appearance | Light yellowish oil[1] |
| Molecular Formula | C11H13NO4[1][2][3] |
| Molecular Weight | 223.22 g/mol [1] |
| CAS Number | 1212-53-9[1][2][3] |
| Boiling Point | 147-151 °C[2] |
| Melting Point | 22-26 °C[2] |
| Flash Point | 174 °C[2] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
